molecular formula C6H13NO2 B1396214 3-(Hydroxymethyl)piperidin-3-ol CAS No. 848069-91-0

3-(Hydroxymethyl)piperidin-3-ol

Cat. No.: B1396214
CAS No.: 848069-91-0
M. Wt: 131.17 g/mol
InChI Key: RNGTVNNILWIEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)piperidin-3-ol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxymethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-5-6(9)2-1-3-7-4-6/h7-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGTVNNILWIEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717637
Record name 3-(Hydroxymethyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848069-91-0
Record name 3-(Hydroxymethyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic pathways to 3-(hydroxymethyl)piperidin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. The unique conformational constraints and the basic nitrogen atom of the piperidine scaffold provide a versatile template for ligand-receptor interactions. Specifically, the this compound structure, with its vicinal hydroxyl and hydroxymethyl groups at a tertiary carbon center, presents a synthetically challenging yet highly desirable chiral diol functionality. This arrangement offers multiple points for diversification and can play a crucial role in establishing key hydrogen bonding interactions within biological targets.

This guide will focus on a robust and adaptable synthetic approach commencing from the readily available N-benzyl-3-piperidone. This strategy involves a sequential three-step process:

  • Synthesis of the Precursor: N-Benzyl-3-piperidone: Establishing the core piperidine framework with a strategically chosen protecting group.

  • Introduction of the Diol Functionality: A key hydroxymethylation step to create the 1,3-diol system.

  • Deprotection to Yield the Final Compound: Removal of the N-benzyl group to afford the target this compound.

The rationale behind the selection of the N-benzyl protecting group lies in its stability under various reaction conditions and its facile removal via catalytic hydrogenation in the final step.

Pathway 1: Synthesis via N-Benzyl-3-piperidone Intermediate

This pathway represents a logical and widely applicable approach to the synthesis of this compound. The overall transformation is depicted below:

Synthesis_Pathway_1 start N-Benzyl-3-piperidone intermediate 1-Benzyl-3-(hydroxymethyl)piperidin-3-ol start->intermediate Hydroxymethylation end This compound intermediate->end Debenzylation

Caption: Overall synthetic strategy from N-benzyl-3-piperidone.

Step 1: Synthesis of N-Benzyl-3-piperidone

The synthesis of the N-benzyl-3-piperidone precursor is a critical first step. A common and efficient method involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation.

Experimental Protocol:

  • Formation of Diethyl 2-(N-benzyl-N-(2-ethoxycarbonylethyl)amino)acetate: To a solution of benzylamine in a suitable solvent such as ethanol, add two equivalents of ethyl acrylate. The reaction is typically stirred at room temperature. The progress of this Michael addition can be monitored by thin-layer chromatography (TLC).

  • Dieckmann Condensation: The resulting diester is then subjected to an intramolecular Dieckmann condensation using a strong base like sodium ethoxide in an anhydrous solvent such as toluene. The mixture is heated to drive the cyclization, forming the β-keto ester, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

  • Hydrolysis and Decarboxylation: The crude β-keto ester is subsequently hydrolyzed and decarboxylated by heating with an aqueous acid, such as hydrochloric acid. This removes the ethoxycarbonyl group at the 4-position, yielding N-benzyl-3-piperidone hydrochloride. Neutralization with a base and extraction affords the free base.

StepKey ReagentsTypical Yield
Michael AdditionBenzylamine, Ethyl Acrylate>90%
Dieckmann CondensationSodium Ethoxide, Toluene70-80%
Hydrolysis/DecarboxylationAqueous HCl>85%

Table 1: Summary of N-Benzyl-3-piperidone Synthesis

Step 2: Hydroxymethylation of N-Benzyl-3-piperidone

The introduction of the hydroxymethyl group at the C3 position is the cornerstone of this synthesis. A direct approach involves an aldol reaction with formaldehyde followed by reduction.

Conceptual Workflow:

Hydroxymethylation_Workflow cluster_0 Reaction Vessel A N-Benzyl-3-piperidone E Aldol Adduct Intermediate A->E B Formaldehyde (or Paraformaldehyde) B->E C Base Catalyst (e.g., K2CO3) C->E D Reducing Agent (e.g., NaBH4) F 1-Benzyl-3-(hydroxymethyl)piperidin-3-ol D->F E->F

Caption: One-pot hydroxymethylation and reduction.

Experimental Protocol:

  • To a stirred solution of N-benzyl-3-piperidone in a suitable solvent like methanol, add a source of formaldehyde, such as an aqueous solution or paraformaldehyde.

  • A catalytic amount of a base, for instance, potassium carbonate, is introduced to facilitate the aldol addition. The reaction is typically stirred at room temperature.

  • After the formation of the intermediate 1-benzyl-3-hydroxy-3-(hydroxymethyl)piperidone, a reducing agent such as sodium borohydride is added portion-wise at a controlled temperature (e.g., 0 °C) to reduce the ketone functionality to a hydroxyl group.

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

The causality behind this one-pot approach is efficiency. The in situ formation of the aldol adduct followed immediately by reduction minimizes the isolation of the potentially unstable β-hydroxy ketone intermediate.

Step 3: Debenzylation to this compound

The final step is the removal of the N-benzyl protecting group to yield the target compound. Catalytic transfer hydrogenation is a mild and effective method for this transformation.[1][2]

Experimental Protocol:

  • Dissolve the 1-benzyl-3-(hydroxymethyl)piperidin-3-ol in a protic solvent such as methanol or ethanol.

  • Add a palladium on carbon catalyst (typically 10% Pd/C).

  • A hydrogen donor, such as ammonium formate or hydrogen gas, is introduced. For catalytic transfer hydrogenation with ammonium formate, the reaction is typically refluxed.[1][2] For hydrogenation with H₂, the reaction is stirred under a hydrogen atmosphere (balloon or Parr apparatus).

  • The reaction progress is monitored by TLC until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The final compound can be purified by recrystallization or column chromatography.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )
N-Benzyl-3-piperidoneC₁₂H₁₅NO189.25
1-Benzyl-3-(hydroxymethyl)piperidin-3-olC₁₃H₁₉NO₂221.30
This compoundC₆H₁₃NO₂131.17

Table 2: Physicochemical Properties of Key Compounds

Trustworthiness: A Self-Validating System

The described protocols are designed to be self-validating through careful monitoring at each stage. The use of standard analytical techniques such as TLC, NMR spectroscopy (¹H and ¹³C), and mass spectrometry is crucial for confirming the identity and purity of the intermediates and the final product. The expected spectroscopic data for the final compound would include characteristic signals for the piperidine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons in the ¹H NMR spectrum. The ¹³C NMR would show six distinct carbon signals.

Conclusion

The synthesis of this compound via the N-benzyl-3-piperidone intermediate offers a reliable and scalable route to this valuable building block. The strategic use of a readily removable protecting group and a one-pot hydroxymethylation/reduction step enhances the efficiency of the overall process. The methodologies outlined in this guide provide a solid foundation for researchers to produce this compound and explore its potential in the development of novel therapeutics.

References

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Reddy, P. G., & Baskaran, S. (2009). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. The Journal of Organic Chemistry, 74(15), 5632–5635. [Link]

  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. (n.d.). Rhodium.ws. [Link]

  • CTH Removal of N-Benzyl Groups. (n.d.). Rhodium.ws. [Link]

Sources

Introduction: The Piperidine Scaffold and the Uniqueness of 3,3-Disubstitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Hydroxymethyl)piperidin-3-ol: Structure, Properties, and Synthetic Strategy

This guide provides a comprehensive technical overview of this compound, a unique heterocyclic compound with significant potential in medicinal chemistry. Given the limited direct literature on this specific isomer, this document synthesizes information from analogous piperidine structures to present a scientifically grounded analysis of its properties, reactivity, and potential applications for researchers, scientists, and drug development professionals.

The piperidine ring is a cornerstone of modern pharmacology, serving as a privileged scaffold in over 25% of FDA-approved pharmaceuticals.[1] Its conformational flexibility and hydrogen-bonding capabilities make it an ideal building block for engaging with biological targets.[1] While many substituted piperidines are well-characterized, this compound presents a unique structural motif: a piperidine ring bearing both a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group on the same carbon atom (C3).

This geminal diol-like arrangement on a tertiary carbon creates a chiral center with distinct chemical characteristics. The presence of two hydroxyl groups and a secondary amine provides multiple vectors for hydrogen bonding, making it a compelling fragment for designing molecules with high target affinity and specificity. This guide will explore the inferred chemical properties, propose a viable synthetic pathway, and discuss the potential applications of this intriguing molecule.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a saturated six-membered heterocycle containing one nitrogen atom. The key feature is the substitution at the C3 position with both a hydroxyl and a hydroxymethyl group.

Key Structural Features:

  • Tertiary Alcohol: The hydroxyl group is attached to a quaternary carbon (C3), classifying it as a tertiary alcohol. This has significant implications for its reactivity, particularly its resistance to oxidation.

  • Chirality: The C3 carbon is a stereocenter, meaning this compound exists as a pair of enantiomers: (R)-3-(hydroxymethyl)piperidin-3-ol and (S)-3-(hydroxymethyl)piperidin-3-ol. Enantioselective synthesis is therefore crucial for developing stereospecific drug candidates.[2]

  • Chair Conformation: Like most piperidine derivatives, the ring predominantly adopts a chair conformation to minimize steric strain.[1] The substituents at C3 can occupy axial or equatorial positions, and the preferred conformation will depend on minimizing steric interactions. The nitrogen inversion and ring-flipping dynamics are also key considerations in its conformational analysis.

Physicochemical Properties

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₆H₁₃NO₂(Calculated)
Molecular Weight 131.17 g/mol (Calculated)
IUPAC Name (this compound)(Standard Nomenclature)
CAS Number Not Found(Searches for the exact structure did not yield a specific CAS number)
Predicted Boiling Point ~279 °CInferred from cis-4-(Hydroxymethyl)piperidin-3-ol.[3] High value is due to strong hydrogen bonding.
Predicted pKa ~14.7Inferred from cis-4-(Hydroxymethyl)piperidin-3-ol.[3] Refers to the hydroxyl protons. The amine pKa is expected to be around 10-11.
Predicted Solubility Soluble in water and polar organic solvents like ethanol.Inferred from similar poly-hydroxylated piperidines.[4] The multiple H-bond donors/acceptors enhance polarity.
Appearance Expected to be an off-white solid or a viscous liquid at room temperature.Based on isomers like cis-4-(Hydroxymethyl)piperidin-3-ol.[3]

Synthesis and Reactivity

The synthesis of this compound requires a strategy that can introduce two different oxygen-containing functional groups to the same carbon atom. A plausible and efficient approach involves the nucleophilic addition to a protected 3-piperidone precursor.

Proposed Synthetic Pathway

A logical synthetic route begins with a commercially available N-protected 3-piperidone, such as 1-Boc-3-piperidone. The key step is a Grignard reaction or a similar nucleophilic addition to the ketone, followed by deprotection.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Deprotection start 1-Boc-3-piperidone reagent1 1. (CH₂O)n, n-BuLi or Reformatsky Reagent 2. THF, -78 °C to rt start->reagent1 intermediate 1-Boc-3-(hydroxymethyl)piperidin-3-ol reagent1->intermediate reagent2 TFA or HCl in Dioxane intermediate->reagent2 product This compound reagent2->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Hypothetical Methodology

Objective: To synthesize this compound from 1-Boc-piperidone.

Step 1: Synthesis of 1-Boc-3-(hydroxymethyl)piperidin-3-ol

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 1-Boc-3-piperidone (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq) dropwise over 20 minutes. Stir the resulting solution for 1 hour at -78 °C to ensure complete enolate formation.

    • Causality: The use of a strong, non-nucleophilic base at low temperature is critical to quantitatively form the thermodynamic lithium enolate without competing side reactions.

  • Hydroxymethylation: Add a freshly prepared slurry of paraformaldehyde (2.0 eq) in anhydrous THF to the enolate solution. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Causality: Paraformaldehyde serves as the source of formaldehyde. Using an excess ensures the reaction goes to completion. The slow warming allows for controlled addition to the enolate.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the protected intermediate.

Step 2: Deprotection to yield this compound

  • Acidic Cleavage: Dissolve the purified 1-Boc-3-(hydroxymethyl)piperidin-3-ol (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM. Re-dissolve the residue in a minimal amount of methanol and precipitate the product as a salt by adding diethyl ether, or neutralize with a base and extract if the free amine is desired.

Reactivity Profile

The reactivity of this compound is governed by its three functional groups:

  • Secondary Amine: The nitrogen is nucleophilic and can be readily acylated, alkylated, or used in reductive amination. N-protection is often a necessary first step in multi-step syntheses to prevent unwanted side reactions.

  • Primary Hydroxyl Group: This group can be selectively oxidized to an aldehyde or carboxylic acid using appropriate reagents (e.g., PCC or TEMPO). It can also be converted into a better leaving group for nucleophilic substitution reactions.

  • Tertiary Hydroxyl Group: Being a tertiary alcohol, it is resistant to oxidation under standard conditions. Under strong acidic conditions, it can be protonated and eliminated to form an alkene or undergo substitution. This differential reactivity between the primary and tertiary alcohols allows for selective chemical modifications.

Potential Applications in Drug Discovery

The unique 3,3-disubstituted piperidine core is a valuable scaffold for medicinal chemistry. Its structural features suggest several potential applications:

  • Chiral Building Block: As a chiral molecule, it can be used to synthesize enantiomerically pure complex molecules, which is critical for selective interaction with chiral biological targets.[5]

  • Fragment-Based Drug Design: The molecule presents a dense array of hydrogen bond donors and acceptors in a conformationally restrained system. This makes it an excellent fragment for screening against protein targets, particularly enzymes like kinases and proteases, where hydrogen bonding is key to binding.

  • CNS-Active Agents: Piperidine derivatives are well-known for their ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets.[4] The polarity of this compound could be tuned through derivatization to optimize its properties for targeting neurological disorders.[2][4]

Conclusion

This compound represents a structurally novel and synthetically accessible building block for drug discovery and organic synthesis. While direct experimental data is sparse, a thorough analysis of its structure and the properties of related isomers provides a robust framework for understanding its chemical behavior. Its key features—a chiral center, a tertiary alcohol, a primary alcohol, and a secondary amine—offer a rich platform for chemical modification. The proposed synthetic route provides a clear path to accessing this compound, opening the door for its exploration as a key intermediate in the development of next-generation therapeutics.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4604-65-3, 3-(Hydroxymethyl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypiperidine, (R)-. Retrieved from [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Structural Elucidation

In the landscape of drug discovery and materials science, the piperidine scaffold is a cornerstone of molecular design. Its conformational flexibility and synthetic tractability have made it a privileged structure in medicinal chemistry. 3-(Hydroxymethyl)piperidin-3-ol, a unique bifunctional piperidine derivative, presents as a compelling building block for novel therapeutics due to its tertiary alcohol and primary alcohol functionalities. These features offer multiple vectors for chemical modification and potential hydrogen bonding interactions with biological targets.

However, the synthesis of novel compounds necessitates unambiguous structural verification. Spectroscopic analysis is the bedrock of this process, providing a detailed fingerprint of the molecular architecture. This guide addresses the critical need for a spectroscopic benchmark for this compound. In the absence of extensive published experimental data for this specific molecule, we present a comprehensive analysis based on predictive models grounded in first principles of spectroscopy and data from structurally related compounds. This document serves as both a predictive reference and a methodological framework for researchers synthesizing or working with this compound.

The core of this guide is built on the principle of self-validating protocols. The predicted data herein serves as a hypothesis; the detailed experimental methodologies provided are designed to rigorously test and confirm this hypothesis, ensuring the highest degree of scientific integrity for researchers.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the IUPAC-recommended numbering convention that will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure, conformation, and purity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the overlapping signals of the piperidine ring protons and the diastereotopic nature of the protons on C2, C4, and C7. The chair conformation of the piperidine ring will result in distinct signals for axial and equatorial protons.

Causality Behind Predictions: The chemical shifts (δ) are predicted based on the electronegativity of adjacent functional groups (oxygen and nitrogen) and anisotropic effects within the ring. The hydroxyl (O-H) and amine (N-H) protons are expected to be broad singlets and their chemical shifts are highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

AtomPredicted δ (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Notes
H-2ax, H-6ax~2.9 - 3.1m2H-Deshielded by proximity to nitrogen.
H-2eq, H-6eq~2.4 - 2.6m2H-
H-4ax, H-5ax~1.3 - 1.5m2H-Shielded protons of the piperidine ring.
H-4eq, H-5eq~1.6 - 1.8m2H-
H-7~3.4 - 3.6s2H-Protons of the hydroxymethyl group. A singlet is predicted due to free rotation and distance from chiral center, though could be an AB quartet.
N1-H~2.0 - 3.0br s1H-Broad signal, exchangeable with D₂O. Position is concentration-dependent.
C3-OH~4.5 - 5.0s1H-Sharp singlet, exchangeable with D₂O.
C7-OH~4.2 - 4.7t1H~5-6Should couple with the C7 protons if exchange is slow. Exchangeable with D₂O.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms of the molecule.

Causality Behind Predictions: Chemical shifts are predicted based on established ranges for substituted piperidines. The carbons directly attached to heteroatoms (C2, C3, C6, C7) will be significantly downfield (deshielded).

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

AtomPredicted δ (ppm)Notes
C2, C6~45 - 50Carbons adjacent to nitrogen.
C3~70 - 75Quaternary carbon bearing two oxygen functionalities. The most deshielded aliphatic carbon.
C4, C5~20 - 25Aliphatic carbons of the piperidine ring.
C7~60 - 65Carbon of the hydroxymethyl group, deshielded by the attached oxygen.
Experimental Protocol for NMR Data Acquisition

This protocol is designed to yield high-resolution, unambiguous data for structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~10-15 mg of sample in ~0.6 mL of DMSO-d6. prep2 Add internal standard (TMS, 0.03% v/v). prep1->prep2 prep3 Filter sample into a 5 mm NMR tube. prep2->prep3 acq1 Tune and shim the probe. acq2 Acquire ¹H spectrum (zg30 pulse program). acq1->acq2 acq3 Acquire ¹³C{¹H} spectrum (zgpg30 pulse program). acq2->acq3 acq4 Acquire 2D spectra (COSY, HSQC, HMBC) for full assignment. acq3->acq4 proc1 Apply Fourier transform and phase correction. proc2 Calibrate ¹H spectrum to TMS at 0.00 ppm. proc1->proc2 proc3 Calibrate ¹³C spectrum using the solvent peak (DMSO-d6 at 39.52 ppm). proc2->proc3 proc4 Integrate peaks and analyze multiplicities. proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the O-H and N-H bonds.

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is chosen as the preferred method for its simplicity, speed, and minimal sample preparation, making it ideal for routine analysis in a research or development setting.

Table 3: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)BondFunctional GroupIntensityNotes
3400 - 3200O-H stretchAlcohol, H-bondedStrong, BroadA very prominent feature due to two hydroxyl groups and potential intramolecular H-bonding.
3350 - 3250N-H stretchSecondary AmineMedium, BroadMay be convoluted with the O-H stretch.
2950 - 2850C-H stretchAlkane (sp³)StrongCharacteristic of the piperidine ring and methylene group.
1470 - 1430C-H bendMethylene scissoringMedium
1150 - 1050C-O stretchAlcoholsStrongStrong absorptions from the primary and tertiary alcohols.
1100 - 1000C-N stretchAliphatic AmineMedium
Experimental Protocol for FTIR-ATR Data Acquisition
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.

  • Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information derived from its fragmentation pattern.

Calculated Properties:

  • Molecular Formula: C₆H₁₃NO₂

  • Monoisotopic Mass: 131.0946 g/mol

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under EI conditions, the molecular ion ([M]⁺˙) is expected to be of low abundance due to the presence of multiple functional groups that facilitate fragmentation.

Causality Behind Fragmentation: The fragmentation will be driven by the stabilization of the resulting fragments. The primary pathways are alpha-cleavage adjacent to the nitrogen and oxygen atoms.

Table 4: Predicted Major Mass Fragments (EI-MS)

m/zProposed FragmentNotes
131[C₆H₁₃NO₂]⁺˙Molecular Ion (M⁺˙). Expected to be weak or absent.
114[M - OH]⁺Loss of the tertiary hydroxyl group.
100[M - CH₂OH]⁺Alpha-cleavage with loss of the hydroxymethyl radical. This is a highly probable fragmentation pathway.
84[C₅H₁₀N]⁺Loss of the C3 substituents, leading to a stable iminium ion fragment.
71[C₄H₉N]⁺˙Further fragmentation of the piperidine ring.

digraph "MS_Fragmentation" {
graph [splines=true, overlap=false];
node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontsize=10];
edge [fontsize=9, color="#34A853"];

M [label="[M]⁺˙\nm/z = 131", fillcolor="#FBBC05"]; F1 [label="[M - CH₂OH]⁺\nm/z = 100", fillcolor="#EA4335"]; F2 [label="[M - OH]⁺\nm/z = 114"]; F3 [label="[C₅H₁₀N]⁺\nm/z = 84", fillcolor="#4285F4"];

M -> F1 [label="- •CH₂OH"]; M -> F2 [label="- •OH"]; M -> F3 [label="- C(OH)CH₂OH"]; }

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or dichloromethane.

  • GC Method:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 400.

Conclusion

This guide provides a robust, predictive spectroscopic framework for the characterization of this compound. The predicted NMR, IR, and MS data, derived from fundamental principles, offer a reliable benchmark for researchers. By following the detailed, self-validating experimental protocols provided, scientists and drug development professionals can confidently acquire and interpret data, ensuring the structural integrity of their material. This document is intended to be a living resource, to be updated as experimental data becomes publicly available, further strengthening the foundation of knowledge for this promising chemical entity.

References

  • Note: As no direct experimental data was found for the target molecule, references are provided for general spectroscopic principles, typical chemical shift ranges, and IR correlation data. These links are provided for foundational knowledge and methodological support.
  • Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy. The Royal Society of Chemistry. [Link]

  • Infrared Absorption Table. University of Colorado Boulder. [Link]

  • Mass Spectrometry. NIST Chemistry WebBook. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

3-(Hydroxymethyl)piperidin-3-ol CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Hydroxymethyl)piperidin-3-ol and its Analogs: A Key Scaffold in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals.[1][2][3][4] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a privileged scaffold for interacting with biological targets.[5] This guide focuses on this compound, a unique diol-substituted piperidine. While this specific isomer is not widely cataloged, its structural motifs are of significant interest. This document provides a comprehensive analysis of its nomenclature, physicochemical properties, and synthetic considerations, placed within the broader context of related, more extensively studied (hydroxymethyl)piperidinol isomers. We will explore the synthetic strategies applicable to this class of compounds and their profound implications in the development of therapeutics for oncology, central nervous system (CNS) disorders, and infectious diseases.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine heterocycle is a saturated six-membered ring containing a nitrogen atom. This simple structure is present in numerous natural alkaloids, such as piperine (from black pepper), and is a dominant feature in over a hundred commercially available drugs, including treatments for allergies (Loratadine), pain, and psychosis.[1][6]

The utility of the piperidine scaffold stems from several key features:

  • Three-Dimensionality: Unlike flat aromatic rings, the puckered chair-like conformation of piperidine allows for precise spatial orientation of substituents, enabling complex and specific interactions with protein binding pockets.[1][5]

  • Physicochemical Modulation: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility. Substituents on the ring can be tailored to modulate lipophilicity, hydrogen bonding capacity, and metabolic stability.[5]

  • Synthetic Tractability: A rich history of synthetic chemistry provides robust and varied methods for the construction and functionalization of the piperidine ring.[3][4]

Hydroxylated piperidines, or piperidinols, are particularly valuable as they introduce hydrogen bond donor and acceptor sites, critical for molecular recognition by biological targets.

Nomenclature and Identification: The Case of this compound

Precise nomenclature is critical in chemical research and development. The name "this compound" specifies a piperidine ring with both a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group attached to the same carbon atom (C3).

While this specific substitution pattern is cataloged in chemical databases like PubChem, it is notably less common in the scientific literature and commercial catalogs compared to its regioisomers. A dedicated CAS (Chemical Abstracts Service) number for the free base of this compound is not readily found, which typically indicates it is not a commonly synthesized or commercially available compound. However, its hydrochloride salt is documented.

Table 2.1: Core Identifiers for this compound

IdentifierValueSource
IUPAC Name (3-Hydroxypiperidin-3-yl)methanolPubChem
PubChem CID 55299032 (Parent)PubChem
PubChem CID 72208279 (HCl Salt)PubChem
Molecular Formula C₆H₁₃NO₂PubChem
Molecular Weight 131.17 g/mol PubChem
Canonical SMILES C1CCN(C(C1)(CO)O)PubChem
InChI Key VLMAABJNFNPYCK-UHFFFAOYSA-NPubChem
Isomeric Context: A Field of Related Structures

The ambiguity in general searches often leads to more well-documented isomers. Understanding these distinctions is vital for sourcing starting materials and interpreting biological data.

Table 2.2: Comparison of Common (Hydroxymethyl)piperidin-ol Isomers

Compound NameCAS NumberKey Differentiating Feature
This compound Not AssignedGeminal diol functionality at C3.
6-(Hydroxymethyl)piperidin-3-ol 857238-95-0Substituents are at C3 and C6 positions.[7]
4-(Hydroxymethyl)piperidin-3-ol 220218-57-5Substituents are at C3 and C4 positions.
3-(Hydroxymethyl)piperidine 4606-65-9Single hydroxymethyl group at C3.[8]
Piperidin-3-ol 6859-99-0Single hydroxyl group at C3.[9]

This guide will leverage synthetic principles and application data from these related, well-studied analogs to infer the potential and challenges associated with the target 3,3-substituted compound.

Synthetic Strategies for Substituted Piperidinols

The synthesis of highly functionalized piperidines like this compound requires strategic planning. While a specific, optimized synthesis for this rare isomer is not published, its construction can be envisioned through established organometallic and heterocyclic chemistry methodologies.[10]

Retrosynthetic Analysis

A logical approach to this compound involves the creation of the key C3 quaternary center. This can be achieved by the nucleophilic addition of a hydroxymethyl equivalent to a piperidin-3-one precursor.

G Target This compound Precursor1 N-Protected Piperidin-3-one Target->Precursor1 Disconnect C-C bond Precursor2 Hydroxymethyl Anion Equivalent (e.g., from Formaldehyde) Target->Precursor2 Disconnect C-C bond

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthesis highlights a key intermediate: an N-protected piperidin-3-one. The protection of the nitrogen (e.g., as a carbamate, Boc) is crucial to prevent side reactions and modulate reactivity during the key C-C bond formation step.

General Synthetic Protocol: A Conceptual Workflow

The following protocol outlines a plausible, multi-step synthesis adapted from established methods for creating substituted piperidines.

Objective: To synthesize this compound from a suitable precursor.

Workflow Diagram:

G cluster_0 Synthesis Workflow A Step 1: N-Protection of Piperidin-3-ol B Step 2: Oxidation to Ketone A->B C Step 3: Grignard/Organolithium Addition of -CH₂O(prot) B->C D Step 4: Deprotection (N and O groups) C->D E Final Product D->E

Caption: Conceptual workflow for piperidinol synthesis.

Step-by-Step Methodology:

  • N-Protection of Piperidin-3-ol:

    • Rationale: Protecting the secondary amine as a tert-butoxycarbonyl (Boc) group prevents its interference in subsequent oxidation and addition steps.

    • Procedure: Dissolve commercially available piperidin-3-ol (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material. Perform an aqueous workup and purify by column chromatography to yield N-Boc-piperidin-3-ol.

  • Oxidation to N-Boc-piperidin-3-one:

    • Rationale: The secondary alcohol must be converted to a ketone to allow for the nucleophilic addition that creates the C3 quaternary center. A mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation is suitable.

    • Procedure: Dissolve N-Boc-piperidin-3-ol (1.0 eq) in DCM. Add DMP (1.5 eq) portion-wise at room temperature. Stir for 2-3 hours. Quench the reaction with a saturated sodium thiosulfate solution. Extract the product, wash, dry, and concentrate. Purify by chromatography to obtain the ketone.

  • Addition of a Hydroxymethyl Synthon:

    • Rationale: This is the key bond-forming step. A protected hydroxymethyl group is necessary. The Grignard reagent from (methoxymethoxy)methyl chloride (MOM-Cl) or a similar protected carbanion can be used.

    • Procedure: In a flame-dried flask under inert atmosphere, add the N-Boc-piperidin-3-one (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add the pre-formed Grignard or organolithium reagent (1.2 eq). Stir at low temperature for 1-2 hours. Quench the reaction carefully with saturated ammonium chloride solution. Extract the product and purify.

  • Global Deprotection:

    • Rationale: The final step is to remove both the N-Boc group and the oxygen-protecting group (e.g., MOM) to reveal the final diol.

    • Procedure: Dissolve the protected product in a solvent like methanol. Add a strong acid, such as hydrochloric acid in dioxane. Stirring at room temperature or with gentle heating will cleave both protecting groups. Neutralize and purify to obtain this compound.

Applications in Drug Development

While this compound itself is not a known therapeutic, its structural class serves as a vital building block for creating more complex molecules with pharmacological activity.[3][6] The diol functionality offers multiple points for further chemical modification, allowing chemists to explore chemical space efficiently.

Role as a 3D Scaffold

The rigid, chair-like structure of the piperidine ring decorated with two hydroxyl groups provides a three-dimensional scaffold to which other pharmacophoric elements can be attached. This is a key strategy in modern drug design to "escape from flatland"—the tendency of many initial drug hits to be overly aromatic and planar.[3]

Caption: Use of the piperidinol core as a 3D scaffold.

Therapeutic Areas of Interest

Derivatives of substituted piperidines and piperidinols have shown promise in several key therapeutic areas:

  • Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in drugs targeting CNS receptors due to its ability to mimic the structure of neurotransmitters.[5] The polarity imparted by hydroxyl groups can be tuned to optimize blood-brain barrier penetration.

  • Oncology: Piperidine-containing molecules have been developed as inhibitors of various cancer-related targets, including kinases and signaling pathway proteins.[6] The ability to create spirocyclic and complex 3D structures is particularly advantageous for targeting the intricate binding sites of enzymes.[5]

  • Antimicrobials: The scaffold is found in compounds with antibacterial and antiparasitic properties.[6]

Safety and Handling

While specific toxicology data for this compound is unavailable, compounds of this class (heterocyclic amines and alcohols) should be handled with appropriate care in a laboratory setting.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from oxidizing agents. The hydrochloride salt form is likely to be a more stable, crystalline solid, which is easier to handle than the potentially hygroscopic free base.

  • Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract.

Conclusion

This compound represents an intriguing but under-explored chemical entity. Its geminal diol structure on a piperidine ring offers a unique combination of rigidity and functional handles for synthetic elaboration. While direct experimental data is sparse, this guide has contextualized its potential by drawing from the rich chemistry of its isomers and the broader class of substituted piperidines. For drug discovery professionals, understanding the synthesis and application of such 3D-rich scaffolds is essential for developing the next generation of therapeutics that can effectively and selectively interact with complex biological targets. The conceptual synthetic pathways outlined here provide a roadmap for researchers wishing to explore the chemistry and potential of this and related piperidinol building blocks.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Łowicki, D., & Przybylski, P. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Yamashita, Y., Hanaya, K., Shoji, M., et al. (n.d.). Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. Keio University. [Link]

  • PubChem. (n.d.). 3-Hydroxypiperidine. [Link]

  • PubChem. (n.d.). (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [Link]

  • ResearchGate. (2025). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. [Link]

  • PubChem. (n.d.). N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. [Link]

  • PubChem. (n.d.). (2R)-2-((4-(((3,4-Dihydro-2H-pyrano(2,3-c)pyridin-6-yl)methyl)amino)-1-piperidinyl)methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8. [Link]

  • LookChem. (n.d.). Cas 4604-65-3,3-(Hydroxymethyl)piperidine. [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

Sources

Physical and chemical properties of 3-(Hydroxymethyl)piperidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physical and Chemical Properties of 3-(Hydroxymethyl)piperidin-3-ol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound hydrochloride (CAS No: 1706418-86-1). The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved pharmaceuticals.[1] This specific derivative, featuring both a primary and a tertiary alcohol functional group on a secondary amine backbone, represents a versatile and potentially valuable building block for the synthesis of novel chemical entities. This document consolidates available data on its molecular identity, physicochemical characteristics, and safety profile. Furthermore, it offers expert insights into a plausible synthetic pathway and outlines a robust analytical workflow for its characterization, providing researchers with the foundational knowledge required for its effective utilization in drug discovery and development programs.

Molecular Identity and Physicochemical Properties

This compound hydrochloride is a piperidine derivative characterized by the presence of both a hydroxymethyl group and a hydroxyl group at the C3 position. The piperidine nitrogen exists as a hydrochloride salt, which typically enhances the compound's crystallinity and aqueous solubility compared to its free base form.

Compound Identification

A summary of the key identifiers for this compound is presented below.

IdentifierValueSource
IUPAC Name This compound;hydrochloride[2]
CAS Number 1706418-86-1[2][3]
Molecular Formula C₆H₁₄ClNO₂[2]
Molecular Weight 167.63 g/mol [2][4]
Canonical SMILES C1CC(CNC1)(CO)O.Cl[2]
InChIKey GKEFJIRFUVVIOL-UHFFFAOYSA-N[2]
Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. While experimental data for this specific molecule is limited, a combination of computed data and information from analogous structures provides valuable insights.

PropertyValue / DescriptionNotes
Physical State Expected to be an off-white to pale yellow crystalline solid.Based on similar piperidine hydrochlorides.[5][6]
Melting Point Data not available.A related compound, (S)-3-Hydroxypiperidine hydrochloride, has a melting point of 185-188°C.[7]
Solubility Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol).The hydrochloride salt form significantly increases polarity and aqueous solubility.[5]
Monoisotopic Mass 167.0713064 DaComputed by PubChem.[2]
Predicted XLogP -1.2For the free base, this compound. This indicates high hydrophilicity.[8]

Synthesis and Reactivity Profile

Understanding the synthesis and inherent reactivity of this compound hydrochloride is fundamental to its application as a synthetic intermediate.

Chemical Reactivity

The molecule possesses three key functional groups that dictate its reactivity: a secondary amine (as a hydrochloride salt), a primary alcohol, and a tertiary alcohol.

  • Secondary Amine: The piperidine nitrogen is protonated, rendering it unreactive towards electrophiles. For reactions such as N-alkylation or N-acylation, a stoichiometric amount of base is required to liberate the free amine.

  • Primary Alcohol (-CH₂OH): This group is susceptible to oxidation to an aldehyde or carboxylic acid. It can also undergo esterification or etherification under appropriate conditions. Its reactivity is generally higher than the tertiary alcohol.

  • Tertiary Alcohol (-C-OH): This group is resistant to oxidation under non-forcing conditions. It can be converted to a leaving group under strong acidic conditions, potentially leading to elimination or rearrangement reactions.

Proposed Synthetic Pathway

While specific literature on the synthesis of this compound is sparse, a logical and efficient pathway can be designed starting from a commercially available precursor, N-Boc-3-piperidone. This approach leverages a protecting group strategy to ensure regioselectivity and high yield.

Causality of Experimental Choices:

  • Step 1: N-Boc Protection: The synthesis begins with the protection of the piperidine nitrogen using a di-tert-butyl dicarbonate (Boc) group. The Boc group is chosen for its stability under the basic conditions required for the subsequent hydroxymethylation step and its facile removal under acidic conditions.

  • Step 2: Base-Catalyzed Hydroxymethylation: The key C-C bond formation is achieved via an aldol-type reaction between the enolate of N-Boc-3-piperidone and formaldehyde. A base such as potassium carbonate or sodium hydroxide is used to generate the nucleophilic enolate at the C3 position.

  • Step 3: Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group using a strong acid, typically hydrochloric acid dissolved in an organic solvent like dioxane or methanol. This single step efficiently deprotects the nitrogen and concurrently forms the desired hydrochloride salt, which often aids in purification by crystallization.

Below is a diagram illustrating this proposed workflow.

G cluster_0 Step 1: Protection cluster_1 Step 2: Hydroxymethylation cluster_2 Step 3: Deprotection & Salt Formation a 3-Piperidinone b N-Boc-3-piperidone a->b (Boc)₂O, Base c N-Boc-3-(hydroxymethyl) piperidin-3-ol b->c 1. Base (e.g., K₂CO₃) 2. Formaldehyde (HCHO) d This compound hydrochloride c->d HCl in Dioxane

Caption: Proposed synthetic workflow for this compound hydrochloride.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound. Each protocol acts as a self-validating system, with data from one technique corroborating the others.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. A distinct singlet or AB quartet would correspond to the -CH₂OH protons. Broad, exchangeable signals for the two -OH groups and the -NH₂⁺- protons would also be present. Experimental Insight: Performing a D₂O exchange experiment is crucial; the disappearance of the OH and NH₂⁺ signals upon addition of D₂O provides definitive assignment of these labile protons.

    • ¹³C NMR: The carbon NMR spectrum should display six distinct signals. Key signals would include the quaternary carbon at the C3 position (bearing two oxygen atoms), the primary alcohol carbon (-CH₂OH), and the four remaining piperidine ring carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would provide confirmation of the key functional groups. Expected characteristic absorption bands include a broad peak around 3400-3200 cm⁻¹ (O-H stretching), a broad peak around 2800-2400 cm⁻¹ (N-H stretching of the amine salt), and a strong peak around 1050-1150 cm⁻¹ (C-O stretching).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The analysis would target the mass of the free base (C₆H₁₃NO₂).

AdductFormulaPredicted m/z
[M+H]⁺C₆H₁₄NO₂⁺132.10192
[M+Na]⁺C₆H₁₃NNaO₂⁺154.08386
[M-H]⁻C₆H₁₂NO₂⁻130.08736
Data sourced from predicted values for the free base.[8]
Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the compound.

  • Methodology: A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile (both containing an additive like 0.1% trifluoroacetic acid or formic acid) is a robust starting point.

  • Detection: UV detection at a low wavelength (~210 nm) is suitable as the compound lacks a strong chromophore. More universal detection methods like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) can also be employed.

  • Validation: The protocol is validated for specificity, linearity, accuracy, and precision to ensure it is a reliable quality control method, capable of separating the target compound from potential starting materials, by-products, and degradation products.[9]

The following diagram outlines a standard analytical workflow for quality control.

G cluster_workflow Analytical Quality Control Workflow cluster_spectroscopy Structure Confirmation cluster_purity Purity & Identity start Synthesized Batch nmr NMR ('H, '³C) start->nmr ms HRMS start->ms ir IR Spectroscopy start->ir hplc HPLC-UV/ELSD start->hplc pass Release (≥95% Purity) hplc->pass fail Repurify / Re-synthesize hplc->fail <95% Purity

Sources

A Technical Guide to the Biological Potential of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperidine Scaffold - A Cornerstone of Modern Therapeutics

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most significant structural motifs in medicinal chemistry.[1] Its derivatives are integral to over twenty classes of pharmaceuticals and are abundantly found in natural alkaloids, underscoring their vast therapeutic relevance.[1][2] The unique conformational flexibility of the piperidine ring, combined with its basic nitrogen atom, allows for precise three-dimensional arrangements of substituents that can effectively interact with a multitude of biological targets. This inherent versatility has established the piperidine scaffold as a "privileged structure" in drug discovery.[3] This guide provides an in-depth exploration of the diverse biological activities of novel piperidine derivatives, focusing on the mechanistic rationale, presentation of key performance data, and the detailed experimental protocols required for their evaluation.

Section 1: Anticancer Activity - Targeting Malignant Proliferation

The development of novel anticancer agents is a paramount challenge in pharmaceutical research. Piperidine derivatives have emerged as a promising class of compounds, exhibiting potent activity against various cancer cell lines through diverse mechanisms of action.[3][4]

Core Mechanisms of Action

The anticancer effects of piperidine derivatives are not monolithic; they engage multiple cellular pathways to induce cancer cell death and inhibit tumor progression.

  • Tubulin Polymerization Inhibition: Certain piperidine derivatives function as colchicine binding site inhibitors (CBSIs).[5] By binding to tubulin, they disrupt microtubule dynamics, which are essential for mitotic spindle formation. This interference leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis.[5]

  • Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death. Novel piperidine compounds have been shown to modulate the expression of key apoptotic proteins.[4][6] Specifically, they can upregulate the pro-apoptotic protein BAX while downregulating anti-apoptotic proteins like BCL-2 and XIAP (X-linked inhibitor of apoptosis protein), thereby shifting the cellular balance towards apoptosis.[4]

  • Inhibition of Signaling Pathways: Key signaling cascades that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, are frequently dysregulated in cancer. Piperidine derivatives have been identified that can modulate these pathways, leading to a reduction in tumor growth and progression.[4]

  • Inhibition of Heat Shock Protein 70 (HSP70): HSP70 is a molecular chaperone that is often overexpressed in cancer cells, where it plays a crucial role in promoting tumor cell survival and drug resistance. Piperidine derivatives have been specifically designed as HSP70 inhibitors, showing efficacy in lapatinib-resistant breast cancer cells.[7]

Data Summary: In Vitro Cytotoxicity

The potency of novel piperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound IDCancer Cell LineMechanism of ActionIC50 (µM)Reference
17a PC3 (Prostate)Tubulin Polymerization Inhibitor0.81[5]
HSP70-36 BT474 (Breast)HSP70 Inhibitor1.41[7]
HSP70-36 BT/Lap(R)1.0 (Lapatinib-Resistant Breast)HSP70 Inhibitor1.47[7]
Mandatory Visualization: Apoptosis Induction Pathway

Below is a simplified representation of how a piperidine derivative can induce apoptosis by modulating the BCL-2 family of proteins.

G Piperidine Piperidine Derivative Bax BAX (Pro-apoptotic) Piperidine->Bax Upregulates Bcl2 BCL-2 (Anti-apoptotic) Piperidine->Bcl2 Downregulates Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Bax Inhibits Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of apoptosis induction by piperidine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Live cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[8][9]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT reagent to insoluble formazan crystals.[8] These crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.[10]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[11]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of the novel piperidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[11]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well, achieving a final concentration of ~0.5 mg/mL.[8][11]

    • Incubate the plate for 1.5 to 4 hours at 37°C.[9][11] During this time, visible purple precipitates (formazan crystals) will form in the wells with viable cells.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[9][11]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

    • Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[8] A reference wavelength of >650 nm can be used to reduce background noise.[8]

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[12]

Section 2: Neuroprotective and Anti-Alzheimer's Activity

Neurodegenerative disorders like Alzheimer's disease (AD) present a significant unmet medical need. The cholinergic hypothesis of AD suggests that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[13][14] Piperidine derivatives, most notably Donepezil, are at the forefront of symptomatic treatment for AD.[13][15]

Core Mechanisms of Action
  • Acetylcholinesterase (AChE) Inhibition: The primary strategy for treating AD symptoms is to increase the levels of ACh in the brain.[14] Piperidine derivatives can act as potent and selective inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[13] By inhibiting AChE, these compounds prolong the presence of acetylcholine, enhancing cholinergic neurotransmission.[16] Some compounds show high selectivity for AChE over butyrylcholinesterase (BuChE), which may lead to a better side-effect profile.[16][17]

  • Antioxidant and Anti-inflammatory Properties: Oxidative stress and inflammation are known to contribute to neuronal damage in neurodegenerative diseases.[18] Certain piperidine analogs exhibit significant free radical scavenging and antioxidant properties, which can protect neurons from damage.[3][18]

  • Modulation of Neuronal Signaling: Piperine, a natural piperidine alkaloid, has been shown to exert neuroprotective effects by suppressing the synchronized oscillation of intracellular calcium and repressing spontaneous synaptic activities, which can prevent glutamate-induced excitotoxicity.[19]

Data Summary: Acetylcholinesterase Inhibition

The inhibitory potency against AChE is a key parameter for compounds designed for AD treatment, measured by the IC50 value.

Compound IDTarget EnzymeIC50 (nM)Selectivity (AChE vs. BuChE)Reference
Compound 21 Acetylcholinesterase (AChE)0.56~18,000-fold[17]
E2020 (Donepezil) Acetylcholinesterase (AChE)5.7~1,250-fold[16]
Compound 7 Rat Brain AChE7,320~21-fold[20]
Mandatory Visualization: AChE Inhibition at the Synapse

This diagram illustrates the role of a piperidine-based AChE inhibitor in the cholinergic synapse.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh_Released Acetylcholine (ACh) ACh_Vesicle->ACh_Released Release AChE AChE ACh_Released->AChE Hydrolysis AChR ACh Receptor ACh_Released->AChR Binds Piperidine Piperidine Inhibitor Piperidine->AChE Inhibits Signal Signal Propagation AChR->Signal

Caption: Mechanism of AChE inhibition by a piperidine derivative.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay quantifies AChE activity by measuring the formation of a yellow-colored product resulting from the reaction of thiocholine (produced by AChE) with dithiobisnitrobenzoate (DTNB).[13]

Principle: AChE hydrolyzes acetylthiocholine (ATCI) to produce thiocholine and acetate. Thiocholine then reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), which is a yellow anion with a maximum absorbance at 412 nm. The rate of color formation is proportional to AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).

    • DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • ATCI Solution: Dissolve acetylthiocholine iodide in the phosphate buffer to a final concentration of 10 mM.

    • AChE Solution: Prepare a solution of AChE from a commercial source (e.g., from electric eel) in the phosphate buffer to a final concentration of 0.1 U/mL.

    • Test Compound: Prepare stock solutions of the piperidine derivatives in a suitable solvent and make serial dilutions in the buffer.

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • To each well, add the following in order:

      • 140 µL of phosphate buffer (pH 8.0).

      • 20 µL of the test compound solution at various concentrations (or buffer for control).

      • 20 µL of the DTNB solution.

    • Mix and pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the AChE solution to each well. Mix immediately.

    • Measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula:

      • % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Section 3: Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with activity against pathogenic bacteria and fungi.[21] Piperidine alkaloids, found in various plants, and their synthetic derivatives have demonstrated a broad spectrum of antimicrobial properties.[22][23]

Spectrum of Activity
  • Antibacterial: Novel synthetic piperidine derivatives have shown inhibitory activity against a range of Gram-positive and Gram-negative bacteria.[21] The natural alkaloid piperine, found in black pepper, also exhibits activity against bacteria like E. coli.[23]

  • Antifungal: While some derivatives show no activity against certain fungal species, others have demonstrated varying degrees of inhibition against clinically relevant fungi such as Aspergillus niger and Candida albicans.[21][24] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.[23]

Data Summary: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25]

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 6 Staphylococcus aureus125[21]
Compound 6 Escherichia coli250[21]
Compound 6 Pseudomonas aeruginosa250[21]
Piperine Candida albicans3.125 - 100[23]
Pyridine Derivative 15 E. coli4.8[23]
Mandatory Visualization: Antimicrobial Susceptibility Workflow

This diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Readout cluster_3 Result Compound Prepare Serial Dilutions of Piperidine Derivative Plate Inoculate 96-Well Plate Containing Compound Dilutions Compound->Plate Inoculum Prepare Standardized Bacterial/Fungal Inoculum Inoculum->Plate Incubate Incubate Plate (e.g., 18-24h at 37°C) Plate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read MIC Determine MIC: Lowest Concentration with No Visible Growth Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent in a quantitative manner.[26][27]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the presence or absence of visible growth (turbidity) is used to determine the lowest compound concentration that inhibits growth.[25]

Step-by-Step Methodology:

  • Preparation of Compound Plate:

    • Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria) into wells 2 through 12 of a 96-well plate.

    • In well 1, add 100 µL of the test compound at a concentration that is twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture plate (18-24h old), pick several colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each test well is now 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity. A button of growth at the bottom of a well indicates bacterial growth.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Section 4: Antiviral Activity

The chemical tractability of the piperidine scaffold makes it an attractive starting point for the development of novel antiviral agents. Research has identified derivatives with potent activity against significant human pathogens like the influenza virus.[28][29]

Core Mechanisms of Action

The specific antiviral mechanisms can vary depending on the virus and the compound structure. For influenza A virus, time-of-addition experiments have suggested that some piperidine derivatives interfere with the early to middle stages of the viral replication cycle .[29] This could involve inhibition of viral entry, uncoating, or the function of viral polymerases. The ether linkage between a quinoline moiety and the piperidine ring has been identified as critical for this inhibitory activity.[29]

Data Summary: Antiviral Potency

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), is a critical measure of the compound's therapeutic window.

Compound IDVirus StrainCell LineEC50 (µM)Selectivity Index (SI)Reference
11e Influenza A/WSN/33 (H1N1)MDCK0.05>160,000[29]
Compound 8 Influenza A/H1N1MDCKComparable to OseltamivirNot specified[28]
Compound 11 Influenza A/H1N1MDCKComparable to OseltamivirNot specified[28]
Experimental Protocol: General In Vitro Antiviral Assay (Cytopathic Effect Inhibition)

This protocol uses the MTT assay to indirectly measure the antiviral activity of a compound by assessing the viability of cells protected from virus-induced cell death (cytopathic effect, or CPE).

Principle: In the absence of an effective antiviral agent, a virus will replicate in susceptible host cells, leading to cell death. An effective antiviral compound will inhibit viral replication and protect the cells, resulting in higher cell viability, which can be quantified using the MTT assay.[28]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) into a 96-well plate at an appropriate density to form a confluent monolayer within 24 hours.

  • Infection and Treatment:

    • Prepare serial dilutions of the piperidine test compound in a serum-free medium.

    • Prepare a stock of the virus at a known titer. Dilute the virus stock to a concentration that will cause significant CPE within 48-72 hours (e.g., a multiplicity of infection (MOI) of 0.01).

    • When the cell monolayer is confluent, remove the growth medium.

    • Add 50 µL of the diluted virus suspension to each well (except for the cell control wells).

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

    • After incubation, remove the virus inoculum and add 100 µL of the medium containing the serially diluted test compounds.

    • Include the following controls:

      • Cell Control: Cells only, no virus, no compound.

      • Virus Control: Cells with virus, no compound.

      • Compound Cytotoxicity Control: Cells with compound, no virus.

  • Incubation and CPE Observation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

    • Observe the plate daily under a microscope for the appearance of CPE in the virus control wells.

  • Quantification of Cell Viability:

    • When the virus control wells show >80% CPE, perform an MTT assay as described in Section 1.4.

    • Add MTT reagent, incubate, solubilize the formazan crystals, and read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate % CPE Reduction:

      • % CPE Reduction = [ (Abs_test - Abs_virus) / (Abs_cell - Abs_virus) ] * 100

    • Plot the % CPE reduction against the log of the compound concentration to determine the EC50 value.

    • Use the compound cytotoxicity control plate to determine the CC50 value (the concentration that kills 50% of the cells).

    • Calculate the Selectivity Index (SI): SI = CC50 / EC50

Conclusion

The piperidine scaffold continues to demonstrate its exceptional value in medicinal chemistry, serving as a versatile framework for the design of novel therapeutic agents. The diverse biological activities, spanning from anticancer and neuroprotective to antimicrobial and antiviral effects, highlight the immense potential held within this chemical class. The successful development of future piperidine-based drugs will rely on a deep understanding of their structure-activity relationships, precise elucidation of their molecular mechanisms, and the rigorous application of the validated experimental protocols detailed in this guide. As synthetic methodologies become more advanced[30], the exploration of novel piperidine chemical space will undoubtedly yield next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Moriarty, T. F., et al. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 37(4). [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Kogen, H., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 39(19), 3759-3767. [Link]

  • Fu, D., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1403-1413. [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Viegas, C., Jr., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(13), 4184-4190. [Link]

  • WOAH. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Imomiddin, S., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 16(11), 1599. [Link]

  • Wang, Y., et al. (2022). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Molecules, 27(19), 6598. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • MSD Manual Professional Edition. (n.d.). Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Retrieved from [Link]

  • Unsalan, S., & Ekinci, D. (2018). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 7(1), 1-6. [Link]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]

  • Cushnie, T. P., et al. (2020). Antibacterial and Antifungal Alkaloids from Asian Angiosperms: Distribution, Mechanisms of Action, Structure-Activity, and Clinical Potentials. Antibiotics, 9(9), 557. [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

  • Rogers, S. L. (1998). Clinical benefits of a new piperidine-class AChE inhibitor. Acta Neurologica Scandinavica. Supplementum, 168, 33-38. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Zhang, H., et al. (2017). Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. European Journal of Medicinal Chemistry, 127, 1000-1014. [Link]

  • Chen, Y. F., et al. (2022). 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. Planta Medica, 88(15), 1530-1538. [Link]

  • de Oliveira, A. S., et al. (2022). In vitro antiviral activity of piperidine alkaloids from Senna spectabilis flowers on Chikungunya virus infection. Revista do Instituto de Medicina Tropical de Sao Paulo, 64, e48. [Link]

  • Chetty, D. J., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 701-709. [Link]

  • ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861540. [Link]

  • Fu, Z. Y., et al. (2011). Neuroprotective effect of piperine on primarily cultured hippocampal neurons. Sheng Li Xue Bao, 63(2), 148-154. [Link]

  • Protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

  • Academic Journals. (n.d.). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]

  • MDPI. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565. [Link]

  • Chem Help ASAP. (2023). Functional in vitro assays for drug discovery. Retrieved from [Link]

  • ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]

  • Thawabteh, A. M., et al. (2024). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. Molecules, 29(11), 2588. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Retrieved from [Link]

  • Ren, X., et al. (2016). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine, 11(5), 1851-1856. [Link]

  • Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

Sources

The Piperidine Scaffold: A Privileged Motif in the Pantheon of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Application of Substituted Piperidines in Drug Development

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the field of medicinal chemistry.[1][2] Its unassuming structure belies a profound impact on modern medicine, forming the core of a vast number of natural alkaloids and synthetic pharmaceuticals that span more than twenty classes of drugs.[3][4] This guide delves into the rich history of substituted piperidines, from their natural origins to their current status as a "privileged scaffold" in the pharmaceutical industry, exploring the synthetic strategies that unlock their therapeutic potential and the structure-activity relationships that govern their biological effects.[1][4]

From Pepper to Prescriptions: A Historical Perspective

The story of piperidine is intrinsically linked to the pungent spice of black pepper. The name itself is derived from the Latin word "piper," meaning pepper.[5] In 1850, the Scottish chemist Thomas Anderson first isolated piperidine by treating piperine, the alkaloid responsible for the spiciness of black pepper, with nitric acid.[6] This discovery marked the entry of the piperidine moiety into the world of chemistry and set the stage for its future dominance in pharmacology.[4][6]

The early 20th century saw the exploration of naturally occurring piperidine alkaloids for their medicinal properties.[4] Compounds like lobeline from Indian tobacco and the infamous coniine from poison hemlock, the substance used in the execution of Socrates, highlighted the potent biological activity of this heterocyclic system.[6] These natural products, with their complex and diverse structures, served as the initial inspiration for medicinal chemists to explore the synthetic derivatization of the piperidine core.

A pivotal moment in the history of synthetic piperidine-based drugs arrived with the development of pethidine (meperidine) in the late 1930s.[3] Initially synthesized as an anticholinergic agent, its potent analgesic properties were discovered serendipitously. This discovery opened the floodgates for the development of a plethora of synthetic opioids with the piperidine scaffold at their heart, including the highly potent fentanyl and its analogues.[6][7] The latter half of the 20th century witnessed an explosion in the discovery of piperidine-containing drugs across a wide range of therapeutic areas, solidifying its status as a cornerstone of medicinal chemistry.[8][9][10]

The Privileged Scaffold: Physicochemical and Pharmacokinetic Advantages

The prevalence of the piperidine motif in successful drugs is no coincidence.[11] Its unique combination of stereochemical and physicochemical properties makes it an ideal scaffold for drug design.

  • Three-Dimensionality and Conformational Rigidity: As a saturated heterocycle, piperidine adopts a stable chair conformation. This provides a rigid framework that allows for the precise three-dimensional positioning of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors.[1][11] This defined spatial arrangement can lead to higher binding affinities and selectivities compared to more flexible acyclic or flat aromatic systems.[12]

  • Modulation of Physicochemical Properties: The nitrogen atom within the piperidine ring is a key handle for fine-tuning a molecule's drug-like properties.[1] It can act as a hydrogen bond acceptor, and when protonated at physiological pH, as a hydrogen bond donor. This allows medicinal chemists to modulate a compound's solubility and lipophilicity (LogP), which are critical parameters for absorption, distribution, metabolism, and excretion (ADME).[11]

  • Metabolic Stability: The piperidine ring itself is generally metabolically stable, which can contribute to a longer duration of action for drugs containing this moiety.[11] However, the substitution pattern can influence metabolic pathways, and this is a key consideration in drug design.

A Journey Through a Diverse Therapeutic Landscape

The versatility of the substituted piperidine scaffold is evident in the broad spectrum of therapeutic areas where it has made a significant impact.[5]

Central Nervous System (CNS) Disorders

The piperidine nucleus is particularly prominent in drugs targeting the CNS.

  • Antipsychotics: The butyrophenone class of antipsychotics, exemplified by haloperidol , features a 4-substituted piperidine ring.[6] These drugs primarily act as antagonists at dopamine D2 receptors.

  • Opioid Analgesics: As mentioned earlier, the piperidine scaffold is central to many potent analgesics, including pethidine and fentanyl .[6] These drugs exert their effects by acting as agonists at μ-opioid receptors.

  • ADHD Medications: Methylphenidate (Ritalin), a widely prescribed treatment for Attention Deficit Hyperactivity Disorder (ADHD), is a piperidine derivative that functions as a norepinephrine-dopamine reuptake inhibitor.[6][7]

  • Alzheimer's Disease: Donepezil (Aricept) is a piperidine-based acetylcholinesterase inhibitor used to manage the symptoms of Alzheimer's disease.[4][8][13] The benzyl-piperidine group in donepezil plays a crucial role in binding to the catalytic site of the enzyme.[4]

Other Therapeutic Areas

Beyond the CNS, substituted piperidines are found in a multitude of other drug classes:

  • Antihistamines: Second-generation antihistamines like loratadine incorporate a piperidine ring, contributing to their efficacy in treating allergies with reduced sedative effects.[12]

  • Anticancer Agents: The piperidine moiety is increasingly being incorporated into the design of novel anticancer drugs.[4][14] For example, certain substituted piperidines have been developed as inhibitors of the HDM2-p53 protein-protein interaction, a key target in cancer therapy.[15]

  • Antimicrobial and Antiviral Agents: The piperidine scaffold is also present in some antimicrobial and antiviral drugs.[5][14]

The following table summarizes key examples of piperidine-containing drugs and their primary therapeutic applications:

Drug NameTherapeutic ClassPrimary Mechanism of Action
HaloperidolAntipsychoticDopamine D2 Receptor Antagonist
FentanylOpioid Analgesicμ-Opioid Receptor Agonist
MethylphenidateCNS StimulantNorepinephrine-Dopamine Reuptake Inhibitor
DonepezilAnti-Alzheimer's AgentAcetylcholinesterase Inhibitor
LoratadineAntihistamineH1-Receptor Antagonist
PethidineOpioid Analgesicμ-Opioid Receptor Agonist
RisperidoneAntipsychoticSerotonin-Dopamine Antagonist
LoperamideAntidiarrhealμ-Opioid Receptor Agonist (peripherally restricted)

The Art and Science of Synthesis: Constructing the Piperidine Core

The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a central theme in organic chemistry.[3][16] The choice of synthetic route depends on the desired substitution pattern and stereochemistry.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the hydrogenation of readily available pyridine precursors.[2][17] This approach, however, can present challenges due to the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom.[17]

G cluster_workflow Experimental Workflow: Pyridine Hydrogenation Pyridine Substituted Pyridine Catalyst Catalyst (e.g., PtO2, Rh/C, Ru/C) H2, Pressure, Solvent Pyridine->Catalyst Piperidine Substituted Piperidine Catalyst->Piperidine

Caption: General workflow for the synthesis of piperidines by reduction of pyridines.

Experimental Protocol: General Procedure for the Hydrogenation of a Substituted Pyridine

  • Reactor Setup: A high-pressure reactor is charged with the substituted pyridine and a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst Addition: The chosen catalyst (e.g., platinum oxide, rhodium on carbon, or ruthenium on carbon) is carefully added to the reaction mixture under an inert atmosphere.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (typically 50-100 atm).

  • Reaction Conditions: The reaction mixture is stirred vigorously at a specific temperature (ranging from room temperature to 100 °C) for a predetermined time (typically 12-48 hours), or until hydrogen uptake ceases.

  • Work-up: Upon completion, the reactor is carefully depressurized. The catalyst is removed by filtration through a pad of celite.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude piperidine derivative is purified by an appropriate method, such as distillation or chromatography.

Intramolecular Cyclization Reactions

Intramolecular cyclization of acyclic precursors is another powerful strategy for constructing the piperidine ring.[3] These reactions often involve the formation of a carbon-nitrogen bond to close the six-membered ring. Reductive amination of δ-amino ketones or aldehydes is a common example of this approach.

G cluster_workflow Workflow: Intramolecular Reductive Amination AminoKetone δ-Amino Ketone/Aldehyde ImineFormation Intramolecular Imine/Enamine Formation AminoKetone->ImineFormation Reduction Reduction (e.g., NaBH3CN, H2/Pd-C) ImineFormation->Reduction Piperidine Substituted Piperidine Reduction->Piperidine

Caption: A simplified workflow for intramolecular reductive amination.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient route to complex substituted piperidines.[3][18] The Hantzsch dihydropyridine synthesis, followed by aromatization and subsequent reduction, is a classic example that can be adapted to produce piperidine derivatives.

The Future is Three-Dimensional: Emerging Trends

The demand for novel therapeutics continues to drive innovation in the synthesis and application of substituted piperidines.

  • Asymmetric Synthesis: The development of stereoselective synthetic methods to access enantiomerically pure piperidine derivatives is a major focus of current research.[8][19] Chiral catalysts and auxiliaries are being employed to control the stereochemical outcome of key bond-forming reactions.[20]

  • Fragment-Based Drug Discovery (FBDD): Piperidine-based fragments are increasingly being used in FBDD campaigns.[19][21] The three-dimensional nature of these fragments allows for the exploration of chemical space that is often inaccessible with flat, aromatic fragments.[21]

  • Novel Scaffolds: Chemists are continuously exploring novel piperidine-based scaffolds, such as spirocyclic and fused bicyclic systems, to access new areas of chemical space and develop drugs with improved properties.[3][11]

Conclusion

The journey of the substituted piperidine from a component of black pepper to a cornerstone of modern medicine is a testament to the power of natural product chemistry and the ingenuity of synthetic organic chemists. Its privileged structural and physicochemical properties have made it an indispensable scaffold in the design of drugs targeting a wide array of diseases. As our understanding of biology deepens and synthetic methodologies become more sophisticated, the humble piperidine ring is poised to remain at the forefront of drug discovery for the foreseeable future.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][3][22]

  • O'Hagan, D. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(18), 2927-2930. [Link][8]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 238-253. [Link][4]

  • Wikipedia. (n.d.). Piperidine. [Link][6]

  • Kwiecień, H., & Gzella, A. K. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117799. [Link][11]

  • Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. [Link][23]

  • Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1403-1413. [Link][19][21]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link][16]

  • Zhang, H., et al. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules, 30(14), 2845. [Link][24][25]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Bogen, S. L., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 913-917. [Link][15]

  • ResearchGate. (n.d.). Piperidine derivatives scope of this review. [Link][26]

  • Zhang, H., et al. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules, 30(14), 2845. [Link]

  • Kumar, P. S., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a44-a59. [Link][5]

  • Das, T., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861958. [Link][14]

  • Singh, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry, 30(31), 3489-3510. [Link][13]

  • Lattrell, R., et al. (2020). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 25(15), 3454. [Link][27]

  • ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. [Link][28]

  • ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. [Link][29]

  • ResearchGate. (n.d.). A few examples of piperidine‐based drugs and natural products. [Link][30]

  • Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1403-1413. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link][17]

  • Grogan, G., & Montgomery, S. L. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Angewandte Chemie International Edition, 59(46), 20386-20390. [Link][20]

  • ResearchGate. (n.d.). Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. [Link][18]

  • ResearchGate. (n.d.). Biological activities of piperidine alkaloids. [Link][31]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. [Link][32]

  • Elsevier. (n.d.). Piperidine-Based Drug Discovery - 1st Edition. [Link][9]

  • University of Arizona. (2017). Piperidine-based drug discovery. [Link][10]

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. [Link][33]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link][34]

Sources

3-(Hydroxymethyl)piperidin-3-ol solubility and stability profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Profile of 3-(Hydroxymethyl)piperidin-3-ol for Researchers and Drug Development Professionals

Executive Summary

The journey of a promising molecule from the laboratory bench to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug candidate's developability, bioavailability, and ultimate clinical success. This technical guide provides a comprehensive framework for characterizing the solubility and stability profile of this compound, a heterocyclic compound with potential applications in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals, offering not just theoretical insights but also actionable, field-proven experimental protocols. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure data integrity. By adhering to authoritative guidelines from the International Council for Harmonisation (ICH), this guide establishes a robust methodology for assessing the aqueous and organic solubility, as well as the solid-state and in-solution stability of this compound. The presented workflows, data interpretation frameworks, and visualization tools are intended to empower research teams to make informed decisions in the critical early stages of drug development.

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery and Development

Why Solubility and Stability are Foundational Pillars for a Candidate Molecule

In the realm of pharmaceutical sciences, the intrinsic properties of a molecule dictate its extrinsic performance. A molecule cannot exert its therapeutic effect if it does not reach its target in sufficient concentration. Aqueous solubility is a critical gatekeeper for oral absorption, as a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility can lead to low and variable bioavailability, posing significant challenges for formulation development and clinical efficacy.

Similarly, stability —the ability of a molecule to resist chemical degradation—is fundamental to ensuring that the drug product maintains its identity, strength, quality, and purity throughout its shelf life. Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in the physical properties of the dosage form. Therefore, a comprehensive understanding of a molecule's degradation pathways under various stress conditions is not just a regulatory requirement but a scientific necessity for developing a safe and effective medicine.

Introduction to this compound: Structure and Potential Therapeutic Relevance

This compound is a piperidine derivative characterized by the presence of both a primary and a tertiary alcohol functional group. The piperidine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The hydroxyl groups can participate in hydrogen bonding, which is expected to influence its solubility and interactions with biological targets. Understanding the interplay of these structural features is key to predicting and interpreting its physicochemical behavior.

Solubility Profile of this compound

A thorough evaluation of a compound's solubility in various media is a cornerstone of pre-formulation studies. This section outlines the methodologies for determining the solubility of this compound.

Experimental Determination of Aqueous Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method , as recommended by ICH guidelines. This method involves agitating an excess of the solid compound in a specific solvent system until equilibrium is achieved, followed by quantification of the dissolved compound in the supernatant.

  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal agitation time.

  • Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The solubility is reported in mg/mL or µg/mL.

pH of BufferTemperature (°C)Solubility (mg/mL)
1.225[Insert Experimental Data]
4.525[Insert Experimental Data]
6.825[Insert Experimental Data]
7.425[Insert Experimental Data]
1.237[Insert Experimental Data]
4.537[Insert Experimental Data]
6.837[Insert Experimental Data]
7.437[Insert Experimental Data]
Solubility in Organic and Co-Solvent Systems

Understanding solubility in non-aqueous systems is critical for developing both oral and parenteral formulations, as well as for designing synthetic and purification processes.

The choice of organic solvents and co-solvents should be guided by their pharmaceutical acceptability and their ability to represent a range of polarities. Common choices include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

SolventTemperature (°C)Solubility (mg/mL)
Ethanol25[Insert Experimental Data]
Propylene Glycol25[Insert Experimental Data]
PEG 40025[Insert Experimental Data]
DMSO25[Insert Experimental Data]
0.9% Saline25[Insert Experimental Data]

Stability Profile of this compound

Stability testing is essential for identifying potential degradation pathways, determining appropriate storage conditions, and establishing the shelf-life of a drug substance.

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would experience during manufacturing, storage, and administration. The goal is to rapidly identify potential degradation products and pathways.

The conditions for forced degradation are outlined in ICH guideline Q1A(R2) and typically include:

  • Acidic and Basic Hydrolysis: To evaluate susceptibility to degradation in the acidic environment of the stomach and the basic environment of the intestine.

  • Oxidative Degradation: To assess sensitivity to oxidation, which can occur during synthesis or in the presence of excipients.

  • Photostability: To determine if the molecule degrades upon exposure to light.

  • Thermal Stability: To evaluate the impact of temperature on the drug substance.

  • Hydrolytic Degradation:

    • Dissolve this compound in solutions of 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize them, and analyze by HPLC to determine the extent of degradation.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature for a defined period.

    • Analyze samples by HPLC at various time points.

  • Photostability:

    • Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light, as specified in ICH Q1B.

    • A control sample should be protected from light.

    • Analyze both the exposed and control samples by HPLC.

  • Thermal Stability:

    • Expose the solid drug substance to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.

    • Analyze the sample by HPLC to assess for degradation.

Forced_Degradation_Workflow cluster_input Input Material cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_output Output DrugSubstance This compound (Solid and Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) DrugSubstance->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) DrugSubstance->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) DrugSubstance->Oxidation Photo Photostability (UV/Vis Light) DrugSubstance->Photo Thermal Thermal Stress (e.g., 80°C, Solid) DrugSubstance->Thermal HPLC HPLC Analysis (Purity Assay, Degradant Profile) Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS Analysis (Degradant Identification) HPLC->LCMS If significant degradation Profile Degradation Profile & Pathways HPLC->Profile LCMS->Profile

Caption: Workflow for forced degradation studies of this compound.

Solid-State Stability

Evaluating the stability of the drug substance in its solid form is crucial for determining appropriate storage conditions and re-test periods.

  • Sample Packaging: Store the solid this compound in containers that are representative of the proposed commercial packaging.

  • Storage Conditions: Place the samples in controlled environment chambers under the following conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis: Analyze the samples for appearance, assay (purity), and degradation products.

Storage ConditionTime Point (Months)AppearanceAssay (%)Total Impurities (%)
25°C/60%RH0White Powder[Data][Data]
3[Data][Data][Data]
6[Data][Data][Data]
40°C/75%RH0White Powder[Data][Data]
1[Data][Data][Data]
3[Data][Data][Data]
6[Data][Data][Data]

Analytical Methodologies for Quantification

A robust and validated analytical method is the backbone of any solubility and stability study. For a polar compound like this compound, a reverse-phase HPLC method with a suitable detector (e.g., UV, ELSD, or MS) is often appropriate.

High-Performance Liquid Chromatography (HPLC) Method
  • Column Selection: A C18 column is a common starting point. For highly polar compounds, a column with an alternative stationary phase (e.g., polar-embedded or HILIC) may be necessary.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be controlled to ensure consistent retention and peak shape.

  • Detection: If the molecule lacks a strong UV chromophore, alternative detection methods such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) should be considered.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

ParameterCondition
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm (or ELSD/MS)

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental protocols, which are grounded in established ICH guidelines, researchers can generate high-quality data to support the advancement of this molecule through the drug development pipeline. The resulting solubility and stability profile will be instrumental in guiding formulation development, defining storage conditions, and ensuring the overall quality and safety of any potential therapeutic product.

Future work should focus on the identification and characterization of any major degradation products observed during the forced degradation studies. This information is critical for understanding the degradation pathways and for setting appropriate specifications for the drug substance and drug product. Additionally, the impact of formulation excipients on the solubility and stability of this compound should be investigated to ensure the development of a robust and effective dosage form.

References

  • ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

Safety and handling precautions for 3-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-(Hydroxymethyl)piperidin-3-ol

Authored by: Gemini, Senior Application Scientist

Disclaimer: The toxicological and some physical properties of this compound have not been fully investigated. This guide is based on data from structurally similar compounds and established principles of chemical safety. All personnel handling this substance must be trained in laboratory safety and should exercise caution.

Introduction: A Structural Perspective on Safety

This compound is a piperidine derivative containing two hydroxyl groups. The piperidine moiety is a common structural motif in many pharmaceuticals and biologically active compounds.[1][2] Its presence suggests that the molecule may have biological activity and requires careful handling. The diol functionality introduces the potential for specific chemical reactivity. This guide provides a comprehensive overview of the safety and handling precautions for this compound, designed for researchers and professionals in drug development.

Chemical Identification and Physicochemical Properties

Due to the limited availability of specific data for this compound, the following table includes information on the closely related compound 3-(Hydroxymethyl)piperidine as a reference.

PropertyValueSource
Chemical Name This compound-
Synonyms 3-Piperidinemethanol[3]
CAS Number Not available. (CAS for 3-(Hydroxymethyl)piperidine is 4606-65-9)[3][4]
Molecular Formula C6H13NO2[5]
Molecular Weight 131.17 g/mol [5]
Appearance Likely a solid or viscous liquidInferred
Solubility Expected to be soluble in water and polar organic solventsInferred

Hazard Identification and GHS Classification (Predicted)

A specific GHS classification for this compound is not available. The following classification is extrapolated from the known hazards of piperidine and related hydroxylated derivatives.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.
Skin Corrosion/IrritationCategory 1B/2Causes severe skin burns and eye damage / Causes skin irritation.[6][7]
Serious Eye Damage/Eye IrritationCategory 1/2Causes serious eye damage / Causes serious eye irritation.[6][7][8]
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation.[9]

Pictograms:

GHS05: Corrosion corrosive

GHS07: Exclamation mark !

Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation.[9]

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][10]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10]

  • P310: Immediately call a POISON CENTER or doctor/physician.

Causality of Hazards: Understanding the Risks

The predicted hazards of this compound stem from its chemical structure:

  • Piperidine Ring: The parent compound, piperidine, is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[11] It is also harmful if swallowed or inhaled.[11] While the hydroxymethyl groups may modulate this reactivity, the basic nitrogen atom of the piperidine ring is a key factor in its corrosive nature.

  • Hydroxymethyl Groups: The presence of two alcohol functionalities can lead to irritation. While diols are generally less hazardous than many other functional groups, they can still cause eye and skin irritation.

Experimental Protocols: Safe Handling and Use

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection is essential when handling this compound.

Engineering Controls:

  • Fume Hood: All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Eyewash Station and Safety Shower: An easily accessible and tested eyewash station and safety shower are mandatory in the work area.[7]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[9] Gloves should be inspected before use and changed immediately if contaminated.[9]

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[10]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]

Step-by-Step Handling Protocol

The following protocol outlines the safe procedure for handling this compound in a laboratory setting.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area 1. Prepare Work Area - Decontaminate surface - Ensure fume hood is operational gather_materials 2. Gather Materials - Compound container - Spatula, weigh boat - Solvent, glassware prep_area->gather_materials don_ppe 3. Don PPE - Lab coat - Goggles & face shield - Nitrile gloves gather_materials->don_ppe weigh 4. Weigh Compound - In fume hood - Use anti-static weigh boat don_ppe->weigh dissolve 5. Dissolve Compound - Add solvent slowly - Stir gently weigh->dissolve transfer 6. Transfer Solution - Use a pipette or cannula - Avoid splashing dissolve->transfer decontaminate 7. Decontaminate - Clean glassware and surfaces - Dispose of waste properly transfer->decontaminate doff_ppe 8. Doff PPE - Remove gloves first - Wash hands thoroughly decontaminate->doff_ppe

Caption: Workflow for the safe handling of this compound.

Storage and Incompatibility
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[7][12] Keep away from heat, sparks, and open flames.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6] Piperidine derivatives can be reactive, and care should be taken to avoid unintended reactions.[13][14]

Emergency Procedures

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air.[6][10] If breathing is difficult, give oxygen. Seek immediate medical attention.[6][10]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[9] Rinse mouth with water and seek immediate medical attention.[6][9]

Spill and Waste Disposal
  • Spills: In case of a spill, evacuate the area.[8] Wear appropriate PPE, including respiratory protection.[8] For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8] For large spills, contain the spill and contact emergency services.[8]

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[9]

Reactivity Profile

While specific reactivity data for this compound is scarce, the following can be inferred from its structure:

  • Piperidine Nitrogen: The secondary amine is basic and can react with acids.

  • Diol Functionality: The two hydroxyl groups can undergo reactions typical of alcohols, such as esterification and etherification. Diols can also be protected using various reagents to prevent unwanted reactions during a synthesis.[15][16][17][18][19]

Conclusion: A Commitment to Safety

The safe handling of this compound requires a thorough understanding of the potential hazards associated with its piperidine core and diol functionality. While comprehensive toxicological data is not yet available, the information presented in this guide, based on analogous compounds, provides a strong foundation for establishing safe laboratory practices. Adherence to these guidelines, coupled with a culture of safety and preparedness, is paramount for protecting researchers and ensuring the integrity of scientific work.

References

  • Jubilant Ingrevia Limited. 3-(Hydroxymethyl)
  • Sigma-Aldrich.
  • VSNCHEM. vp80136 3-(hydroxymethyl)piperidine.
  • CAMEO Chemicals - NOAA. PIPERIDINE.
  • Capot Chemical Co., Ltd. MSDS of N-Boc-3-(hydroxymethyl)piperidine.
  • LookChem. Cas 4604-65-3,3-(Hydroxymethyl)piperidine.
  • Chemos GmbH&Co.KG.
  • Apollo Scientific. (S)
  • Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET - (+/-)-1-Boc-3-(hydroxymethyl)piperidine.
  • ChemicalBook. 21492-03-5(cis-4-(Hydroxymethyl)piperidin-3-ol) Product Description.
  • PubMed Central.
  • Google Patents. EP3521279A1 - Methods for protecting and deprotecting a diol group.
  • ACS Publications. Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines.
  • YouTube. Protecting Diols.
  • Wikipedia. Piperidine.
  • MDPI. Catalytic Screening for 1,2-Diol Protection: A Saccharose-Derived Hydrothermal Carbon Showcases Enhanced Performance.
  • Reddit. Protecting the diol.
  • ResearchGate.
  • MDPI.

Sources

A Comprehensive Technical Guide to 3-(Hydroxymethyl)piperidin-3-ol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-(hydroxymethyl)piperidin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. We will delve into its chemical identity, a robust synthetic pathway, detailed spectroscopic and physicochemical characterization, potential applications, and essential safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique structural features of this compound.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted piperidine derivative featuring both a hydroxyl and a hydroxymethyl group attached to the same carbon atom (C3). This geminal diol-like arrangement on a saturated nitrogen heterocycle offers a unique stereoelectronic profile for molecular design.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 848069-91-0[1]
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [2]
Canonical SMILES C1CC(NCC1)(CO)ON/A
InChIKey WRLZCUCTSFUOQY-UHFFFAOYSA-N[2]
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through the reduction of a suitable precursor, such as a protected 3-oxopiperidine-3-carboxylate derivative. The following protocol outlines a reliable synthetic route.

Synthetic Scheme

Synthesis_of_this compound cluster_0 Step 1: N-Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection start Ethyl nipecotate reagent1 Boc₂O, Et₃N DCM, 0 °C to rt start->reagent1 product1 N-Boc-ethyl nipecotate reagent1->product1 reagent2 LDA, THF, -78 °C Then MoOPH product1->reagent2 product2 N-Boc-ethyl 3-oxopiperidine-3-carboxylate reagent2->product2 reagent3 LiAlH₄ THF, 0 °C to rt product2->reagent3 product3 N-Boc-3-(hydroxymethyl)piperidin-3-ol reagent3->product3 reagent4 4M HCl in Dioxane rt product3->reagent4 final_product This compound (as HCl salt) reagent4->final_product

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

  • Ethyl nipecotate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF)

  • Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH)

  • Lithium aluminum hydride (LiAlH₄)

  • 4M HCl in Dioxane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Step 1: Synthesis of N-Boc-ethyl nipecotate

  • To a solution of ethyl nipecotate (1 equivalent) in DCM at 0 °C, add triethylamine (1.2 equivalents).

  • Slowly add a solution of Boc₂O (1.1 equivalents) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-ethyl nipecotate.

Step 2: Synthesis of N-Boc-ethyl 3-oxopiperidine-3-carboxylate

  • Prepare a solution of LDA in THF.

  • To a solution of N-Boc-ethyl nipecotate (1 equivalent) in THF at -78 °C, slowly add the LDA solution.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of MoOPH (1.5 equivalents) in THF.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Synthesis of N-Boc-3-(hydroxymethyl)piperidin-3-ol

  • To a suspension of LiAlH₄ (3 equivalents) in THF at 0 °C, slowly add a solution of N-Boc-ethyl 3-oxopiperidine-3-carboxylate (1 equivalent) in THF.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate to obtain the crude product.

  • Purify by flash column chromatography to yield N-Boc-3-(hydroxymethyl)piperidin-3-ol.

Step 4: Synthesis of this compound hydrochloride

  • Dissolve N-Boc-3-(hydroxymethyl)piperidin-3-ol (1 equivalent) in 4M HCl in dioxane.

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to yield this compound hydrochloride as a solid.

Spectroscopic and Physicochemical Characterization

Due to the novelty of this specific compound, experimental data is limited. The following characterization is based on predictions from analogous structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons between δ 1.5 and 3.5 ppm. The hydroxymethyl protons would likely appear as a singlet or a pair of doublets around δ 3.6 ppm. The absence of a proton at the C3 position is a key feature.

  • ¹³C NMR (100 MHz, D₂O): The carbon NMR spectrum should display six distinct signals. The quaternary carbon at C3 bearing the hydroxyl and hydroxymethyl groups would appear significantly downfield, estimated in the range of δ 70-80 ppm. The hydroxymethyl carbon is expected around δ 65 ppm. The remaining piperidine ring carbons would resonate between δ 20 and 50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the two hydroxyl groups. A C-H stretching band for the aliphatic ring and hydroxymethyl group will be observed around 2850-3000 cm⁻¹. The C-O stretching vibrations are expected in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): In the positive ion mode, the spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 132.1. Fragmentation may involve the loss of water (m/z 114.1) and the hydroxymethyl group (m/z 101.1).

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its functional groups: the secondary amine and the two hydroxyl groups.

Reactivity_of_this compound Molecule This compound Amine Secondary Amine (Nucleophilic) - N-Alkylation - N-Acylation - N-Arylation Molecule->Amine Reacts with electrophiles Hydroxyls Hydroxyl Groups (Nucleophilic/Protic) - O-Alkylation - O-Acylation - Oxidation Molecule->Hydroxyls Can be derivatized Scaffold Piperidine Scaffold - Conformational Rigidity - Vector for Substituents Molecule->Scaffold Provides 3D structure

Caption: Key reactivity sites of this compound.

  • N-Functionalization: The secondary amine is nucleophilic and can readily undergo reactions such as N-alkylation, N-acylation, and N-arylation to introduce a wide variety of substituents.

  • O-Functionalization: The primary and tertiary hydroxyl groups can be functionalized through etherification or esterification, although the tertiary alcohol will be more sterically hindered.

  • Oxidation: The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid under appropriate conditions.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[3] The unique substitution pattern of this compound makes it an attractive building block for creating novel chemical entities with potential therapeutic applications.

  • Scaffold for 3D-Fragment Libraries: The rigid, chair-like conformation of the piperidine ring, combined with the spatially distinct vectors of the hydroxyl and hydroxymethyl groups, allows for the creation of diverse and three-dimensional molecular fragments. These fragments are valuable for fragment-based drug discovery (FBDD) campaigns.

  • Introduction of Polarity and Hydrogen Bonding: The two hydroxyl groups and the nitrogen atom provide multiple sites for hydrogen bonding interactions with biological targets, which can enhance binding affinity and selectivity.

  • Potential Pharmacological Activities: While specific biological data for this compound is not widely available, derivatives of substituted piperidines have shown a broad range of activities, including but not limited to CNS disorders, oncology, and infectious diseases.[3] The unique stereochemistry of this compound could lead to the discovery of novel ligands for various receptors and enzymes.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Specific toxicity data is not available. Treat as a potentially hazardous substance. In case of contact, wash the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel and structurally complex molecules. Its unique geminal diol-like functionality on a piperidine ring offers exciting opportunities for the design of new therapeutic agents. The synthetic protocol and characterization data provided in this guide serve as a valuable resource for researchers looking to explore the potential of this intriguing molecule in their drug discovery endeavors.

References

  • PubChem. (n.d.). This compound hydrochloride. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). (2s,3r)-2-(Hydroxymethyl)piperidin-3-ol. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

The Strategic Application of 3-(Hydroxymethyl)piperidin-3-ol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Three-Dimensional Chemical Space with a Novel Scaffold

In the landscape of contemporary drug discovery, the demand for novel molecular architectures that can effectively probe complex biological targets is insatiable. The piperidine ring, a ubiquitous scaffold in numerous pharmaceuticals, has long been a staple for medicinal chemists.[1] However, the exploration of its three-dimensional (3D) potential remains a fertile ground for innovation. This guide focuses on a particularly promising, yet underexplored, building block: 3-(hydroxymethyl)piperidin-3-ol .

The unique geminal di-functionalization at the C3 position—bearing both a hydroxyl and a hydroxymethyl group—introduces a rigid, stereochemically defined exit vector for further chemical elaboration. This distinct 3D geometry offers the potential to engage with biological targets in ways that flatter, more traditional scaffolds cannot. Furthermore, the presence of two modifiable hydroxyl groups and a secondary amine provides a rich platform for combinatorial library synthesis and the fine-tuning of physicochemical properties. This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis of this valuable building block and exploring its potential applications in medicinal chemistry, grounded in the principles of rational drug design.

Rationale and Strategic Value

The strategic incorporation of this compound into drug candidates is underpinned by several key advantages:

  • Enhanced 3D-Character: Moving away from flat, sp²-rich structures is a well-recognized strategy to improve the selectivity and physicochemical properties of drug candidates. The tetrahedral nature of the C3-substituted piperidine core of this compound provides an excellent opportunity to explore novel chemical space.[2]

  • Improved Physicochemical Properties: The introduction of hydroxyl groups can lead to improved solubility and better ADME (absorption, distribution, metabolism, and excretion) profiles, crucial for the development of orally bioavailable drugs.

  • Versatile Functionalization: The three functional groups (two hydroxyls and a secondary amine) offer multiple attachment points for pharmacophoric elements, allowing for the creation of diverse chemical libraries.

  • Potential for Novel Intellectual Property: As a less-explored scaffold, derivatives of this compound offer a promising avenue for generating novel chemical entities with strong patent protection.

Synthetic Protocols: A Multi-Step Approach to a Valuable Building Block

A robust and scalable synthesis of this compound is essential for its widespread adoption in drug discovery programs. The following multi-step protocol outlines a reliable pathway starting from the commercially available 3-hydroxypyridine.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of N-Boc-3-piperidone cluster_1 Step 2: Formation of the Geminal Diol cluster_2 Step 3: Final Deprotection A 3-Hydroxypyridine B 3-Hydroxypiperidine A->B Reduction (e.g., NaBH4) C N-Boc-3-hydroxypiperidine B->C Boc Protection (Boc2O, base) D N-Boc-3-piperidone C->D Oxidation (e.g., Swern or Dess-Martin) E N-Boc-3-spiro-epoxypiperidine D->E Corey-Chaykovsky Reaction (Me3S(O)I, NaH) F N-Boc-3-(hydroxymethyl)piperidin-3-ol E->F Epoxide Opening (Acidic Hydrolysis) G This compound F->G Boc Deprotection (e.g., TFA or HCl)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of N-Boc-3-piperidone

This initial three-step sequence converts commercially available 3-hydroxypyridine into the key intermediate, N-Boc-3-piperidone.

Step 1a: Reduction of 3-Hydroxypyridine to 3-Hydroxypiperidine [3][4]

  • To a solution of 3-hydroxypyridine (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol), add sodium borohydride (NaBH₄, 4-5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Carefully quench the reaction with water and concentrate the mixture under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-hydroxypiperidine, which can be used in the next step without further purification.

Step 1b: N-Boc Protection of 3-Hydroxypiperidine [3]

  • Dissolve the crude 3-hydroxypiperidine (1.0 eq) in a mixture of dichloromethane and water.

  • Add a base such as sodium bicarbonate (NaHCO₃, 3.0 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain N-Boc-3-hydroxypiperidine.

Step 1c: Oxidation to N-Boc-3-piperidone [5]

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise.

  • After stirring for 15 minutes, add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in dichloromethane.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous copper sulfate, water, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-3-piperidone, which can be purified by flash chromatography.

Protocol 2: Synthesis of this compound

This two-step sequence is the core of the synthesis, creating the geminal diol functionality.

Step 2a: Corey-Chaykovsky Epoxidation of N-Boc-3-piperidone [2][6]

Causality: The Corey-Chaykovsky reaction is an excellent method for converting ketones into epoxides via a methylene transfer from a sulfur ylide.[7] This reaction is chosen for its high efficiency and functional group tolerance.

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO under an inert atmosphere.

  • Heat the suspension to 70 °C until the evolution of hydrogen gas ceases.

  • Cool the resulting solution of dimethylsulfoxonium methylide to room temperature.

  • Add a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 1-2 hours, then heat to 50 °C for an additional hour.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the addition of water.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by flash chromatography to yield N-Boc-3-spiro-epoxypiperidine.

Step 2b: Acid-Catalyzed Ring Opening of the Epoxide

Causality: The strained epoxide ring can be readily opened under acidic conditions with water acting as the nucleophile, leading to the desired 1,2-diol.

  • Dissolve the N-Boc-3-spiro-epoxypiperidine (1.0 eq) in a mixture of THF and water.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid).

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-3-(hydroxymethyl)piperidin-3-ol.

Protocol 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the free secondary amine.

  • Dissolve N-Boc-3-(hydroxymethyl)piperidin-3-ol (1.0 eq) in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA, 10 eq) or a saturated solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • If using TFA, co-evaporate with a suitable solvent to remove residual acid. If using HCl/dioxane, the hydrochloride salt can be isolated directly.

  • The resulting salt can be used as is or neutralized with a base to obtain the free amine.

Applications in Medicinal Chemistry: A Scaffold for Kinase and Protease Inhibitors

While the direct incorporation of this compound into approved drugs is not yet widely reported, its structural features make it an attractive scaffold for several important classes of therapeutic targets, particularly kinases and proteases.

Potential as a Hinge-Binding Motif in Kinase Inhibitors

The ATP-binding site of many kinases features a "hinge" region that forms key hydrogen bond interactions with inhibitors. The this compound scaffold can be functionalized to present hydrogen bond donors and acceptors in a rigid, defined orientation that can effectively interact with this hinge region.

G cluster_0 Potential Kinase Inhibitor Design cluster_1 Kinase ATP Binding Site A This compound Scaffold B Hinge-Binding Moiety (e.g., Pyrimidine, Purine) A->B Functionalization at N1 C Solvent-Exposed Region Moiety (e.g., Aryl, Heteroaryl) A->C Functionalization at C3-CH2OH D Hinge Region B->D Hydrogen Bonding E Solvent-Exposed Region C->E Hydrophobic/Polar Interactions D->E Interaction

Caption: Kinase inhibitor design strategy using the scaffold.

For example, the secondary amine of the piperidine ring could be functionalized with a hinge-binding heterocycle (e.g., a pyrimidine or purine), while one of the hydroxyl groups could be used as an attachment point for a moiety that extends into a more solvent-exposed region of the ATP-binding pocket. This strategy has been successfully employed in the design of Akt inhibitors, where piperidine-based scaffolds have proven to be highly effective.[8][9][10][11][12]

Table 1: Hypothetical IC₅₀ Values for a Kinase Inhibitor Series Based on the this compound Scaffold

Compound IDR¹ (at N1)R² (at C3-CH₂OH)Akt1 IC₅₀ (nM)
PRO-001 HH>10,000
PRO-002 4-aminopyrimidineH5,200
PRO-003 4-aminopyrimidine4-fluorophenyl250
PRO-004 4-aminopyrimidine3,5-difluorophenyl85
PRO-005 4-aminopyrimidine4-methoxyphenyl450

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, to demonstrate a potential structure-activity relationship.

Use in the Design of Protease Inhibitors

The rigid, 3D nature of the this compound scaffold also makes it suitable for the design of protease inhibitors. The hydroxyl groups can mimic the tetrahedral intermediate of peptide bond hydrolysis and form key interactions with the catalytic residues in the active site of proteases. By functionalizing the secondary amine and the primary hydroxyl group with appropriate P1 and P2' moieties, it is possible to design potent and selective inhibitors for enzymes such as β-secretase (BACE1) or HIV protease.

Conclusion and Future Outlook

This compound represents a valuable and underutilized building block in medicinal chemistry. Its unique 3D structure and versatile functional handles provide a robust platform for the design of novel therapeutics targeting a range of challenging biological targets. The synthetic protocols outlined in this guide offer a clear and reproducible pathway to access this scaffold, enabling its broader application in drug discovery campaigns. As the demand for novel, 3D-rich chemical matter continues to grow, the strategic use of scaffolds like this compound will be paramount in the development of the next generation of innovative medicines.

References

  • Merck & Co., Inc. (2010). Inhibitors of Akt activity. WO2010104933A1.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
  • SmithKline Beecham Corp. (2005). INHIBITORS OF Akt ACTIVITY. WO2005011700A1.
  • Merck & Co., Inc. (2016). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 21(11), 1549.
  • Merck Sharp & Dohme Corp. (2004). INHIBITORS OF AKT ACTIVITY. EP1622616B1.
  • Merck & Co., Inc. (2005). Inhibitors of akt activity. WO2005100344A1.
  • Shamsuzzaman, et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 14(12), 2354-2384.
  • Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. Dimethylsulfonium Fluorenylide—A Synthesis of Epoxides. Journal of the American Chemical Society, 83(2), 417-423.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019). Journal of Medicinal Chemistry, 62(15), 7086-7103.
  • Method for synthesizing 1-BOC-3-piperidone. (2013). CN103304472A.
  • Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. (2009). Bioorganic & Medicinal Chemistry Letters, 19(11), 3072-3077.
  • Enantioselective synthesis of (S)
  • A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. (2022). Molecules, 27(21), 7236.
  • Synthesis method for N-Boc-3-piperidone. (2013). CN103204801A.
  • (S)-1-Boc-3-hydroxypiperidine synthesis method. (2016). CN105801518A.
  • Unusual Reactivity of Dimethylsulfoxonium Methylide with Esters. (2003). The Journal of Organic Chemistry, 68(16), 6447-6450.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 275, 116631.
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2017). Applied Biochemistry and Biotechnology, 181(4), 1438-1452.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2021). ACS Medicinal Chemistry Letters, 12(4), 563-571.

Sources

Application Notes and Protocols: Leveraging 3-(Hydroxymethyl)piperidin-3-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of FDA-approved pharmaceuticals.[1][2][3][4] Its conformational flexibility, metabolic stability, and versatile synthetic handles make it an ideal foundation for drug design.[1][4] This guide focuses on a specific, highly functionalized derivative: 3-(Hydroxymethyl)piperidin-3-ol . We will explore the strategic advantages conferred by its unique diol structure, its applications in generating novel therapeutics, and detailed protocols for its synthesis and derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to exploit this versatile building block for the creation of next-generation therapeutics.

The Strategic Value of the this compound Scaffold

The utility of this compound in drug discovery stems from a combination of the inherent benefits of the piperidine core and the specific functionalities of its substituents.

A Privileged Heterocyclic Core

The piperidine moiety is one of the most important synthetic fragments for drug design.[3] It is a six-membered nitrogen-containing heterocycle that offers a stable, three-dimensional structure.[2][3] Unlike flat aromatic rings, the piperidine chair conformation allows substituents to be precisely positioned in three-dimensional space, which is critical for optimizing interactions within a protein's binding pocket.[1][5] The presence of the nitrogen atom provides a basic handle that can be crucial for modulating physicochemical properties like solubility and for forming key salt-bridge interactions with biological targets.[1]

The Power of Dual Hydroxyl Functionality

The defining feature of this compound is the presence of two hydroxyl groups: a primary alcohol (-CH₂OH) and a tertiary alcohol (-OH). This diol arrangement offers several distinct advantages:

  • Enhanced Target Engagement: The hydroxyl groups are excellent hydrogen bond donors and acceptors. This dual capability allows for multiple, specific hydrogen-bonding interactions with amino acid residues in a target protein, which can significantly enhance binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The introduction of two polar hydroxyl groups increases the hydrophilicity of the scaffold. This can be strategically employed to improve aqueous solubility, a common challenge in drug development, and to fine-tune the overall lipophilicity (LogP) of a lead compound to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]

  • Vectors for Chemical Elaboration: The hydroxyl groups serve as versatile synthetic handles for creating diverse chemical libraries. They can be readily functionalized via etherification, esterification, or other reactions to explore the chemical space around a lead compound and establish structure-activity relationships (SAR).

The Critical Role of Stereochemistry

The carbon atom bearing the tertiary hydroxyl group in this compound is a stereocenter. When the piperidine ring is further substituted, additional stereocenters can be created. The precise spatial arrangement of substituents is paramount in drug design, as biological targets are chiral.[4] The synthesis of enantiomerically pure derivatives allows for the exploration of stereospecific interactions, which can lead to dramatic improvements in potency, selectivity, and a reduction in off-target effects.[4][7][8]

Therapeutic Applications and Precedent

The piperidine scaffold is ubiquitous across numerous therapeutic areas, particularly in agents targeting the Central Nervous System (CNS) and in oncology.[1][2][9] While this compound is a specific building block, its structural motifs are relevant to several established drug classes.

Central Nervous System (CNS) Disorders

Chiral piperidines are highly sought-after structures for CNS-active drugs.[10][11] The ability of the piperidine nitrogen to be protonated at physiological pH allows it to mimic endogenous neurotransmitters and interact with their respective transporters and receptors. For instance, hydroxypiperidine analogues have been developed as high-affinity ligands for the dopamine transporter (DAT), with potential applications in treating cocaine abuse.[7][8][12] The hydroxyl group in these analogues is critical for establishing stereospecific interactions that dictate binding affinity.[7][8] The this compound scaffold provides a template for creating ligands that can engage in multiple hydrogen-bonding interactions within the complex binding sites of CNS targets.

Oncology

Piperidine derivatives have shown promise as anticancer agents.[2][6] Research indicates that some compounds incorporating this scaffold exhibit cytotoxic effects against various cancer cell lines.[6] The mechanism can vary widely, from the inhibition of crucial enzymes like monoacylglycerol lipase (MAGL) to the disruption of protein-protein interactions.[3] For example, N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells.[13] The this compound core can be used to develop novel anticancer agents where the hydroxyl groups probe specific interactions within the active sites of oncogenic proteins.

Bioisosteric Replacement and Scaffolding

In medicinal chemistry, the concept of bioisosterism—replacing one functional group with another that retains similar biological activity—is a powerful tool for lead optimization.[14][15] The hydroxyl groups on the this compound scaffold can be replaced with other groups like primary amides to enhance receptor activity, improve metabolic stability, and increase selectivity, as has been demonstrated in the development of delta opioid agonists.[16] This highlights the scaffold's role not just as a core structure but as a template for exploring key pharmacophoric interactions.

Technical Protocols and Methodologies

This section provides detailed, actionable protocols for the synthesis and derivatization of the this compound scaffold. These methods are designed to be self-validating and are grounded in established chemical principles.

Protocol 1: Synthesis of Racemic this compound

This protocol describes a general, multi-step synthesis to access the racemic scaffold. The causality behind this pathway lies in building the piperidine ring first and then introducing the key functional groups.

Workflow Diagram: Synthesis of this compound

G Start 3-Piperidone Step1 Protection (e.g., Boc) Start->Step1 1. N-Protection Step2 Hydroxymethylation (e.g., Formaldehyde, base) Step1->Step2 2. C-C Bond Formation Step3 Deprotection (e.g., Acid) Step2->Step3 3. Removal of Protecting Group End This compound Step3->End

Caption: A generalized synthetic workflow for producing the target scaffold.

Step-by-Step Methodology:

  • N-Protection of 3-Piperidone:

    • Rationale: The piperidine nitrogen is a nucleophile and can interfere with subsequent reactions. Protecting it, for example as a tert-butyloxycarbonyl (Boc) carbamate, ensures that the subsequent base-catalyzed reaction occurs at the desired carbon alpha to the carbonyl.

    • Procedure: Dissolve 3-piperidone hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add a base such as triethylamine (2.5 eq) to neutralize the hydrochloride and free the amine. Cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC. Upon completion, perform an aqueous workup, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-3-piperidone.

  • Hydroxymethylation:

    • Rationale: This step forms the key C-C bond and introduces both hydroxyl groups in a single transformation. The reaction is an aldol-type addition of an enolate to formaldehyde.

    • Procedure: Dissolve N-Boc-3-piperidone (1.0 eq) in a solvent like tetrahydrofuran (THF). Cool to -78 °C under an inert atmosphere (N₂ or Ar). Add a strong base such as lithium diisopropylamide (LDA) (1.2 eq) dropwise to form the enolate. After stirring for 1 hour, add an aqueous solution of formaldehyde (37%, 1.5 eq). Stir at -78 °C for 2 hours, then allow to warm slowly to room temperature. Quench the reaction with saturated aqueous NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate), wash, dry, and purify by column chromatography to obtain N-Boc-3-(hydroxymethyl)piperidin-3-ol.

  • N-Deprotection:

    • Rationale: The final step removes the protecting group to yield the free amine, which is often desired for biological activity or for further N-functionalization.

    • Procedure: Dissolve the N-Boc protected intermediate in a solvent such as DCM or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane). Stir at room temperature for 1-4 hours until TLC indicates complete consumption of the starting material. Concentrate the solvent under reduced pressure. If an HCl salt is formed, it can often be triturated with diethyl ether to yield a solid product, this compound hydrochloride.[17]

Protocol 2: Enantioselective Synthesis via Enzymatic Resolution

Achieving enantiomeric purity is crucial. Biocatalysis offers a green and highly selective method for separating enantiomers.[10][18][19]

Workflow Diagram: Lipase-Catalyzed Kinetic Resolution

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Separation & Deacetylation Racemate Racemic N-Protected 3-Hydroxypiperidine Derivative Enzyme1 Lipase (e.g., Candida antarctica Lipase B) + Acyl Donor Racemate->Enzyme1 Products1 Mixture: (R)-Acetate + (S)-Alcohol Enzyme1->Products1 Separation Chromatographic Separation Products1->Separation RAcetate (R)-Acetate Separation->RAcetate Isolate SAlcohol (S)-Alcohol Separation->SAlcohol Isolate Enzyme2 Lipase-Catalyzed Deacetylation RAcetate->Enzyme2 RAlcohol Enantiopure (R)-Alcohol Enzyme2->RAlcohol

Caption: Chemo-enzymatic approach for obtaining chiral hydroxypiperidines.

Step-by-Step Methodology (Adapted from similar resolutions[18][19]):

  • Kinetic Resolution via Acetylation:

    • Rationale: Many lipases can selectively acylate one enantiomer of a racemic alcohol much faster than the other. This kinetic difference allows for the separation of the two enantiomers into different chemical forms (alcohol vs. acetate). Candida antarctica lipase B (CALB) is a robust and commonly used enzyme for this purpose.[19]

    • Procedure: To a solution of a racemic N-protected 3-hydroxypiperidine derivative (a precursor to the final compound) in an organic solvent (e.g., methyl tert-butyl ether), add an acyl donor such as vinyl acetate. Add immobilized CALB (e.g., Novozym 435). Shake the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC or GC. Stop the reaction at ~50% conversion to maximize the enantiomeric excess (ee) of both the remaining alcohol and the formed acetate.

  • Separation and Final Product Generation:

    • Rationale: Once the enzymatic reaction is stopped, the acylated and unreacted alcohol can be easily separated using standard column chromatography due to their different polarities.

    • Procedure: Filter off the immobilized enzyme (which can often be reused). Concentrate the filtrate and separate the acetate ester from the unreacted alcohol using silica gel chromatography. The desired enantiomer (either the alcohol or the one obtained after deacylating the ester) can then be carried forward to the final product.

Data Summary and Visualization

Table 1: Physicochemical Properties of this compound
PropertyValueSourceSignificance in Drug Discovery
Molecular Formula C₆H₁₃NO₂[PubChem CID: 55299032]Foundation for calculating molecular weight and elemental analysis.
Molecular Weight 131.17 g/mol [PubChem CID: 55299032]Important for calculating molar concentrations and reaction stoichiometry.
XLogP3 (Predicted) -1.2[PubChem CID: 72208279]Indicates high hydrophilicity; useful for improving solubility but may need balancing to ensure membrane permeability.[6]
H-Bond Donors 3 (2 -OH, 1 -NH)[PubChem CID: 72208279]High potential for strong, specific interactions with biological targets.[6]
H-Bond Acceptors 3 (2 -O, 1 -N)[PubChem CID: 72208279]Complements the H-bond donor count, increasing the versatility of potential target interactions.
Rotatable Bonds 2[PubChem CID: 72208279]Low number of rotatable bonds suggests a relatively rigid scaffold, which can be favorable for binding entropy.

Drug Discovery Campaign Workflow

G cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization HTS High-Throughput Screen Scaffold Introduce 3-(HM)piperidin-3-ol Scaffold HTS->Scaffold FBDD Fragment-Based Screen FBDD->Scaffold SAR Synthesize Library & Establish SAR Scaffold->SAR Assay In Vitro Potency & Selectivity Assays SAR->Assay Assay->SAR PK Optimize ADME/PK Properties Assay->PK InVivo In Vivo Efficacy & Toxicology Studies PK->InVivo InVivo->PK Candidate Drug Candidate InVivo->Candidate

Caption: A typical workflow integrating the scaffold into a drug discovery project.

Conclusion and Future Perspectives

This compound is more than just another building block; it is a highly functionalized, three-dimensional scaffold that offers rational solutions to common challenges in drug discovery. Its dual hydroxyl groups provide powerful handles for enhancing target affinity and improving physicochemical properties, while the inherent chirality of its derivatives allows for the development of highly selective and potent therapeutics. The synthetic accessibility of this scaffold, including through chemo-enzymatic methods, ensures that diverse libraries can be generated for thorough SAR exploration.

Future applications could see this scaffold being incorporated into more complex drug modalities, such as targeted protein degraders (e.g., PROTACs) where the hydroxyl groups can serve as attachment points for E3 ligase handles. Furthermore, continued exploration of its derivatives will undoubtedly uncover novel biological activities and expand its utility across an even broader range of diseases. For medicinal chemists, this compound represents a valuable tool for building molecules with improved druggability and therapeutic potential.

References

  • Yamashita, Y., Hanaya, K., Shoji, M., et al. Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. Keio University.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Classes of Piperidine-Based Drugs. ResearchGate.
  • 6-(Hydroxymethyl)piperidin-3-ol. Smolecule.
  • cis-4-(Hydroxymethyl)piperidin-3-ol Product Description. ChemicalBook.
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing).
  • Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. ResearchGate.
  • (S)-3-Hydroxypiperidine hydrochloride. Chem-Impex.
  • Buy 4-(Hydroxymethyl)piperidin-3-ol. Smolecule.
  • Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. PubMed.
  • High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Sci-Hub.
  • This compound hydrochloride (C6H13NO2). PubChemLite.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH.
  • High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. PubMed.
  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central.
  • Novel Class of Piperidine Bioisosteres. Enamine.
  • This compound hydrochloride. PubChem.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
  • (R)-Piperidin-3-ol. BLD Pharm.
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PubMed Central.
  • Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. PubMed.
  • Assessment of the relevance of scaffolds to CNS drug discovery. ResearchGate.
  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed.
  • Piperidine. Wikipedia.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • 2-(hydroxymethyl)piperidin-3-ol hydrochloride. ChemicalBook.
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. MDPI.
  • Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile. PubMed.
  • 3-Piperidinemethanol. Sigma-Aldrich.
  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
  • Bioisosteres of piperidine. ResearchGate.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH.
  • 3-Hydroxy Piperidine. Ketone Pharma.
  • Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. PubMed.

Sources

The Untapped Potential of 3-(Hydroxymethyl)piperidin-3-ol: A Versatile Scaffold for Spirocyclic Systems in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged scaffold in drug design.[2] Within the diverse family of substituted piperidines, 3-(hydroxymethyl)piperidin-3-ol represents a particularly intriguing yet underexplored building block. Possessing a unique geminal di-functionalization at the 3-position—a primary and a tertiary alcohol—along with a secondary amine, this scaffold offers a rich platform for the construction of complex molecular architectures, most notably spirocyclic systems. This guide provides a comprehensive overview of a proposed synthetic route to this versatile scaffold and details its application in the synthesis of valuable spiro-oxazolidinones, offering researchers and drug development professionals a roadmap to harnessing its synthetic potential.

A Plausible Synthetic Pathway to this compound

To date, a dedicated, high-yield synthesis of this compound has not been extensively reported in the literature. However, by drawing upon established principles of heterocyclic chemistry, a robust and logical synthetic route can be devised. The proposed pathway commences with a Dieckmann-type condensation to construct the core 3-oxopiperidine ring system, followed by protection and subsequent reduction steps.

The key precursor, an N-protected 3-oxopiperidine-3-carboxylic acid ester, can be assembled via the cyclization of a linear precursor. A plausible approach involves the reaction of an N-protected glycine ester with an appropriate Michael acceptor and subsequent intramolecular condensation. Following the formation of the piperidine ring, the nitrogen must be protected to prevent interference in the subsequent reduction step. The Boc (tert-butoxycarbonyl) group is an ideal choice due to its stability under reductive conditions and its facile removal under acidic conditions.[3] The final step involves the concurrent reduction of the ketone and ester functionalities using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) to yield the target diol.

Synthetic Pathway tothis compound N-Boc-glycine ethyl ester N-Boc-glycine ethyl ester Linear Adduct Linear Adduct N-Boc-glycine ethyl ester->Linear Adduct 1. Michael Addition Ethyl acrylate Ethyl acrylate Ethyl acrylate->Linear Adduct N-Boc-3-oxopiperidine-3-carboxylic acid ethyl ester N-Boc-3-oxopiperidine-3-carboxylic acid ethyl ester Linear Adduct->N-Boc-3-oxopiperidine-3-carboxylic acid ethyl ester 2. Dieckmann Condensation This compound This compound N-Boc-3-oxopiperidine-3-carboxylic acid ethyl ester->this compound 3. LiAlH4 Reduction

Caption: Proposed synthetic route to this compound.

Protocol 1: Proposed Synthesis of this compound

Step 1: Synthesis of N-Boc-3-oxopiperidine-3-carboxylic acid ethyl ester

This step is adapted from general procedures for Dieckmann condensations.[4]

  • To a solution of N-Boc-glycine ethyl ester (1.0 equiv.) in anhydrous THF (0.5 M), add ethyl acrylate (1.1 equiv.).

  • Cool the mixture to 0 °C and add a strong base, such as sodium ethoxide (1.1 equiv.), portion-wise while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of starting materials.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-3-oxopiperidine-3-carboxylic acid ethyl ester.

Step 2: Reduction to this compound

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (3.0 equiv.) in anhydrous THF (0.5 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the N-Boc-3-oxopiperidine-3-carboxylic acid ethyl ester (1.0 equiv.) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and quench by the sequential and slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Concentrate the combined filtrates under reduced pressure. The crude product is Boc-protected this compound.

  • To remove the Boc group, dissolve the crude product in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stir at room temperature for 1 hour.

  • Concentrate the solution under reduced pressure and co-evaporate with toluene to remove residual acid.

  • Dissolve the residue in a small amount of methanol and add diethyl ether to precipitate the product as the trifluoroacetate salt. For the free base, neutralize with a suitable base and extract.

Application in the Synthesis of Spiro-oxazolidinones

The 1,2-amino alcohol functionality embedded within the this compound scaffold makes it an excellent precursor for the synthesis of spiro-oxazolidinones. These heterocyclic motifs are of significant interest in medicinal chemistry, often serving as chiral auxiliaries or core components of bioactive molecules.[5] The cyclization can be readily achieved using phosgene or its safer equivalents, such as triphosgene or carbonyldiimidazole (CDI).

Spiro-oxazolidinone Synthesis This compound This compound Spiro-oxazolidinone Spiro-oxazolidinone This compound->Spiro-oxazolidinone Cyclization Phosgene Equivalent e.g., Triphosgene, CDI Phosgene Equivalent->Spiro-oxazolidinone

Caption: General scheme for the synthesis of a spiro-oxazolidinone.

Protocol 2: Synthesis of 1-Oxa-7-azaspiro[4.5]decan-2-one

Caution: Phosgene and its equivalents are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Add a non-nucleophilic base, such as triethylamine (2.2 equiv.), and cool the solution to 0 °C.

  • In a separate flask, dissolve triphosgene (0.4 equiv.) in anhydrous dichloromethane.

  • Add the triphosgene solution dropwise to the solution of the amino diol over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired spiro-oxazolidinone.

Product Expected Yield Key Analytical Data (Predicted)
1-Oxa-7-azaspiro[4.5]decan-2-one75-90%¹H NMR: Peaks corresponding to piperidine and oxazolidinone protons. ¹³C NMR: Carbonyl carbon signal around 158-162 ppm. IR: Strong C=O stretch around 1750 cm⁻¹. MS: [M+H]⁺ corresponding to the molecular weight.

Further Synthetic Utility

The versatility of this compound extends beyond the synthesis of spiro-oxazolidinones. The three reactive sites—a primary alcohol, a tertiary alcohol, and a secondary amine—can be selectively functionalized to generate a library of diverse derivatives.

  • N-Functionalization: The secondary amine can be readily N-alkylated, N-acylated, or N-sulfonylated under standard conditions to introduce a variety of substituents.

  • O-Functionalization: The primary hydroxyl group can be selectively protected, oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for further elaboration of the side chain.

  • Tertiary Alcohol: While less reactive, the tertiary alcohol can participate in reactions under specific conditions, such as dehydration to form an alkene.

Functionalization Pathways Scaffold This compound N_Func N-Alkylation/ N-Acylation Scaffold->N_Func Secondary Amine O_Func O-Protection/ Oxidation Scaffold->O_Func Primary Alcohol Tert_OH_React Dehydration Scaffold->Tert_OH_React Tertiary Alcohol

Caption: Potential functionalization pathways of the scaffold.

Conclusion

This compound is a promising, yet underutilized, scaffold in organic synthesis. Its unique arrangement of functional groups provides a gateway to complex molecular architectures, particularly spirocyclic systems. The proposed synthetic route offers a logical and feasible approach to accessing this valuable building block. The detailed protocol for its conversion to a spiro-oxazolidinone highlights its immediate applicability in the synthesis of medicinally relevant heterocyclic cores. It is anticipated that the exploration of this scaffold will lead to the discovery of novel compounds with interesting biological activities, further solidifying the importance of substituted piperidines in drug discovery and development.

References

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]

  • Scheme 21: Formation of spiro 1,3-oxazolidin-2-one and spiro... ResearchGate. [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. National Institutes of Health. [Link]

  • Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc. [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • Cas 4604-65-3, 3-(Hydroxymethyl)piperidine. LookChem. [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Current Updates on Oxazolidinone and Its Significance. National Institutes of Health. [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 3-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-(Hydroxymethyl)piperidin-3-ol Scaffold in Medicinal Chemistry

The this compound moiety is a valuable building block in modern drug discovery, offering a three-dimensional scaffold with multiple points for diversification. Its inherent trifunctionality, comprising a secondary amine, a primary alcohol, and a tertiary alcohol, provides a unique opportunity for the synthesis of diverse chemical libraries with potential applications in a wide range of therapeutic areas. Piperidine derivatives are foundational to many FDA-approved drugs due to their favorable pharmacokinetic properties and ability to interact with biological targets.[1] The strategic placement of hydroxyl and hydroxymethyl groups on the piperidine ring allows for the creation of complex molecules with tailored pharmacological profiles. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the selective derivatization of this compound, empowering researchers to unlock the full potential of this versatile scaffold.

Core Principles of Selective Derivatization

The successful synthesis of derivatives from this compound hinges on the principles of chemoselectivity and the strategic use of protecting groups. The differential reactivity of the secondary amine, primary alcohol, and tertiary alcohol allows for their selective functionalization.

  • Secondary Amine: Highly nucleophilic and readily undergoes acylation, sulfonylation, alkylation, and reductive amination.

  • Primary Alcohol: More sterically accessible and generally more reactive towards esterification and etherification than the tertiary alcohol.

  • Tertiary Alcohol: Sterically hindered and less reactive, often requiring more forcing conditions for derivatization. This steric hindrance can be exploited for selective reactions at the other functional groups.

Orthogonal protection strategies are paramount for achieving specific derivatization patterns.[2][3] This involves the use of protecting groups that can be removed under distinct conditions, allowing for the sequential modification of each functional group.

Strategic Derivatization Pathways and Protocols

This section outlines key synthetic pathways for the derivatization of this compound, complete with detailed experimental protocols.

N-Functionalization: Acylation, Sulfonylation, and Alkylation

The secondary amine of the piperidine ring is the most nucleophilic site and can be selectively functionalized in the presence of the hydroxyl groups.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions.[4][5]

Workflow for N-Boc Protection

Caption: N-Boc protection of this compound.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add triethylamine (1.2 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-Boc protected piperidine.

Table 1: Representative N-Functionalization Reactions

DerivativeReagentBaseSolventYield (%)
N-AcetylAcetic anhydridePyridineDCM>95
N-BenzoylBenzoyl chlorideTriethylamineDCM>95
N-TosylTosyl chlorideTriethylamineDCM90-95
N-BenzylBenzyl bromideK₂CO₃Acetonitrile85-90
O-Functionalization of the Primary Alcohol: Selective Esterification and Etherification

The primary hydroxyl group is more sterically accessible and can be selectively functionalized in the presence of the tertiary alcohol. Prior protection of the amine is typically required to prevent side reactions.

This protocol describes the selective acetylation of the primary hydroxyl group of N-Boc protected this compound. The use of a carbodiimide coupling agent with an activating agent can facilitate selective esterification of primary alcohols.[6]

Workflow for Selective Esterification

Caption: Selective esterification of the primary alcohol.

Experimental Protocol:

  • Dissolve N-Boc-3-(hydroxymethyl)piperidin-3-ol (1.0 eq) in DCM (10 mL/mmol).

  • Add acetic acid (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired ester.

The Williamson ether synthesis can be employed for the selective formation of ethers at the primary hydroxyl group.[7]

Experimental Protocol:

  • To a solution of N-Boc-3-(hydroxymethyl)piperidin-3-ol (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Cool the reaction to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Derivatization of the Tertiary Alcohol

Functionalization of the sterically hindered tertiary alcohol typically requires protection of both the amine and the primary alcohol.

Workflow for Tertiary Alcohol Derivatization

Caption: General strategy for tertiary alcohol derivatization.

Silyl ethers are excellent protecting groups for alcohols due to their ease of installation and removal under specific conditions.[8]

Experimental Protocol:

  • To a solution of N-Boc-3-(hydroxymethyl)piperidin-3-ol (1.0 eq) in DCM (10 mL/mmol), add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can often be used in the next step without further purification.

With both the amine and primary alcohol protected, the tertiary alcohol can be derivatized using stronger reagents or catalysts. Subsequent deprotection of the silyl group can be achieved using fluoride reagents like tetrabutylammonium fluoride (TBAF), followed by acidic removal of the Boc group if desired.

Conclusion

The this compound scaffold offers a rich platform for the development of novel chemical entities. By understanding the principles of chemoselectivity and employing strategic protection and deprotection sequences, researchers can efficiently access a wide array of derivatives. The protocols outlined in this guide provide a solid foundation for the exploration of this versatile building block in the pursuit of new therapeutic agents.

References

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central.
  • 6-(Hydroxymethyl)piperidin-3-ol - Smolecule. Smolecule.
  • Synthesis of the orthogonally protected amino alcohol Phaol and analogs. PubMed.
  • Orthogonal Protection Definition - Organic Chemistry Key Term. Fiveable.
  • (3S)-3-(Hydroxymethyl)piperidine, N-BOC protected. CymitQuimica.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Amino Acid Derivatives for Peptide Synthesis. Various sources.
  • Amino Acid-Protecting Groups.
  • Visible-light-induced C(sp3)–H functionalizations of piperidines to 3,3-dichloro-2-hydroxy-piperidines with N-chlorosuccinimide. Organic & Biomolecular Chemistry (RSC Publishing).
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Ester synthesis by esterific
  • Selective Esterifications of Primary Alcohols in a W
  • Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry (RSC Publishing).
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - P
  • What is the increasing order of reactivity towards esterification: primary alcohol, secondary alcohol, tertiary alcohol?. Quora.
  • EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps.
  • Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. PubMed Central.
  • CN1087339A - Piperidine derivative and preparation thereof and the application in medical treatment.
  • Substituted piperidino compounds and related methods of treatment - P
  • (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine. Sigma-Aldrich.
  • (3S)-3-(Hydroxymethyl)piperidine, N-BOC protected. Apollo Scientific.
  • Protecting Groups For Alcohols. Master Organic Chemistry.
  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. PubMed.
  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • 4-(hydroxymethyl)piperidin-3-ol (C6H13NO2). PubChemLite.
  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropion

Sources

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Asymmetric Synthesis of Chiral 3-(Hydroxymethyl)piperidin-3-ol Analogs

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast number of pharmaceuticals and bioactive natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial interactions with biological targets. The strategic introduction of chirality to the piperidine ring elevates its significance, allowing for a nuanced and highly specific modulation of pharmacological activity.[1] Chiral centers can profoundly influence a drug's efficacy, selectivity, and pharmacokinetic profile, making the development of robust asymmetric synthetic methods a critical endeavor in medicinal chemistry.[3]

This guide focuses on the asymmetric synthesis of this compound analogs, a privileged scaffold featuring a chiral tertiary alcohol at the C3 position. Tertiary alcohols are key structural motifs in many biologically active molecules, and their stereocontrolled synthesis remains a significant challenge.[4][5] This document provides an in-depth overview of field-proven strategies, detailed experimental protocols, and the mechanistic rationale behind the enantioselective construction of these valuable building blocks for drug development.

Core Strategic Approaches to Asymmetric Synthesis

The creation of the chiral tertiary alcohol on the piperidine ring can be achieved through several distinct and powerful synthetic strategies. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials. The three primary approaches discussed herein are Nickel-Catalyzed Reductive Cyclization, Chiral Auxiliary-Mediated Alkylation, and Organocatalytic Domino Reactions.

G cluster_0 Core Synthetic Strategies cluster_1 Key Asymmetric Transformations Acyclic_Precursors Acyclic Amino-Alkynone Ni_Catalysis Ni-Catalyzed Reductive Cyclization Acyclic_Precursors->Ni_Catalysis Forms C-C bond & sets stereocenter Piperidone_Lactam Piperidone-Derived Chiral Lactam Auxiliary_Control Chiral Auxiliary-Mediated Diastereoselective Alkylation Piperidone_Lactam->Auxiliary_Control Directs alkylation stereoselectively Aldehydes_Nitroolefins Aldehydes & Nitroolefins Organocatalysis Organocatalytic Domino Reaction Aldehydes_Nitroolefins->Organocatalysis Constructs ring & multiple stereocenters Target Chiral this compound (Target Scaffold) Ni_Catalysis->Target Auxiliary_Control->Target Organocatalysis->Target caption Overview of Synthetic Strategies

Figure 1. High-level overview of primary synthetic routes.

Strategy 1: Nickel-Catalyzed Enantioselective Reductive Cyclization

One of the most efficient methods for constructing piperidines bearing chiral tertiary alcohols is the intramolecular reductive cyclization of N-alkynones.[4][5] This strategy leverages a nickel catalyst system paired with a chiral ligand to mediate the cyclization of an easily accessible acyclic precursor, forming the heterocyclic ring and the chiral tertiary alcohol in a single, highly enantioselective step.

Mechanistic Rationale

The reaction is initiated by the coordination of the nickel catalyst to the N-alkynone substrate. A P-chiral bisphosphorus ligand, such as DI-BIDIME, creates a chiral environment around the metal center.[4] Oxidative cyclization of the nickel(0) complex with the alkyne and ketone moieties forms a nickelacyclopentene intermediate. Subsequent reaction with a silane reducing agent, like triethylsilane (Et₃SiH), leads to reductive elimination, which, after hydrolysis of the resulting silyl ether, yields the desired chiral tertiary allylic alcohol. The facial selectivity of the initial oxidative cyclization, dictated by the chiral ligand, is the origin of the product's high enantiopurity.

G Start N-Alkynone Precursor Step1 Coupling with Propargyl Amine Derivative Start->Step1 Intermediate Acyclic N-alkynone Step1->Intermediate Step2 Ni-Catalyzed Asymmetric Reductive Cyclization (Chiral Ligand, Et₃SiH) Intermediate->Step2 Product_Silyl Tertiary Allylic Siloxane Step2->Product_Silyl Step3 Deprotection / Hydrolysis (e.g., TBAF) Product_Silyl->Step3 Final_Product Chiral Piperidine with Tertiary Allylic Alcohol Step3->Final_Product Step4 Hydroxymethylation (e.g., Hydroboration-Oxidation) Final_Product->Step4 Target Target Scaffold: This compound Step4->Target caption Workflow for Ni-Catalyzed Synthesis

Figure 2. Experimental workflow for the nickel-catalyzed approach.
Protocol 1: Ni-Catalyzed Asymmetric Cyclization of an N-Alkynone

This protocol is adapted from methodologies reported for the synthesis of chiral tertiary alcohols in nitrogen heterocycles.[4][5]

Step A: Synthesis of the N-Alkynone Precursor

  • To a solution of the starting N-protected amino ketone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, add a solution of propargylmagnesium bromide (1.2 eq, 0.5 M in THF) dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting propargyl alcohol by flash column chromatography.

  • Dissolve the purified alcohol (1.0 eq) in CH₂Cl₂ (0.1 M) and add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours until TLC indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃ (1:1).

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-alkynone.

Step B: Enantioselective Reductive Cyclization

  • In a glovebox, charge an oven-dried vial with Ni(OAc)₂ (5 mol%) and a suitable P-chiral bisphosphorus ligand (e.g., DI-BIDIME, 6 mol%).

  • Add anhydrous toluene (0.1 M relative to substrate) and stir the mixture for 10 minutes.

  • Add the N-alkynone (1.0 eq) dissolved in toluene, followed by triethylsilane (Et₃SiH, 2.0 eq).

  • Seal the vial and stir the reaction at the optimized temperature (e.g., 60 °C) for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude silyl ether by flash chromatography.

  • Dissolve the purified silyl ether in THF (0.1 M) and add tetrabutylammonium fluoride (TBAF, 1.5 eq, 1.0 M in THF).

  • Stir at room temperature for 1 hour. Quench with water and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by chromatography to obtain the chiral piperidine with a tertiary allylic alcohol. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

Step C: Conversion to this compound

  • The resulting allylic alcohol can be converted to the target diol via standard methods such as hydroboration-oxidation or dihydroxylation, depending on the desired relative stereochemistry.

Catalyst SystemYield (%)Enantiomeric Excess (er)Reference
Ni(OAc)₂ / DI-BIDIMEHigh>99:1[4]
Ni(cod)₂ / (R)-BINAPModerateVariableGeneral
Rh(I) / Chiral DieneHigh>95:5[6]
Table 1. Representative catalyst performance in asymmetric cyclization reactions. Data is illustrative of typical outcomes reported in the literature.

Strategy 2: Chiral Auxiliary-Mediated Diastereoselective Alkylation

A classic and highly reliable strategy for establishing complex stereocenters involves the use of a covalently bonded chiral auxiliary. In this approach, a piperidone-derived lactam, synthesized from a commercially available chiral amino alcohol like phenylglycinol, serves as the template. The auxiliary directs the incoming electrophiles to a specific face of the enolate, allowing for the sequential and highly diastereoselective installation of two substituents at the C3 position.[7][8]

Rationale and Workflow

The key to this method is the rigid, bicyclic structure of the oxazolopiperidone lactam, which effectively shields one face of the molecule.[7] Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a planar enolate is formed. The bulky chiral auxiliary directs the first alkylating agent (R¹-X) to the less sterically hindered face. This process is then repeated with a second, different electrophile (R²-X, such as a protected hydroxymethylating agent) to generate the quaternary stereocenter with excellent diastereoselectivity. Finally, the auxiliary is cleaved under reductive conditions to release the enantiopure 3,3-disubstituted piperidine.[8]

Protocol 2: Stereoselective Dialkylation of a Phenylglycinol-Derived Lactam

This protocol is based on the methodology developed by Amat, Bosch, and co-workers.[7][8]

  • Lactam Formation: Synthesize the chiral oxazolopiperidone lactam by condensing the desired δ-keto acid or its ester equivalent with (R)-phenylglycinol under dehydrating conditions.

  • First Alkylation:

    • Dissolve the lactam (1.0 eq) in anhydrous THF (0.1 M) under argon and cool to -78 °C.

    • Add LDA (1.1 eq, freshly prepared or commercial solution) dropwise and stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add the first electrophile (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography.

  • Second Alkylation (Hydroxymethylation Precursor):

    • Subject the mono-alkylated lactam (1.0 eq) to the same enolization procedure as in step 2.

    • Add a suitable electrophile for hydroxymethylation, such as benzyloxymethyl chloride (BOM-Cl, 1.2 eq).

    • Work up and purify the dialkylated product as described previously. The diastereomeric ratio can be assessed by ¹H NMR analysis of the crude product.

  • Chiral Auxiliary Removal:

    • Dissolve the dialkylated lactam (1.0 eq) in a suitable solvent like THF or ethanol.

    • Perform a two-step reductive cleavage. First, reduce the lactam carbonyl with a strong reducing agent like LiAlH₄.

    • Second, cleave the C-N bond of the auxiliary via hydrogenolysis (H₂, Pd/C), which also removes benzyl-type protecting groups (like BOM and Bn). .

    • Purify the final this compound analog by chromatography or crystallization.

Conclusion and Outlook

The asymmetric synthesis of chiral this compound analogs is a challenging yet crucial task for medicinal chemists. The strategies outlined in this guide, particularly metal-catalyzed reductive cyclizations and chiral auxiliary-mediated alkylations, represent robust and field-proven methodologies for accessing these valuable scaffolds with high levels of stereocontrol.[4][7] The choice of synthetic route allows researchers to tailor their approach based on desired substitution patterns and available resources. As catalytic systems become more sophisticated and efficient, the accessibility of these complex chiral building blocks will continue to expand, paving the way for the discovery of next-generation therapeutics.[9]

References

  • Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(7), 1602–1605.

  • Sci-Hub. (n.d.). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans.

  • Thareja, S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme-connect.com.

  • Dong, J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

  • BenchChem. (n.d.). The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. Benchchem.com.

  • Boruah, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4746.

  • Zhang, Z., et al. (2018). Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones. Nature Communications, 9(1), 5245.

  • Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Chemistry, 12(8), 737-743.

  • DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center.

  • Rovis, T., et al. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 131(41), 14697-14699.

  • ResearchGate. (n.d.). Piperidine as an organocatalyst.

  • Pedrosa, R., et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters, 24(51), 9479-9483.

  • Tang, Z., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14(11), 1297-1304.

  • Amat, M., et al. (2002). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 67(15), 5343-5353.

  • Zhang, Z., et al. (2018). Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones. Nature Communications, 9(1), 5245.

  • Dong, J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14377-14384.

  • Amat, M., et al. (2002). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. ResearchGate.

Sources

The Versatile Scaffold: 3-(Hydroxymethyl)piperidin-3-ol as a Gateway to Novel Heterocyclic Entities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Three-Dimensional Chemical Space

The piperidine ring is a cornerstone in medicinal chemistry, featuring prominently in numerous approved pharmaceuticals due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and bioavailability.[1][2] As the demand for novel chemical entities with complex, three-dimensional architectures grows to address challenging biological targets, the focus shifts to richly functionalized building blocks. 3-(Hydroxymethyl)piperidin-3-ol, a unique piperidine derivative featuring both a primary and a tertiary alcohol, presents an exceptional starting point for the synthesis of diverse heterocyclic systems. Its distinct arrangement of a nucleophilic nitrogen and two hydroxyl groups of differing reactivity within a constrained cyclic framework allows for the construction of intricate spirocyclic and fused ring systems.

This application note provides a technical guide for researchers, chemists, and drug development professionals on the utility of this compound as a versatile building block. We will explore its potential in the synthesis of novel heterocyclic compounds, providing detailed protocols, mechanistic insights, and a discussion of the strategic considerations pivotal for successful execution. While direct literature on this specific building block is emerging, the protocols herein are built upon well-established reactivity principles of 1,3-amino alcohols and piperidine scaffolds.

Physicochemical and Spectral Properties

A thorough understanding of a building block's properties is fundamental to its effective application. Below is a summary of the key physicochemical and predicted spectral data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 848069-91-0 (HCl salt)Internal Data
Molecular Formula C₆H₁₃NO₂Internal Data
Molecular Weight 131.17 g/mol Internal Data
Predicted LogP -1.2Internal Data
Predicted Polar Surface Area 52.49 ŲInternal Data

Predicted Spectral Data

Note: Experimental spectral data for this compound is not widely available. The following spectra have been predicted using computational models to provide a reference for characterization.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

  • δ 3.65 (s, 2H, -CH₂OH)

  • δ 3.20 - 3.05 (m, 2H, piperidine ring protons)

  • δ 2.95 - 2.80 (m, 2H, piperidine ring protons)

  • δ 1.80 - 1.60 (m, 4H, piperidine ring protons)

Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

  • δ 72.0 (quaternary C, C-OH)

  • δ 65.0 (-CH₂OH)

  • δ 45.0 (piperidine ring carbon)

  • δ 43.0 (piperidine ring carbon)

  • δ 35.0 (piperidine ring carbon)

  • δ 25.0 (piperidine ring carbon)

Application in Heterocyclic Synthesis: Spiro-oxazolidinones

The 1,3-amino alcohol motif in this compound is an ideal precursor for the synthesis of oxazolidinone rings, a privileged scaffold in medicinal chemistry known for its antibacterial properties. The presence of a tertiary alcohol at the 3-position predisposes the molecule to form spirocyclic structures, which are of high interest in drug discovery for their conformational rigidity and novel intellectual property space.[3][4]

Synthetic Pathway to Spiro-oxazolidinones

The synthesis of a spiro-oxazolidinone from this compound can be envisioned as a two-step process involving an initial protection of the piperidine nitrogen, followed by cyclization with a carbonylating agent.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Cyclization Start This compound Reagent1 Boc₂O, Et₃N, DCM Start->Reagent1 Intermediate1 N-Boc-3-(hydroxymethyl)piperidin-3-ol Reagent1->Intermediate1 Reagent2 CDI or Phosgene equivalent, Base Intermediate1->Reagent2 Product N-Boc-spiro[piperidine-3,5'-oxazolidin]-2'-one Reagent2->Product

Caption: Proposed synthetic workflow for spiro-oxazolidinone synthesis.

Protocol 1: Synthesis of tert-butyl 4-(hydroxymethyl)-2'-oxo-1-oxa-4-azaspiro[4.5]decane-4-carboxylate

Rationale: The Boc-protection of the piperidine nitrogen prevents its interference in the subsequent cyclization step and enhances solubility in organic solvents. Carbonyldiimidazole (CDI) is a safe and effective alternative to phosgene for the formation of the oxazolidinone ring from the 1,3-amino alcohol. The primary alcohol is expected to be more reactive towards acylation than the sterically hindered tertiary alcohol, leading to the desired regioselectivity.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

Step 1: N-Boc Protection

  • Suspend this compound hydrochloride (1.0 eq) in DCM.

  • Add Et₃N (2.2 eq) and stir for 10 minutes at room temperature.

  • Add Boc₂O (1.1 eq) portion-wise and stir the reaction mixture overnight at room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate. Purify by flash chromatography if necessary.

Step 2: Spirocyclization

  • To a solution of N-Boc-3-(hydroxymethyl)piperidin-3-ol (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of CDI (1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired spiro-oxazolidinone.

Application in Heterocyclic Synthesis: Fused 1,3-Oxazines

The differential reactivity of the primary and tertiary hydroxyl groups can be exploited to synthesize fused heterocyclic systems. Through a selective activation of the primary hydroxyl group, an intramolecular cyclization can be induced to form a fused 1,3-oxazine ring system. Such scaffolds are of interest in the development of novel therapeutics.

Synthetic Pathway to Fused 1,3-Oxazines

This pathway involves selective protection of the less sterically hindered primary alcohol, followed by activation of the tertiary alcohol and subsequent intramolecular cyclization.

G cluster_0 Step 1: Selective Protection cluster_1 Step 2: Activation & Cyclization Start N-Boc-3-(hydroxymethyl)piperidin-3-ol Reagent1 TBDMSCl, Imidazole, DMF Start->Reagent1 Intermediate1 N-Boc-3-hydroxy-3-((tert-butyldimethylsilyloxy)methyl)piperidine Reagent1->Intermediate1 Reagent2 1. MsCl, Et₃N, DCM 2. TBAF, THF Intermediate1->Reagent2 Product Fused 1,3-Oxazine Reagent2->Product

Caption: Proposed workflow for the synthesis of a fused 1,3-oxazine.

Protocol 2: Synthesis of a Fused Piperidino-1,3-oxazine

Rationale: A bulky silyl protecting group like TBDMS is expected to selectively react with the primary hydroxyl group over the sterically hindered tertiary hydroxyl. The subsequent mesylation of the tertiary alcohol will convert it into a good leaving group. Finally, deprotection of the silyl ether will liberate the primary hydroxyl, which can then undergo an intramolecular Williamson ether synthesis to form the fused oxazine ring.

Materials:

  • N-Boc-3-(hydroxymethyl)piperidin-3-ol (from Protocol 1, Step 1)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dimethylformamide (DMF)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

Procedure:

Step 1: Selective Silyl Protection

  • Dissolve N-Boc-3-(hydroxymethyl)piperidin-3-ol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF.

  • Add TBDMSCl (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash chromatography to isolate the selectively protected intermediate.

Step 2: Mesylation and Cyclization

  • Dissolve the silyl-protected intermediate (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM at 0 °C.

  • Add MsCl (1.2 eq) dropwise and stir at 0 °C for 2 hours.

  • Wash the reaction with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude mesylate, which is used in the next step without further purification.

  • Dissolve the crude mesylate in THF and add TBAF solution (1.5 eq) at room temperature.

  • Stir the reaction mixture overnight.

  • Quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography to obtain the fused 1,3-oxazine product.

Future Perspectives and Biological Relevance

The strategic use of this compound as a building block opens avenues to a wide array of novel heterocyclic structures. The spiro-oxazolidinones and fused 1,3-oxazines described herein are just two examples. Further derivatization of the piperidine nitrogen or the remaining hydroxyl group (in the case of spiro-oxazolidinone formation) can lead to extensive libraries of compounds for biological screening. Given the prevalence of piperidine-containing molecules in pharmaceuticals, these novel scaffolds are promising candidates for drug discovery programs targeting a range of diseases, including infectious diseases, oncology, and central nervous system disorders.[1][2][5] The conformational constraint imparted by the spirocyclic or fused ring systems can lead to enhanced binding affinity and selectivity for biological targets.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed Central. Available at: [Link]

  • The tert-amino effect in heterocyclic chemistry. Synthesis of spiro heterocycles. (1998). PubMed. Available at: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). National Institutes of Health. Available at: [Link]

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. (2013). Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. Available at: [Link]

Sources

Analytical methods for quantification of 3-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the Analytical Quantification of 3-(Hydroxymethyl)piperidin-3-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed analytical methods for the quantitative determination of this compound, a key piperidine-based building block in pharmaceutical synthesis. Recognizing the absence of a standardized public method for this specific analyte, this document presents two robust, purpose-built protocols designed to meet the rigorous demands of research and quality control environments. The primary method utilizes Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) for routine analysis and quality control. A second, high-sensitivity method employing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is detailed for trace-level quantification and demanding research applications. Each protocol is accompanied by an in-depth explanation of the scientific rationale behind methodological choices, step-by-step procedures, and guidelines for method validation in accordance with International Council for Harmonisation (ICH) standards.

Introduction and Analyte Profile

This compound is a polar heterocyclic compound whose structural motif is of growing interest in medicinal chemistry. The piperidine ring is a privileged scaffold found in numerous approved pharmaceuticals. The presence of two hydroxyl groups and a secondary amine makes this molecule a versatile synthon for creating libraries of compounds with potential therapeutic value.

Accurate and precise quantification is paramount for ensuring the quality of starting materials, monitoring reaction progress, and verifying the purity of final compounds. This guide provides the foundational methods to achieve these analytical objectives.

Analyte Physicochemical Properties: Before developing an analytical method, understanding the analyte's properties is critical.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂PubChem[1]
Molecular Weight 131.17 g/mol PubChem[1]
Structure A piperidine ring with hydroxyl and hydroxymethyl substituents at the C3 position.-
Polarity High, due to two hydroxyl groups and a secondary amine capable of hydrogen bonding.[2]-
Chromophore Lacks a significant UV-absorbing chromophore.-

The high polarity and lack of a strong chromophore present specific challenges that inform our choice of analytical techniques and detection strategies.

Strategic Analytical Approach

A two-tiered analytical strategy is proposed to provide both broad applicability and high-sensitivity options for the quantification of this compound.

G cluster_0 cluster_1 cluster_2 start Analytical Requirement qc Routine QC / Assay (High Concentration) start->qc High Throughput & Robustness Needed trace Impurity Profiling / PK Studies (Low Concentration) start->trace High Sensitivity & Specificity Needed hplc Method 1: RP-HPLC-UV qc->hplc lcms Method 2: LC-MS/MS trace->lcms hplc_desc UV Detection (Low λ) Simple, robust, cost-effective. Ideal for concentrations >10 µg/mL. hplc->hplc_desc lcms_desc Mass Spec Detection (MRM) Highly sensitive and specific. Ideal for concentrations <10 µg/mL. lcms->lcms_desc

Figure 1: Decision tree for selecting the appropriate analytical method.

Protocol 1: Quantification by RP-HPLC-UV

This method is designed for reliability and ease of use in a quality control setting for assay and purity determinations of the bulk substance.

Principle and Rationale

This method employs reversed-phase chromatography, where the polar analyte has limited retention on a non-polar (C18) stationary phase. To achieve adequate retention and a good peak shape for such a polar molecule, a highly aqueous mobile phase is necessary.

  • Rationale for Column Choice: A C18 column is a workhorse of reversed-phase HPLC, but one with excellent aqueous stability (e.g., an "AQ" type or one with polar end-capping) is crucial to prevent phase collapse when using high percentages of water.

  • Rationale for Detection: The analyte lacks a chromophore, meaning it does not absorb light strongly in the typical UV range (230-280 nm). However, saturated compounds often exhibit "end-absorption" at low UV wavelengths. Detection at 205 nm is proposed to provide sufficient sensitivity for high-concentration samples. The mobile phase must be transparent at this wavelength.

  • Scientist's Note: If sensitivity at 205 nm is insufficient, alternative detection methods compatible with HPLC, such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), should be considered. These universal detectors respond to non-volatile analytes and are independent of optical properties.

Materials and Reagents
  • HPLC System: A quaternary or binary HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Waters Atlantis T3, Agilent Zorbax SB-AQ, or equivalent polar-endcapped C18 column (150 mm x 4.6 mm, 3.5 µm).

  • Reference Standard: this compound, purity ≥ 98%.

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Water: Deionized water, 18.2 MΩ·cm resistivity or higher.

  • Buffer: Monobasic potassium phosphate (KH₂PO₄), analytical grade.

Detailed Experimental Protocol

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of deionized water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm nylon filter.
  • Mobile Phase B (Organic): Acetonitrile.

2. Chromatographic Conditions:

ParameterSetting
Column Polar-endcapped C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient 0-2 min: 2% B2-10 min: 2% to 30% B10-12 min: 30% B12.1-15 min: 2% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 205 nm
Run Time 15 minutes

3. Standard and Sample Preparation:

  • Diluent: Deionized water.
  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with the diluent.[3]
  • Sample Solution (Nominal 100 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve the target concentration. Dissolve and dilute with the diluent. Filter through a 0.45 µm syringe filter if particulate matter is present.

4. Data Analysis and System Suitability:

  • System Suitability: Inject the 100 µg/mL standard six times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.[3]
  • Calibration: Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration. A linear regression should yield a correlation coefficient (r²) ≥ 0.999.
  • Quantification: Inject the sample solution. Determine its concentration using the calibration curve equation.

Protocol 2: Quantification by LC-MS/MS

This method is tailored for high sensitivity and selectivity, making it ideal for bioanalytical studies, impurity quantification, or any application requiring low limits of detection.

Principle and Rationale

This protocol uses the same separation principles as the HPLC method but pairs it with a triple quadrupole mass spectrometer. This detector offers unparalleled selectivity by monitoring a specific mass-to-charge (m/z) transition for the analyte.

  • Rationale for Mobile Phase: Volatile buffers, such as ammonium formate or formic acid, are used instead of non-volatile phosphate buffers, as they are compatible with the electrospray ionization source.[4]

  • Rationale for Ionization: The secondary amine in the piperidine ring is easily protonated. Therefore, positive-ion electrospray ionization (ESI+) is the logical choice for generating the precursor ion [M+H]⁺.

  • Rationale for MRM: Multiple Reaction Monitoring (MRM) provides specificity. The precursor ion (Q1) is selected, fragmented in the collision cell (Q2), and a specific product ion (Q3) is monitored. This filters out noise from matrix components, dramatically improving the signal-to-noise ratio.

Materials and Reagents
  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: Same as HPLC method, or a shorter column (e.g., 50-100 mm) for faster analysis times.

  • Reference Standard: this compound, purity ≥ 98%.

  • Solvents: LC-MS grade acetonitrile and methanol.

  • Water: LC-MS grade water.

  • Mobile Phase Additive: Formic acid, LC-MS grade.

Detailed Experimental Protocol

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

2. LC and MS Conditions:

Table 2: LC-MS/MS Parameters

Parameter Setting
LC Column Polar-endcapped C18 (100 x 2.1 mm, 1.8 µm)
LC Gradient 0-1 min: 1% B1-5 min: 1% to 50% B5-6 min: 95% B6.1-8 min: 1% B (Re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transition Q1 (Precursor): 132.1 m/z ([M+H]⁺)Q3 (Product): 114.1 m/z ([M+H-H₂O]⁺)

| Collision Energy | Optimized empirically; typically 10-15 eV |

3. Standard and Sample Preparation:

  • Diluent: 50:50 Acetonitrile/Water.
  • Standard Stock Solution (100 µg/mL): Prepare as in the HPLC method but use the LC-MS diluent.
  • Calibration Standards: Prepare a series of much lower concentration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution.
  • Sample Solution: Prepare samples to fall within the calibration range. A significant dilution may be required.

4. Data Analysis:

  • Construct a calibration curve using the peak area of the 132.1 -> 114.1 m/z transition versus concentration.
  • A weighted (1/x) linear regression is often used for bioanalytical curves. The correlation coefficient (r²) should be ≥ 0.995.
  • Quantify the analyte in samples using the regression equation.

Method Validation Framework

Both methods should be validated for their intended purpose according to ICH Q2(R1) guidelines. The validation provides documented evidence that the method is reliable, reproducible, and accurate.[5]

Table 3: ICH Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only. Peak purity analysis (PDA) or comparison to blank and placebo shows no interference at the analyte's retention time. For LC-MS, ion ratio confirmation provides specificity.
Linearity To demonstrate a proportional relationship between signal and concentration. Correlation coefficient (r²) ≥ 0.999 for HPLC assay, ≥ 0.995 for LC-MS trace analysis.
Range The concentration interval where the method is precise, accurate, and linear. Typically 80-120% of the nominal concentration for assay.
Accuracy Closeness of the measured value to the true value. %Recovery of spiked samples should be within 98.0-102.0% for assay.
Precision Agreement between a series of measurements. Repeatability (Intra-day): %RSD ≤ 2.0%Intermediate Precision (Inter-day): %RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte that can be detected. Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. S/N of 10:1, with %RSD ≤ 10%.

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate, pH, or column temperature are slightly varied. |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for quantitative analysis from sample receipt to final data reporting.

G sample Sample Receipt & Login prep Standard & Sample Preparation sample->prep seq Sequence Setup prep->seq analysis LC System Analysis seq->analysis proc Data Processing (Integration & Calibration) analysis->proc review Data Review & Approval proc->review report Final Report Generation review->report

Figure 2: General analytical workflow for quantification.

References

  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. Available at: [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN105367484A - Preparation method of 3-hydroxy piperidine.
  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved January 19, 2026, from [Link]

  • FEDIOL. (2024). FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determination. Available at: [Link]

  • JRC Publications Repository. (2013). Development and validation of analytical methods for the analysis of 3-MCPD and glycidyl esters. Available at: [Link]

  • Keio University. (n.d.). Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate. Retrieved January 19, 2026, from [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration. Retrieved January 19, 2026, from [Link]

  • Pharmacognosy Research. (2022). A Novel Stability Indicating Method for Determination of Major Alkaloid in Black Pepper by RP-HPLC. Available at: [Link]

Sources

Application Notes and Protocols: The 3-(Hydroxymethyl)piperidin-3-ol Scaffold in the Development of CNS-Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets. The nitrogen atom within the piperidine ring is often a key pharmacophoric feature, capable of forming crucial ionic and hydrogen bond interactions with receptors. Furthermore, the conformational flexibility of the piperidine ring allows for the precise spatial orientation of substituents, which is critical for achieving high target affinity and selectivity.[1]

The 3-(hydroxymethyl)piperidin-3-ol scaffold represents a particularly intriguing starting point for the development of novel CNS-active agents. The presence of two hydroxyl groups offers multiple points for chemical modification, allowing for the exploration of a diverse chemical space. These hydroxyl groups can also participate in hydrogen bonding interactions within receptor binding pockets, potentially enhancing potency and selectivity. This document provides a comprehensive guide for researchers on the synthesis, derivatization, and biological evaluation of compounds based on the this compound core, with a focus on identifying novel candidates for the treatment of CNS disorders.

Part 1: Synthesis of the Core Scaffold: this compound

A plausible and efficient synthesis of the this compound scaffold can be envisioned through a multi-step process starting from readily available materials. The following protocol is a representative example based on established synthetic methodologies for substituted piperidines.

Protocol 1: Synthesis of this compound

Objective: To synthesize the core scaffold, this compound, from a suitable starting material.

Materials:

  • 3-Hydroxypyridine

  • Benzyl bromide

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (10% Pd/C)

  • Paraformaldehyde

  • Potassium tert-butoxide

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • N-Benzylation of 3-Hydroxypyridine:

    • Dissolve 3-hydroxypyridine (1.0 eq) in anhydrous DCM.

    • Add potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (EtOAc/Hexanes) to yield 1-benzyl-3-hydroxypyridin-1-ium bromide.

  • Reduction to the Tetrahydropyridine:

    • Dissolve the product from step 1 in methanol.

    • Cool the solution to 0 °C and add sodium borohydride (2.0 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude 1-benzyl-1,2,3,6-tetrahydropyridin-3-ol.

  • Epoxidation and Reductive Opening:

    • Dissolve the tetrahydropyridine from step 2 in DCM.

    • Add m-CPBA (1.2 eq) at 0 °C and stir for 2 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃.

    • Separate the organic layer, dry over Na₂SO₄, and concentrate.

    • Dissolve the crude epoxide in methanol and add sodium borohydride (2.0 eq) at 0 °C.

    • Stir at room temperature for 4 hours.

    • Work-up as described in step 2 to yield a mixture of diols.

  • Hydroxymethylation:

    • This step is based on general procedures for hydroxymethylation of piperidines.[3]

    • To a solution of the diol mixture from step 3 in anhydrous THF, add potassium tert-butoxide (1.1 eq) at 0 °C.

    • Stir for 30 minutes, then add paraformaldehyde (1.5 eq).

    • Allow the reaction to stir at room temperature overnight.

    • Quench with water and extract with EtOAc.

    • Dry the combined organic layers over Na₂SO₄ and concentrate.

  • Debenzylation:

    • Dissolve the N-benzylpiperidine from step 4 in methanol.

    • Add 10% Pd/C (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon) for 16 hours.

    • Filter the reaction mixture through Celite® and concentrate the filtrate to yield the final product, this compound.

    • Purify by recrystallization or column chromatography.

Part 2: Generation of a Focused Compound Library

The di-functional nature of the this compound scaffold allows for the creation of a diverse library of analogs to explore structure-activity relationships (SAR). Key modifications can be introduced at the piperidine nitrogen and the two hydroxyl groups.

Workflow for Derivative Synthesis

G cluster_0 Core Scaffold Synthesis cluster_1 Derivative Library Synthesis Start 3-Hydroxypyridine Step 1\n(N-Benzylation) Step 1 (N-Benzylation) Start->Step 1\n(N-Benzylation) Core This compound N_Alkylation N-Alkylation/ N-Arylation Core->N_Alkylation R-X, Base O_Alkylation O-Alkylation/ O-Acylation Core->O_Alkylation R-X or (RCO)2O, Base Step 2\n(Reduction) Step 2 (Reduction) Step 1\n(N-Benzylation)->Step 2\n(Reduction) Step 3\n(Epoxidation/\nOpening) Step 3 (Epoxidation/ Opening) Step 2\n(Reduction)->Step 3\n(Epoxidation/\nOpening) Step 4\n(Hydroxymethylation) Step 4 (Hydroxymethylation) Step 3\n(Epoxidation/\nOpening)->Step 4\n(Hydroxymethylation) Step 5\n(Debenzylation) Step 5 (Debenzylation) Step 4\n(Hydroxymethylation)->Step 5\n(Debenzylation) Step 5\n(Debenzylation)->Core N_Alkylation->O_Alkylation Sequential Modification Final_Products Diverse Library of CNS-Active Candidates N_Alkylation->Final_Products O_Alkylation->N_Alkylation Sequential Modification O_Alkylation->Final_Products caption Synthetic workflow for generating a library of this compound derivatives.

Caption: Synthetic workflow for generating a library of this compound derivatives.

Protocol 2: N-Alkylation and N-Arylation of the Piperidine Core

Objective: To introduce various substituents on the piperidine nitrogen to modulate physicochemical properties and target interactions.

Materials:

  • This compound

  • Assorted alkyl halides (e.g., benzyl bromide, ethyl iodide) or aryl halides (e.g., 4-fluorobenzonitrile)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in ACN.

  • Add K₂CO₃ (2.0 eq) and the desired alkyl or aryl halide (1.1 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the N-substituted derivative.

Protocol 3: O-Alkylation and O-Acylation of the Hydroxyl Groups

Objective: To modify the hydroxyl groups to explore their role in target binding and to alter properties such as lipophilicity.

Materials:

  • N-protected this compound derivative

  • Sodium hydride (NaH) or pyridine

  • Alkyl halide (e.g., methyl iodide) or acyl chloride/anhydride (e.g., acetyl chloride, acetic anhydride)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure (O-Alkylation):

  • Dissolve the N-protected piperidine (1.0 eq) in anhydrous THF.

  • Add NaH (2.2 eq for di-alkylation) portion-wise at 0 °C.

  • Stir for 30 minutes, then add the alkyl halide (2.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench with water and extract with EtOAc.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Procedure (O-Acylation):

  • Dissolve the N-protected piperidine (1.0 eq) in DCM with pyridine (2.5 eq).

  • Cool to 0 °C and add the acyl chloride or anhydride (2.2 eq) dropwise.

  • Stir at room temperature for 2-4 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Part 3: In Vitro Evaluation of CNS-Active Agents

A critical step in the drug discovery cascade is the in vitro evaluation of the synthesized compounds to determine their affinity and functional activity at relevant CNS targets.

Workflow for In Vitro Screening

G Library Synthesized Compound Library Primary_Screen Primary Screening: Radioligand Binding Assays Library->Primary_Screen Determine Target Affinity (Ki) Secondary_Screen Secondary Screening: Functional Assays Primary_Screen->Secondary_Screen Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Secondary_Screen->SAR Determine Potency (EC50/IC50) and Efficacy Lead_ID Lead Identification SAR->Lead_ID caption In vitro screening cascade for CNS-active compounds.

Caption: In vitro screening cascade for CNS-active compounds.

Protocol 4: Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of the synthesized compounds for specific CNS receptors (e.g., opioid, dopamine, serotonin receptors).

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells expressing human µ-opioid receptor)

  • Radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptor)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add cell membranes, radiolabeled ligand (at a concentration near its Kₔ), and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Rapidly filter the contents of the plate through the filter mat and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.

Protocol 5: Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC₅₀ or IC₅₀) of the compounds.

Principle: This assay measures the activation of G-protein coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit, and the amount of bound [³⁵S]GTPγS is quantified.

Materials:

  • Cell membranes expressing the GPCR of interest

  • [³⁵S]GTPγS

  • GDP

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, GDP, [³⁵S]GTPγS, and the test compound.

  • To determine antagonist activity, pre-incubate the membranes with the test compound before adding a known agonist.

  • Incubate the plate at 30 °C for 60 minutes.

  • Terminate the reaction by rapid filtration through a filter mat.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a microplate scintillation counter.

  • Plot the data as a function of compound concentration and determine EC₅₀ or IC₅₀ values using non-linear regression.

Structure-Activity Relationship (SAR) Analysis

The data from the in vitro assays are crucial for establishing SAR. By comparing the biological activity of a series of analogs, researchers can deduce the influence of different structural modifications on target affinity and functional activity.

Table 1: Hypothetical SAR Data for N-Substituted this compound Analogs at the µ-Opioid Receptor

Compound IDR-Group (at N1)µ-Opioid Receptor Kᵢ (nM)[³⁵S]GTPγS EC₅₀ (nM)% Efficacy (vs. DAMGO)
Core H>10,000N/AN/A
1a Methyl520120085 (Agonist)
1b Ethyl25065090 (Agonist)
1c Benzyl258095 (Agonist)
1d 4-Fluorobenzyl124598 (Agonist)
1e Phenethyl830105 (Agonist)

Interpretation of Hypothetical Data:

  • The unsubstituted core scaffold is inactive.

  • N-alkylation is crucial for activity.

  • Increasing the size of the alkyl substituent from methyl to ethyl improves affinity and potency.

  • The introduction of an aromatic ring (benzyl group) significantly enhances activity.

  • Electron-withdrawing substituents on the phenyl ring (4-fluoro) further improve activity.

  • Extending the linker between the nitrogen and the phenyl ring (phenethyl) provides the most potent compound in this series.

Part 4: In Vivo Evaluation of Lead Candidates

Promising lead compounds identified from in vitro screening must be evaluated in vivo to assess their pharmacokinetic properties, efficacy in animal models of CNS disorders, and potential side effects.

Protocol 6: Rodent Model of Neuropathic Pain (e.g., Chronic Constriction Injury - CCI)

Objective: To evaluate the analgesic efficacy of a lead compound in a model of neuropathic pain.

Procedure:

  • Surgical Procedure: Anesthetize adult male Sprague-Dawley rats. Expose the sciatic nerve and place four loose ligatures around it.

  • Behavioral Testing (Baseline): Before and after surgery, assess the animals' withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) or thermal stimulus (e.g., Hargreaves test).

  • Drug Administration: Once neuropathic pain is established (typically 7-14 days post-surgery), administer the test compound via a relevant route (e.g., intraperitoneal, oral).

  • Post-Dosing Behavioral Testing: Measure the withdrawal threshold at various time points after drug administration.

  • Data Analysis: Compare the post-drug withdrawal thresholds to baseline and vehicle-treated controls to determine the analgesic effect of the compound.

Protocol 7: Mouse Model of Depression (e.g., Forced Swim Test - FST)

Objective: To assess the antidepressant-like activity of a lead compound.

Procedure:

  • Acclimation: Acclimate mice to the testing room.

  • Pre-test Session: Place each mouse in a cylinder of water for a 15-minute pre-swim session 24 hours before the test.

  • Drug Administration: Administer the test compound or vehicle at a specified time before the test session (e.g., 30-60 minutes).

  • Test Session: Place the mice back into the water cylinders for a 6-minute test session.

  • Data Acquisition: Videotape the session and score the duration of immobility during the last 4 minutes.

  • Data Analysis: A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Conclusion

The this compound scaffold provides a versatile and promising platform for the design and synthesis of novel CNS-active agents. The synthetic protocols outlined herein offer a pathway to generate a diverse chemical library for screening. By systematically evaluating these compounds in a cascade of in vitro and in vivo assays, researchers can establish robust structure-activity relationships, leading to the identification of lead candidates with therapeutic potential for a range of neurological and psychiatric disorders. The integration of rational drug design, efficient synthesis, and rigorous pharmacological testing is paramount to unlocking the full potential of this valuable chemical scaffold.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. [Link]

  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. (1995). PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). PubMed. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Semantic Scholar. [Link]

  • Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. (2025). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. [Link]

Sources

Application Notes and Protocols: The Role of Piperidine Derivatives in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Agrochemicals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and synthesis of modern agrochemicals.[1] Its prevalence stems from a unique combination of physicochemical properties. The piperidine motif can enhance a molecule's metabolic stability, improve its water solubility, and provide a flexible yet robust scaffold that can be readily functionalized.[1][2] This structural versatility allows for the fine-tuning of a compound's biological activity and selectivity.[1] In this guide, we will explore the application of piperidine derivatives in the synthesis of key fungicides, insecticides, and herbicides, providing detailed protocols and insights into their mechanisms of action.

Piperidine in Fungicide Synthesis: The Case of SDHIs

Piperidine derivatives are integral to a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[3] These compounds disrupt the fungal mitochondrial respiratory chain at complex II, leading to a halt in energy production and subsequent cell death.[4][5] A prime example of a piperidine-containing SDHI is Boscalid, a broad-spectrum fungicide widely used to control diseases in various crops.[5][6]

Mechanism of Action: Targeting Fungal Respiration

Boscalid and other SDHIs act by binding to the quinone reduction site (Q-site) of the succinate dehydrogenase enzyme complex.[5] This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site. Consequently, the tricarboxylic acid (TCA) cycle and the electron transport chain are disrupted, depriving the fungal cells of the energy required for growth and proliferation.[3][5]

Synthesis of a Key Piperidine-Containing Fungicide: Boscalid

The synthesis of Boscalid (2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide) is a multi-step process that highlights the strategic incorporation of the piperidine-related nicotinamide core.[5][7] The key steps involve a Suzuki coupling to form the biphenyl backbone, followed by reduction of a nitro group, and finally, an amidation reaction with a nicotinoyl chloride derivative.[5][8]

G A 2-Chloro-1-nitrobenzene C Suzuki Coupling (Pd catalyst) A->C B 4-Chlorophenylboronic acid B->C D 4'-Chloro-2-nitro-1,1'-biphenyl C->D E Reduction (e.g., H2, Pt/C) D->E F 4'-Chloro-[1,1'-biphenyl]-2-amine E->F H Amidation (Base) F->H G 2-Chloronicotinoyl chloride G->H I Boscalid H->I

Caption: Synthetic pathway for the fungicide Boscalid.

Protocol: Synthesis of 2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide (Boscalid)

This protocol outlines the final amidation step in the synthesis of Boscalid, a critical reaction that joins the key biphenyl amine intermediate with the nicotinoyl chloride moiety.

Materials:

  • 4'-Chloro-[1,1'-biphenyl]-2-amine

  • 2-Chloronicotinoyl chloride

  • Anhydrous toluene

  • Triethylamine (or another suitable base)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 4'-chloro-[1,1'-biphenyl]-2-amine (1.0 eq) in anhydrous toluene.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial for scavenging the HCl generated during the reaction.

  • Addition of Acid Chloride: Slowly add a solution of 2-chloronicotinoyl chloride (1.1 eq) in anhydrous toluene to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Boscalid as an off-white solid.[5]

Structure-Activity Relationship (SAR) Insights

The piperidine (in the form of the nicotinamide ring) plays a vital role in the fungicidal activity of Boscalid.[9] The nitrogen atom and the chlorine substituent on the pyridine ring are important for binding to the target enzyme.[10] Modifications to the piperidine ring or the biphenyl moiety can significantly impact the compound's efficacy and spectrum of activity.[9][11] For instance, the introduction of different substituents on the piperidine ring can alter the compound's lipophilicity and, consequently, its ability to penetrate fungal cell membranes.[1][2]

Piperidine Moieties in Insecticide Development

The versatility of the piperidine scaffold extends to the development of insecticides.[12] Piperidine-containing compounds can act on various insect targets, including the nervous system. The structural flexibility of the piperidine ring allows it to interact with a wide range of receptors and ion channels.[1]

Example: Piperidine-Based Insecticides

Several classes of insecticides incorporate the piperidine structure. For example, certain piperidine derivatives have been shown to be effective against mosquitoes.[13] The structure-activity relationship studies of these compounds indicate that the nature and position of substituents on the piperidine ring are critical for their insecticidal potency.[13] For instance, ethyl-derivatives of piperidine have demonstrated significantly higher toxicity to Aedes aegypti mosquitoes compared to their benzyl- or methyl- counterparts.[13]

G cluster_0 SAR Study Workflow A Piperidine Scaffold B Synthesize Derivatives (e.g., N-acylation) A->B C Introduce Substituents (e.g., alkyl, aryl) B->C D Biological Screening (e.g., against Aedes aegypti) C->D E Analyze LD50 Values D->E F Identify Lead Compounds E->F

Caption: Workflow for SAR studies of piperidine-based insecticides.

Protocol: General N-Acylation of Piperidine for SAR Studies

This protocol describes a general method for the N-acylation of piperidine, a common step in the synthesis of piperidine-based insecticides for structure-activity relationship (SAR) studies.

Materials:

  • Piperidine

  • Desired acyl chloride (e.g., undec-10-enoyl chloride)

  • Dichloromethane (DCM) as solvent

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 eq) in DCM. Cool the solution to 0°C in an ice bath.

  • Addition of Base and Acyl Chloride: Add triethylamine (1.2 eq) to the solution. Then, add the acyl chloride (1.1 eq) dropwise while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography if necessary.

Piperidine Derivatives in Herbicides

The application of piperidine derivatives also extends to the synthesis of herbicides. The piperidine moiety can be found in various herbicidal classes, where it contributes to the molecule's overall efficacy and selectivity.

Data Summary of Piperidine in Agrochemicals
Agrochemical ClassExample CompoundTargetKey Piperidine-Containing Precursor
FungicideBoscalidSuccinate Dehydrogenase (Complex II)2-Chloronicotinoyl chloride
InsecticidePiperidine derivativesVaries (e.g., nervous system)Piperidine
HerbicidePethoxamidVery long chain fatty acid synthesis2-Ethylpiperidine

Conclusion

The piperidine scaffold is a highly valuable and versatile building block in the synthesis of a wide array of agrochemicals. Its favorable physicochemical properties and the ease with which it can be functionalized have made it a "privileged structure" in the agrochemical industry.[1] The examples of fungicides, insecticides, and herbicides discussed herein underscore the significant role of piperidine derivatives in developing effective and selective crop protection agents. Future research in this area will undoubtedly continue to leverage the unique attributes of the piperidine ring to create novel and sustainable solutions for agriculture.

References

  • Research progress on piperidine-containing compounds as agrochemicals. (2024).
  • Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. (2022). MDPI.
  • Research progress on piperidine-containing compounds as agrochemicals. (n.d.).
  • Boscalid Active Ingredient Renewal. (n.d.). BASF Agricultural Solutions.
  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (2024). PubMed.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • Boscalid. (n.d.). Wikipedia.
  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). (n.d.). Journal of Medical Entomology, Oxford Academic.
  • Boscalid (Ref: BAS 510F). (n.d.). AERU, University of Hertfordshire.
  • Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide. (n.d.).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Synthesis and process optimization of Boscalid by catalyst Pd-PEPPSI-IPrDtBu-An. (2021). Journal of the Serbian Chemical Society.
  • Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. (2017). PMC, NIH.
  • SDHI fungicides and turfgrass disease control: An overview. (2019). Turf and Ornamental Pest Management, UGA.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-(Hydroxymethyl)piperidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Hydroxymethyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this novel piperidine derivative. Given the absence of a standardized, published protocol for this specific molecule, this document provides expert guidance based on established chemical principles and field-proven insights for analogous transformations.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique regioselectivity challenge. The target molecule requires the addition of a hydroxymethyl group to the C-3 position of the piperidin-3-ol backbone. However, the starting material, piperidin-3-ol, possesses two primary nucleophilic sites: the secondary amine (N-H) and the enolizable C-H bonds adjacent to the hydroxyl group. The reaction with formaldehyde, the most common C1 electrophile for hydroxymethylation, can therefore lead to a mixture of products.

This guide will focus on a proposed primary synthetic route: the direct hydroxymethylation of piperidin-3-ol, and an alternative strategy involving N-protection to enhance C-alkylation selectivity.

Proposed Reaction Pathway

The most direct approach to synthesizing this compound is the base-catalyzed reaction of piperidin-3-ol with formaldehyde.

Piperidin-3-ol Piperidin-3-ol This compound This compound Piperidin-3-ol->this compound + Formaldehyde (Base Catalyst)

Caption: Proposed direct synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: I am getting a very low yield of my desired product, or no product at all. What are the likely causes and how can I improve the yield?

A1: Low or no yield in this reaction is often due to suboptimal reaction conditions or the prevalence of side reactions. Here are the key parameters to investigate:

  • Base Catalyst: The choice and concentration of the base are critical. A weak base may not be sufficient to deprotonate the C-H at the 3-position, while a very strong base could favor N-alkylation or promote undesired side reactions of formaldehyde.

    • Troubleshooting Steps:

      • If using a weak base like sodium bicarbonate (NaHCO₃), consider switching to a moderately stronger base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

      • If using a strong base like sodium hydroxide (NaOH), try reducing the concentration or running the reaction at a lower temperature to minimize side reactions.

  • Temperature: The reaction temperature influences the rate of both the desired C-alkylation and undesired side reactions.

    • Troubleshooting Steps:

      • Start at room temperature. If the reaction is too slow, gradually increase the temperature to 40-60 °C.

      • If you observe the formation of multiple products, try lowering the temperature to 0-5 °C to improve selectivity.

  • Solvent: The solvent can significantly impact the solubility of reactants and the reaction pathway.

    • Troubleshooting Steps:

      • Protic solvents like water or ethanol are common for formaldehyde reactions. If you are using an aprotic solvent and seeing low conversion, consider switching to a protic medium.

      • If you are observing side reactions in a protic solvent, a less polar aprotic solvent like tetrahydrofuran (THF) might be a better choice, although solubility could be a challenge.

  • Formaldehyde Source: The form of formaldehyde used can affect the reaction.

    • Troubleshooting Steps:

      • Aqueous formaldehyde (formalin) is convenient but introduces water, which can affect certain bases.

      • Paraformaldehyde requires depolymerization, which is typically achieved by heating. Ensure complete depolymerization for a stoichiometric reaction.

Q2: My main product appears to be the N-hydroxymethylated piperidin-3-ol. How can I favor C-hydroxymethylation?

A2: The nitrogen of the piperidine ring is a strong nucleophile and will readily react with formaldehyde. To favor C-hydroxymethylation, you need to either decrease the nucleophilicity of the nitrogen or increase the acidity of the C-H proton at the 3-position.

  • pH Control: The pH of the reaction medium can influence the relative rates of N- vs. C-alkylation. In highly basic conditions, the nitrogen is deprotonated and highly nucleophilic.

    • Troubleshooting Steps:

      • Try running the reaction under neutral or slightly acidic conditions. However, this may significantly slow down the desired C-alkylation.

  • N-Protection Strategy: The most effective way to prevent N-alkylation is to protect the piperidine nitrogen with a suitable protecting group. The Boc (tert-butyloxycarbonyl) group is a good choice as it is stable under basic conditions and can be removed later under acidic conditions.

cluster_0 N-Protection Strategy Piperidin-3-ol Piperidin-3-ol N-Boc-piperidin-3-ol N-Boc-piperidin-3-ol Piperidin-3-ol->N-Boc-piperidin-3-ol + (Boc)₂O N-Boc-3-(hydroxymethyl)piperidin-3-ol N-Boc-3-(hydroxymethyl)piperidin-3-ol N-Boc-piperidin-3-ol->N-Boc-3-(hydroxymethyl)piperidin-3-ol + Formaldehyde (Base Catalyst) This compound This compound N-Boc-3-(hydroxymethyl)piperidin-3-ol->this compound + Acid (Deprotection)

Caption: N-protection strategy to favor C-hydroxymethylation.

Q3: I am observing the formation of multiple products, possibly from over-reaction with formaldehyde. How can I control this?

A3: The formation of bis-hydroxymethylated products or polymers is a common issue when using an excess of formaldehyde.

  • Stoichiometry: Carefully control the stoichiometry of your reactants.

    • Troubleshooting Steps:

      • Use a slight excess of piperidin-3-ol relative to formaldehyde (e.g., 1.1 to 1 equivalents).

      • Add the formaldehyde solution dropwise to the reaction mixture to maintain a low concentration of formaldehyde throughout the reaction.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS.

    • Troubleshooting Steps:

      • Stop the reaction as soon as the starting material is consumed to a reasonable extent, before significant amounts of over-reacted products are formed.

Q4: I have evidence of an intramolecular cyclization product. Is this expected and how can I avoid it?

A4: The formation of a bicyclic oxazolidine-type structure is a plausible intramolecular reaction of the desired product, this compound, especially under certain conditions. This is analogous to the observed cyclization of 2-hydroxymethylpiperidine with aldehydes.

  • Work-up and Purification: The conditions during work-up and purification can promote cyclization.

    • Troubleshooting Steps:

      • Avoid strongly acidic or basic conditions during the work-up. A neutral work-up is recommended.

      • Purify the product using column chromatography on silica gel that has been neutralized with triethylamine.

      • Analyze the product immediately after isolation, as cyclization may occur upon standing.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: Racemic piperidin-3-ol is a readily available and cost-effective starting material. If a specific enantiomer of the final product is required, you should start with the corresponding enantiomerically pure (R)- or (S)-piperidin-3-ol.

Q2: What are the key safety precautions for this reaction?

A2: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Piperidin-3-ol is a skin and eye irritant. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Q3: Can this reaction be scaled up?

A3: Yes, but a thorough optimization at a small scale is highly recommended before attempting a large-scale synthesis. Heat management is a key consideration for scale-up, as the reaction can be exothermic. The dropwise addition of formaldehyde will be even more critical at a larger scale.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4:

  • Reaction Monitoring: Thin-layer chromatography (TLC) using a mobile phase such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine is suitable. Staining with potassium permanganate or ninhydrin can help visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) is also highly effective for monitoring the appearance of the product and byproducts.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the final product. The presence of a new signal for the hydroxymethyl group and the disappearance of the proton at the C-3 position will be key indicators.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl groups.

Experimental Protocols

Protocol 1: Direct Hydroxymethylation of Piperidin-3-ol (Proposed Starting Point)

  • To a solution of piperidin-3-ol (1.0 eq) in a 1:1 mixture of water and methanol, add potassium carbonate (1.5 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a 37% aqueous solution of formaldehyde (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute HCl solution to pH 7-8.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Protocol 2: Hydroxymethylation of N-Boc-piperidin-3-ol (Alternative Approach)

  • Step A: N-Protection

    • Dissolve piperidin-3-ol (1.0 eq) in dichloromethane.

    • Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to obtain N-Boc-piperidin-3-ol, which can often be used in the next step without further purification.

  • Step B: C-Hydroxymethylation

    • Dissolve N-Boc-piperidin-3-ol (1.0 eq) in THF.

    • Cool the solution to -78 °C under a nitrogen atmosphere.

    • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour.

    • Add a solution of paraformaldehyde (1.2 eq) in THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate and purify by column chromatography.

  • Step C: Deprotection

    • Dissolve the purified N-Boc-3-(hydroxymethyl)piperidin-3-ol in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

    • Concentrate the mixture under reduced pressure.

    • Neutralize with a base (e.g., NaHCO₃ solution) and extract the product.

Data Summary

ParameterRecommended ConditionRationale
Starting Material Piperidin-3-ol or N-Boc-piperidin-3-olN-protection can improve selectivity for C-alkylation.
Formaldehyde Source Aqueous Formaldehyde or ParaformaldehydeAqueous form is convenient; paraformaldehyde avoids water.
Base Catalyst K₂CO₃ (for direct), LDA (for protected)Moderate base for direct reaction; strong base needed for C-H deprotonation of protected starting material.
Solvent Water/Methanol (for direct), THF (for protected)Protic solvent for direct reaction; aprotic for organometallic base.
Temperature 0 °C to RT (for direct), -78 °C to RT (for protected)Lower temperatures can improve selectivity.
Stoichiometry Slight excess of piperidin-3-olTo minimize over-alkylation by formaldehyde.

Logical Relationships in Troubleshooting

Low Yield Low Yield Suboptimal Base Suboptimal Base Low Yield->Suboptimal Base Incorrect Temperature Incorrect Temperature Low Yield->Incorrect Temperature Poor Solvent Choice Poor Solvent Choice Low Yield->Poor Solvent Choice N-Alkylation N-Alkylation Use N-Protection Use N-Protection N-Alkylation->Use N-Protection Adjust pH Adjust pH N-Alkylation->Adjust pH Over-reaction Over-reaction Control Stoichiometry Control Stoichiometry Over-reaction->Control Stoichiometry Slow Addition of Formaldehyde Slow Addition of Formaldehyde Over-reaction->Slow Addition of Formaldehyde

Caption: Troubleshooting logic for common synthesis issues.

References

  • While no direct synthesis of this compound was found, the principles discussed are based on general organic chemistry knowledge and information from related syntheses.

    • Google Patents.
    • Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
    • Choinière, C., Cloutier, P. L., Lesage, J., & Breau, L. (2012). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (A general resource for reaction mechanisms).

Technical Support Center: Purification of Crude 3-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-(Hydroxymethyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for purifying this highly polar amino alcohol. The inherent challenges of this molecule, stemming from its dual hydroxyl groups and a secondary amine, necessitate a carefully considered purification strategy. This center offers field-proven insights to navigate these complexities effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: My crude this compound is a viscous oil or a sticky solid that is difficult to handle. What should I do first?

Answer: A viscous, non-crystalline crude product is common for highly polar, hydrogen-bond-donating molecules like this compound. The primary goal is to induce solidification or to prepare it for chromatography.

  • For Oily Residues:

    • Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which it is poorly soluble (an "anti-solvent"). Good starting points for trituration are non-polar solvents like hexanes, diethyl ether, or mixtures thereof. The mechanical action can disrupt the amorphous state and induce crystallization.

    • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum, possibly with gentle heating. Residual solvents can significantly hinder crystallization.

  • For Sticky Solids:

    • Co-evaporation: Dissolve the sticky solid in a suitable solvent like methanol or dichloromethane, add an inert solid support like Celite® or a small amount of silica gel, and then remove the solvent under reduced pressure. This results in a free-flowing powder that is much easier to handle and load onto a chromatography column.

Question 2: I'm struggling with recrystallization. My compound either oils out or remains soluble even at low temperatures. What solvent systems should I try?

Answer: The high polarity and multiple hydrogen bonding sites of this compound make finding a suitable single solvent for recrystallization challenging. A systematic approach to solvent screening is crucial.[1]

  • Understanding the Problem: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming a crystalline lattice. Remaining soluble at low temperatures indicates that the solvent is too good at solvating the molecule.

  • Recommended Solvent Screening Strategy:

    • Single Solvents: Test the solubility of a small amount of your crude material in a range of solvents at both room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature but high solubility when heated.[2]

    • Two-Solvent Systems: This is often the most effective method for highly polar compounds.[3]

      • Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol, or water).

      • While the solution is warm, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., diethyl ether, ethyl acetate, acetone, or hexanes) until the solution becomes cloudy.[3]

      • Add a few drops of the "good" solvent until the solution becomes clear again.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.[4]

Solvent System Component"Good" Solvents (High Solubility)"Poor" Solvents (Low Solubility)
Examples Methanol, Ethanol, Isopropanol, WaterDiethyl ether, Ethyl acetate, Acetone, Dichloromethane, Hexanes

Question 3: My compound streaks badly on silica gel TLC plates, making it impossible to monitor my reaction or column chromatography. How can I fix this?

Answer: Streaking of amines on silica gel is a classic problem caused by the interaction of the basic piperidine nitrogen with the acidic silanol groups (Si-OH) on the silica surface. This leads to strong, non-specific binding and poor chromatographic resolution.

  • The Cause: The basic nitrogen atom of the piperidine ring can be protonated by the acidic silanol groups on the silica gel surface, leading to strong ionic interactions that cause the compound to "stick" and streak.

  • Solutions:

    • Basic Modifier in Eluent: Add a small amount of a basic modifier to your mobile phase. The most common choice is triethylamine (Et₃N) at a concentration of 0.5-2%. The triethylamine will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound. Ammonia in methanol (e.g., a 7N solution) can also be used, often as a component of the more polar solvent in a gradient elution (e.g., dichloromethane/methanol/ammonia).

    • Use of Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by flushing the column with the mobile phase containing a basic additive before loading your sample.[5]

    • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18). For reverse-phase chromatography, you would use polar solvents like water and acetonitrile as the mobile phase.

Question 4: I am attempting a vacuum distillation, but my compound seems to be decomposing at high temperatures. What are the optimal conditions?

Answer: Given the predicted high boiling point of this compound (around 279 °C at atmospheric pressure for some isomers), vacuum distillation is the correct approach to avoid thermal decomposition.[5][6]

  • Key Principles: Reducing the pressure significantly lowers the boiling point of a liquid. The goal is to find a pressure at which your compound boils at a temperature below its decomposition point.

  • Starting Conditions: A related compound, 3-Piperidinemethanol, has a reported boiling point of 106-107 °C at 3.5 Torr.[7] This is an excellent starting point for your distillation.

    • Pressure: Aim for a vacuum in the range of 1-5 Torr (mmHg).

    • Temperature: Gradually increase the temperature of the heating mantle. You should expect the compound to distill at a pot temperature significantly lower than its atmospheric boiling point.

    • Short-Path Distillation: For high-boiling and potentially sensitive compounds, a short-path distillation apparatus (like a Kugelrohr) is highly recommended. This minimizes the distance the vapor has to travel, reducing the likelihood of decomposition on hot glass surfaces.

  • Troubleshooting Decomposition:

    • Improve Vacuum: Ensure your vacuum system is free of leaks to achieve the lowest possible pressure. A lower pressure will further reduce the required distillation temperature.

    • Rapid Distillation: Do not heat the compound for an extended period before it begins to distill. A slow distillation at a borderline temperature can cause more decomposition than a rapid distillation at a slightly higher temperature.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my crude this compound?

A1: The impurities will largely depend on the synthetic route. However, common impurities for piperidine derivatives can include:

  • Unreacted Starting Materials: For example, if the synthesis involves the reduction of a corresponding pyridinone, you may have unreacted starting material.[8]

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions used, side reactions can lead to a variety of structurally related impurities.

  • Oxidation Products: The piperidine nitrogen can be susceptible to oxidation, which can sometimes lead to discoloration (e.g., a yellow or brown color).[5]

  • Residual Solvents: Solvents used in the reaction and workup can be trapped in the crude product.

  • Water: If an aqueous workup was performed, water can be a significant impurity.

Q2: How should I store the purified this compound?

A2: Due to the presence of the amine, it is best to store the purified compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place (refrigerated at 2-8°C is recommended).[5] This will minimize oxidation and degradation over time.

Q3: What analytical techniques are suitable for assessing the purity of my final product?

A3: A combination of methods is often best for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot (with an appropriate visualization method) suggests a high degree of purity. Remember to use a mobile phase containing a basic modifier if you are using a silica gel plate.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile (or can be derivatized to be more volatile), GC-MS can provide excellent separation and identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for confirming the structure of your compound and identifying impurities. The presence of unexpected signals can indicate impurities.

  • Elemental Analysis: Can be used to confirm the elemental composition of your purified compound.

Experimental Protocols & Visualizations

Protocol 1: Column Chromatography with Basic Modifier

This protocol is designed to purify crude this compound using silica gel chromatography while mitigating issues caused by its basicity.

  • Prepare the Eluent: Prepare a stock solution of your chosen eluent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 1% triethylamine (Et₃N) to the eluent mixture. For example, for 1 L of 95:5 DCM:MeOH, add 10 mL of Et₃N.

  • Pack the Column:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.[9]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your eluent (with 1% Et₃N).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[9]

    • Once the silica has settled, add another thin layer of sand on top.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent mixture.

    • Alternatively, for less soluble samples, create a dry-load by adsorbing your crude product (dissolved in a volatile solvent) onto a small amount of silica gel, then evaporating the solvent to dryness.

    • Carefully add your sample to the top of the column.

  • Elute and Collect Fractions:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • You may need to gradually increase the polarity of the eluent (e.g., from 98:2 DCM:MeOH to 90:10 DCM:MeOH, all containing 1% Et₃N) to elute your highly polar product.

  • Analyze Fractions:

    • Analyze the collected fractions by TLC (using the same eluent system).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate purification technique for crude this compound.

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes trituration Attempt Trituration/Solidification is_solid->trituration No (Oil/Goo) success Pure Solid Product recrystallization->success Successful failure Recrystallization Fails or Oils Out recrystallization->failure Fails trituration->is_solid final_purity_check Assess Purity (TLC, HPLC, NMR) success->final_purity_check chromatography Proceed to Column Chromatography failure->chromatography distillation_check Is the compound thermally stable and volatile enough? chromatography->distillation_check distillation Vacuum Distillation distillation_check->distillation Yes distillation_check->final_purity_check No distillation->final_purity_check

Caption: Decision workflow for purifying crude this compound.

References

  • Technical Support Center: Purification of 1-Piperidinepropanol - Benchchem.
  • 3-Piperidinemethanol Formula - ECHEMI.
  • How to run column chromatography.
  • Column chromatography.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • 6-(Hydroxymethyl)piperidin-3-ol - Smolecule.
  • 21492-03-5(cis-4-(Hydroxymethyl)piperidin-3-ol) Product Description - ChemicalBook.
  • Recrystallization. --->.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit.
  • Vacuum distillation - Wikipedia.

Sources

Common impurities in 3-(Hydroxymethyl)piperidin-3-ol synthesis and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 3-(Hydroxymethyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the synthesis and purification of this important piperidine derivative. As a key structural motif in many biologically active compounds and pharmaceuticals, ensuring the purity of this compound is critical.[1] This document will help you identify common impurities, understand their formation, and implement effective analytical and purification strategies.

Troubleshooting Guide: Common Impurities and Their Identification

This section addresses specific experimental issues you may encounter during the synthesis of this compound.

Question 1: I'm observing an unexpected peak in my 1H NMR spectrum with signals in the aldehyde region (9-10 ppm) after my reaction. What could this be?

Answer:

An aldehyde peak in your 1H NMR spectrum following the synthesis of this compound likely indicates the presence of an unreacted starting material or a side product from an incomplete reaction. The specific impurity depends on your synthetic route.

  • Incomplete Reduction: If your synthesis involves the reduction of a piperidine-3-carboxylic acid ester or a related carbonyl compound, the aldehyde peak could correspond to the intermediate aldehyde that was not fully reduced to the alcohol.

  • Side Reaction with Formaldehyde: When using formaldehyde for hydroxymethylation, residual formaldehyde or its oligomers (paraformaldehyde) might be present.[2]

  • Oxidation: The primary alcohol of your product can be susceptible to oxidation back to an aldehyde, especially if exposed to air or certain metal catalysts for prolonged periods.

Identification Workflow:

To confirm the identity of this impurity, you can employ the following analytical techniques:

  • LC-MS Analysis: This will help determine the molecular weight of the impurity. Compare the observed mass with the expected masses of potential aldehyde-containing side products.

  • Spiking Experiment: If you have a standard of the suspected aldehyde intermediate, "spike" your sample with a small amount and re-run the HPLC or NMR. An increase in the peak area of the impurity will confirm its identity.

  • Derivatization: Reacting your sample with a derivatizing agent that specifically targets aldehydes, such as 2,4-dinitrophenylhydrazine (DNPH), can help confirm the presence of an aldehyde through a color change or the formation of a new, easily identifiable product by LC-MS or TLC.

Question 2: My mass spectrometry results show a peak with a mass corresponding to the addition of two hydroxymethyl groups. How can I prevent this di-substituted impurity?

Answer:

The formation of a di-hydroxymethylated piperidine is a common side reaction, particularly when using an excess of formaldehyde or strong basic conditions during the hydroxymethylation step.[2] The piperidine nitrogen can also react with formaldehyde to form an N-hydroxymethyl derivative, which can further react.

Mechanism of Formation:

G Piperidine Piperidine Derivative Product This compound Piperidine->Product Hydroxymethylation Formaldehyde1 Formaldehyde (1 eq) Formaldehyde1->Product Impurity Di-substituted Impurity Product->Impurity Further Reaction Formaldehyde2 Formaldehyde (excess) Formaldehyde2->Impurity

Caption: Formation of di-substituted impurity.

Prevention Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of formaldehyde. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Slow Addition: Add the formaldehyde solution slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Temperature Control: Running the reaction at a lower temperature can help to control the rate of the second addition.

  • pH Control: Maintaining a moderately basic pH can favor the desired mono-hydroxymethylation.

Identification:

  • MS/MS Fragmentation: In addition to the molecular ion peak, analyzing the fragmentation pattern in MS/MS can help confirm the structure of the di-substituted impurity.

  • 2D NMR (HMBC, HSQC): These experiments can help establish the connectivity of the atoms and confirm the positions of the two hydroxymethyl groups.

Question 3: I am using a Grignard reaction to synthesize the tertiary alcohol, but I am getting a significant amount of a reduced product (a secondary alcohol) instead. What is causing this?

Answer:

The formation of a reduced product during a Grignard reaction is a known side reaction, particularly with sterically hindered ketones.[3] The Grignard reagent can act as a base and a reducing agent, abstracting a proton from the beta-carbon of another Grignard molecule and delivering a hydride to the carbonyl carbon.[3]

Troubleshooting the Grignard Reaction:

Issue Cause Solution
Significant reduced product Grignard reagent acting as a reducing agent.Use a less sterically hindered Grignard reagent if possible. Add the Grignard reagent slowly at a low temperature (-78 °C to 0 °C) to favor the nucleophilic addition pathway.
Low Conversion Inactive Grignard reagent.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or titrated Grignard reagent.
Enolate Formation Grignard reagent acting as a base.Use a non-protic solvent. Consider using a cerium (III) chloride additive (Luche reduction conditions) to increase the nucleophilicity of the Grignard reagent and suppress enolization.

Analytical Identification:

  • GC-MS: This is an excellent technique to separate and identify the tertiary alcohol product from the reduced secondary alcohol impurity.[4]

  • 13C NMR: The chemical shift of the carbon bearing the hydroxyl group will be significantly different for a secondary versus a tertiary alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Several synthetic routes are reported, with the choice often depending on the available starting materials and desired scale. Common approaches include:

  • Hydroxymethylation of a piperidine precursor: This involves reacting a suitable piperidine derivative with formaldehyde.[2]

  • Reduction of a piperidin-3-one: The corresponding ketone can be reduced using agents like sodium borohydride or lithium aluminum hydride.[2]

  • Grignard reaction: Addition of a hydroxymethyl Grignard reagent equivalent to a piperidin-3-one.[3][5][6][7][8]

  • From L-glutamic acid: A multi-step synthesis starting from this readily available chiral precursor has been described.

Q2: What are the best chromatographic conditions for separating this compound from its impurities?

A2: Due to the basic nature of the piperidine moiety, special considerations are needed for good chromatographic separation.[9]

  • Reverse-Phase HPLC (RP-HPLC): This is a common method. Using a C18 column with a mobile phase containing a buffer (e.g., phosphate or acetate) at a slightly acidic to neutral pH is often effective.[9] An ion-pairing agent like trifluoroacetic acid (TFA) can also improve peak shape.[9] For compounds lacking a UV chromophore, derivatization may be necessary for UV detection, or an alternative detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) can be used.[4][10]

  • Gas Chromatography (GC): For volatile impurities or if the product can be derivatized to increase its volatility, GC can be a powerful tool.[4][11] A flame ionization detector (FID) or a mass spectrometer (MS) are common detectors.[4]

Q3: How can I remove unreacted starting materials from my final product?

A3: The purification strategy will depend on the properties of the starting material and the product.

  • Crystallization: If your product is a solid, crystallization is often the most effective method for removing small amounts of impurities.

  • Column Chromatography: Silica gel chromatography can be used, but the basicity of the piperidine may cause tailing. Using a solvent system containing a small amount of a base like triethylamine or ammonia can help to mitigate this.

  • Acid-Base Extraction: You can exploit the basicity of the piperidine to separate it from neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to extract the product into the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Q4: Are there any specific safety precautions I should take when working with piperidine derivatives?

A4: Yes, piperidine and its derivatives are organic bases and should be handled with care.[]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocols

Protocol 1: General Procedure for RP-HPLC Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (if applicable) or Mass Spectrometry (ESI+).

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Protocol 2: General Procedure for GC-MS Analysis

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-500 m/z.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol. Derivatization with a silylating agent may be necessary to improve volatility and peak shape.

Impurity Identification Workflow

G cluster_0 Initial Analysis cluster_1 Hypothesis Generation cluster_2 Structure Elucidation cluster_3 Remediation Crude_Product Crude Product Initial_Analysis 1H NMR, LC-MS, TLC Crude_Product->Initial_Analysis Unexpected_Signals Unexpected Signals/Peaks Initial_Analysis->Unexpected_Signals Hypothesize_Impurities Hypothesize Impurity Structures (Starting Materials, Side Products, Degradants) Unexpected_Signals->Hypothesize_Impurities Advanced_Techniques 2D NMR (COSY, HSQC, HMBC) High-Resolution MS GC-MS Hypothesize_Impurities->Advanced_Techniques Spiking_Study Spiking Study with Authentic Standard Hypothesize_Impurities->Spiking_Study Confirmation Structural Confirmation Purification Develop Purification Strategy (Crystallization, Chromatography, Extraction) Confirmation->Purification Advanced_Techniques->Confirmation Spiking_Study->Confirmation

Caption: Workflow for impurity identification.

References

Sources

Technical Support Center: Navigating the Scale-Up of 3-(Hydroxymethyl)piperidin-3-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 3-(Hydroxymethyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common challenges encountered during the scale-up of this valuable piperidine derivative. Our focus is on providing a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

I. Synthesis and Scale-Up: Troubleshooting Guide

The large-scale synthesis of this compound, a key building block in many pharmaceutical compounds, presents a unique set of challenges. A common and industrially viable route involves the catalytic hydrogenation of a substituted pyridine precursor, such as 3-hydroxypyridine, followed by hydroxymethylation. This section will address specific issues you may encounter during this process.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My hydrogenation of 3-hydroxypyridine is sluggish or incomplete, even at high pressure. What are the likely causes and how can I improve the reaction rate?

A1: Incomplete hydrogenation is a frequent hurdle in scaling up pyridine reductions due to the high stability of the aromatic ring.[1] Several factors could be at play:

  • Catalyst Activity and Loading: The choice of catalyst is critical. While platinum and rhodium-based catalysts are highly effective, their cost can be a factor at scale.[2] For large-scale production, nickel-based catalysts are often a more economical choice, though they may require more forcing conditions.[2] Ensure your catalyst is fresh and has not been poisoned. Catalyst loading may need to be optimized for your specific reactor and substrate concentration.

  • Reaction Conditions: High pressure (30-80 bar) and elevated temperatures (60-80 °C) are often necessary to achieve full conversion.[3] Insufficient pressure or temperature can lead to a stalled reaction.

  • Solvent Choice: The solvent can significantly impact the reaction. Protic solvents like ethanol or water are commonly used. In some cases, the addition of an acid, such as acetic acid, can activate the pyridine ring towards reduction, though this may introduce downstream purification challenges.[3]

Troubleshooting Workflow for Sluggish Hydrogenation

start Sluggish/Incomplete Hydrogenation q1 Is the catalyst fresh and handled under inert conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are pressure and temperature at recommended levels (e.g., 30-80 bar, 60-80 °C)? a1_yes->q2 sol1 Replace with fresh catalyst, ensure proper handling to prevent deactivation. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you optimized catalyst loading? a2_yes->q3 sol2 Gradually increase pressure and/or temperature within safe limits of the reactor. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the solvent appropriate? a3_yes->q4 sol3 Perform small-scale experiments to determine optimal catalyst loading. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Reaction Optimized a4_yes->end_node sol4 Consider solvent screening (e.g., ethanol, methanol, water) or the addition of an acidic co-solvent. a4_no->sol4 sol4->end_node

Caption: Troubleshooting Decision Tree for Hydrogenation Issues.

Q2: I am observing the formation of significant byproducts during the hydroxymethylation step. How can I improve the selectivity?

A2: The hydroxymethylation of the piperidine ring, typically with formaldehyde, can lead to the formation of various byproducts if not carefully controlled. These can include N-methylated products, and products of condensation reactions.[4]

  • Control of Stoichiometry: Precise control over the stoichiometry of formaldehyde is crucial. An excess of formaldehyde can lead to multiple hydroxymethylations or other side reactions.

  • Temperature Control: The reaction is often exothermic. Maintaining a consistent and controlled temperature is vital to prevent runaway reactions and the formation of undesired byproducts.

  • pH Control: The pH of the reaction mixture can influence the reactivity of both the piperidine and formaldehyde. Optimization of the pH may be necessary to favor the desired reaction pathway.

Q3: After the reaction, I am struggling with the isolation and purification of the highly polar this compound. What are the best strategies for this?

A3: The high polarity and basicity of this compound make its purification challenging, especially at a large scale. Standard silica gel chromatography can be problematic due to streaking and poor separation.[5]

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or acidic impurities.[6] The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with a suitable organic solvent.

  • Crystallization: If the product is a solid, crystallization can be a highly effective and scalable purification method.[6] Screening for a suitable solvent system is key. It may also be possible to crystallize the product as a salt (e.g., hydrochloride), which can sometimes be easier to handle and purify than the free base.

  • Alternative Chromatography: For very challenging separations, consider using alternative stationary phases like alumina, which can be more suitable for basic compounds.[5] Reverse-phase chromatography is another option, although removing the water from the final product can be energy-intensive at scale.[5]

Purification Strategy Selection

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Acid-Base Extraction Scalable, cost-effective, good for removing non-basic impurities.[6]May not remove basic impurities, can require large volumes of solvents.Initial crude purification.
Crystallization High purity achievable, very scalable, can be cost-effective.[6]Product must be a solid, requires solvent screening, potential for yield loss in mother liquor.Final purification of solid products.
Distillation Effective for volatile impurities.Product is likely not volatile enough for this to be a primary method.Removal of low-boiling solvents or impurities.
Column Chromatography High resolution for complex mixtures.Can be expensive and time-consuming at scale, product may streak on silica.[5]Small-scale purification or when other methods fail.

II. Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring reaction progress, assessing product purity, and identifying unknown impurities.

Frequently Asked Questions (FAQs) - Analysis

Q1: What is the recommended HPLC method for analyzing this compound and its potential impurities?

A1: Due to the polar and basic nature of the analyte, a standard reversed-phase C18 column might show poor peak shape. Consider the following:

  • Column: A polar-embedded or polar-endcapped C18 column, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can provide better retention and peak shape for polar compounds.

  • Mobile Phase: A buffered mobile phase is crucial to control the ionization of the basic piperidine nitrogen. A common choice is a phosphate buffer at a pH between 3 and 7. The organic modifier is typically acetonitrile or methanol.

  • Detector: A UV detector set at a low wavelength (e.g., 210 nm) can be used if the molecule has a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a good alternative. For impurity identification, mass spectrometry (LC-MS) is invaluable.

Q2: Can Gas Chromatography (GC) be used for the analysis of this compound?

A2: Direct GC analysis of this compound can be challenging due to its high boiling point and the presence of two hydroxyl groups and a secondary amine, which can lead to peak tailing and poor thermal stability. However, derivatization can make the molecule more amenable to GC analysis.[7] Silylation of the hydroxyl and amine groups with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can increase volatility and improve chromatographic performance.

Analytical Method Selection Guide

start Need for Analysis q1 Purpose of analysis? start->q1 a1_routine Routine Purity Check q1->a1_routine a1_impurity Impurity Identification q1->a1_impurity hplc HPLC a1_routine->hplc gc GC (with derivatization) a1_routine->gc lcms LC-MS a1_impurity->lcms

Sources

Improving yield and purity of 3-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Hydroxymethyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and purity of this valuable piperidine intermediate. The following sections are structured to address common challenges encountered during its synthesis and purification, moving from frequently asked questions to detailed, stage-specific troubleshooting.

I. Frequently Asked Questions (FAQs)

Here, we address some of the initial queries you might have before embarking on or while troubleshooting the synthesis of this compound.

Q1: What is a common synthetic route to this compound?

A common and effective route starts from diethyl malonate and proceeds through a series of well-established organic transformations. The key steps typically involve:

  • Michael Addition: Reaction of diethyl malonate with acrylonitrile to form diethyl 2-(2-cyanoethyl)malonate.

  • Reductive Cyclization: This intermediate is then subjected to reductive cyclization to form the piperidine ring. This is a critical step where yield and purity can be significantly impacted.

  • Reduction of the Ester and Nitrile: The ester and nitrile functionalities are then reduced to the corresponding diol.

Q2: My overall yield is consistently low. What are the most likely causes?

Low yields can often be attributed to several factors throughout the synthesis:

  • Incomplete Reductive Cyclization: This is a common bottleneck. The reaction conditions, including the choice of catalyst and hydrogen pressure, are critical.

  • Side Reactions: The formation of byproducts, such as oligomers or incompletely reduced intermediates, can significantly reduce the yield of the desired product.

  • Product Loss During Work-up and Purification: Due to the high polarity of this compound, it can be challenging to extract efficiently from aqueous layers and purify by conventional chromatography.

Q3: I'm struggling with the purification of the final product. It seems very polar. What are my options?

The diol structure of this compound indeed makes it very polar and often results in a highly water-soluble compound. Here are a few strategies to consider:

  • Salt Formation: Conversion of the piperidine nitrogen to a hydrochloride salt can facilitate precipitation and isolation from less polar solvents.

  • Specialized Chromatography: Normal-phase silica gel chromatography can be challenging due to strong adsorption. Reverse-phase chromatography or ion-exchange chromatography may offer better separation.

  • Solvent Selection for Extraction: Using a more polar solvent for extraction, such as a mixture of dichloromethane and isopropanol, can improve recovery from aqueous layers.

II. Detailed Troubleshooting Guides

This section provides a stage-by-stage breakdown of the synthesis, highlighting potential issues and offering detailed solutions.

A. Stage 1: Synthesis of Diethyl 2-(3-cyanopropyl)malonate

This initial step is generally robust, but optimization can improve the overall efficiency of the synthesis.

  • Issue 1.1: Incomplete reaction or low yield.

    • Cause: Insufficient catalyst or reaction time.

    • Solution: Ensure a catalytic amount of a suitable base, such as piperidine or sodium ethoxide, is used. Monitor the reaction by TLC or GC to ensure it goes to completion.

B. Stage 2: Reductive Cyclization to Ethyl 3-oxopiperidine-4-carboxylate

This is a critical step where significant yield loss can occur.

  • Issue 2.1: Low yield of the desired piperidone.

    • Cause A: Catalyst deactivation. The catalyst (e.g., Raney Nickel or Palladium on carbon) can be poisoned by impurities in the starting material or solvent.

    • Solution A: Use freshly prepared or high-quality catalyst. Ensure solvents are anhydrous and starting materials are pure.

    • Cause B: Suboptimal reaction conditions. Hydrogen pressure, temperature, and reaction time are crucial parameters.

    • Solution B: Optimize these parameters. A typical starting point is 50-100 psi of hydrogen at 50-80 °C.

  • Issue 2.2: Formation of byproducts.

    • Cause: Incomplete cyclization leading to the formation of linear amino esters.

    • Solution: Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. A slightly longer reaction time or higher catalyst loading may be necessary.

C. Stage 3: Reduction of Ethyl 3-oxopiperidine-4-carboxylate to this compound

This final reduction step presents challenges due to the presence of multiple reducible functional groups.

  • Issue 3.1: Incomplete reduction.

    • Cause: Insufficient reducing agent or deactivation of the reducing agent.

    • Solution: Use a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF. Ensure a sufficient excess of the reducing agent is used (typically 2-3 equivalents).

  • Issue 3.2: Formation of side products.

    • Cause: Over-reduction or side reactions with the piperidine nitrogen.

    • Solution: Careful control of the reaction temperature is crucial. The addition of the reducing agent should be done at a low temperature (e.g., 0 °C) and the reaction should be slowly warmed to room temperature.

III. Experimental Protocols

The following is a representative, non-optimized protocol for the synthesis of this compound. This should be used as a starting point for your own process development.

Protocol 1: Synthesis of Diethyl 2-(3-cyanopropyl)malonate
  • To a solution of diethyl malonate (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.05 eq).

  • To this mixture, add acrylonitrile (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Protocol 2: Reductive Cyclization and Reduction to this compound
  • In a high-pressure reactor, dissolve diethyl 2-(3-cyanopropyl)malonate (1.0 eq) in ethanol.

  • Add a catalytic amount of Raney Nickel (approx. 10% by weight).

  • Pressurize the reactor with hydrogen gas to 100 psi.

  • Heat the reaction mixture to 70 °C and stir for 24 hours.

  • After cooling and venting the reactor, filter the catalyst.

  • The resulting solution containing the intermediate piperidone is concentrated.

  • The crude piperidone is dissolved in anhydrous THF and cooled to 0 °C.

  • Slowly add a solution of LiAlH₄ (2.5 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting solid and concentrate the filtrate to obtain the crude this compound.

IV. Data Presentation & Visualization

Table 1: Troubleshooting Guide Summary
StageIssuePotential CauseRecommended Solution
Synthesis Low overall yieldIncomplete reactions, side-product formationOptimize reaction conditions (catalyst, temperature, pressure), monitor reactions to completion.
Purification Difficulty with isolationHigh polarity of the productUse salt formation (HCl), reverse-phase or ion-exchange chromatography, or polar co-solvents for extraction.
Purity Presence of impuritiesIncomplete reduction, side reactionsUse a strong reducing agent (LiAlH₄), control reaction temperature, consider protecting groups if necessary.
Diagram 1: Synthetic Pathway and Key Intermediates

Synthetic_Pathway A Diethyl Malonate B Diethyl 2-(3-cyanopropyl)malonate A->B Acrylonitrile, Piperidine C Ethyl 3-oxopiperidine-4-carboxylate B->C H2, Raney Ni D This compound C->D LiAlH4, THF

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Cyclization Analyze Cyclization Step Start->Check_Cyclization Check_Reduction Analyze Final Reduction Start->Check_Reduction Check_Purification Analyze Work-up & Purification Start->Check_Purification Incomplete_Cyclization Incomplete Cyclization? Check_Cyclization->Incomplete_Cyclization Byproducts_Cyclization Byproducts Formed? Check_Cyclization->Byproducts_Cyclization Incomplete_Reduction Incomplete Reduction? Check_Reduction->Incomplete_Reduction Product_Loss Product Loss During Extraction? Check_Purification->Product_Loss Optimize_Cyclization Optimize H2 pressure/temp, increase catalyst loading Incomplete_Cyclization->Optimize_Cyclization Yes Pure_Starting_Material Ensure pure starting material Byproducts_Cyclization->Pure_Starting_Material Yes Optimize_Reduction Increase LiAlH4 equivalents, check reagent quality Incomplete_Reduction->Optimize_Reduction Yes Optimize_Purification Use polar co-solvents, consider salt precipitation Product_Loss->Optimize_Purification Yes

Caption: Decision tree for troubleshooting low yield.

V. References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Process for producing 4-arylpiperidine-3-carbinols and related compounds. Google Patents.

  • (2s,3r)-2-(Hydroxymethyl)piperidin-3-ol. PubChem. [Link]

Stability issues of 3-(Hydroxymethyl)piperidin-3-ol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Hydroxymethyl)piperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in various solvent systems. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Introduction: Understanding the Molecule

This compound is a bifunctional piperidine derivative. Its stability is governed by three key structural features:

  • A Piperidine Ring: This saturated heterocycle contains a secondary amine, which imparts basic properties and is a potential site for oxidation.[1]

  • A Primary Hydroxyl Group (-CH₂OH): Generally stable, but can be oxidized under strong oxidizing conditions.

  • A Tertiary Hydroxyl Group (-C-OH): This is the most sensitive feature. Tertiary alcohols are prone to acid-catalyzed dehydration (elimination of water) to form an alkene, especially upon heating.

The interplay of these groups, influenced by the choice of solvent, pH, temperature, and exposure to atmospheric oxygen, dictates the compound's shelf-life in solution.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments.

Question 1: My solution of this compound has developed a yellow or brown tint over time. What is happening and how can I prevent it?

Likely Cause: This discoloration is a classic indicator of oxidation. The nitrogen atom on the piperidine ring is susceptible to oxidation, which can lead to the formation of colored N-oxide species or other degradation products.[1][2] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

Causality: The lone pair of electrons on the piperidine nitrogen makes it a target for oxidizing agents.[1] While the hydroxyl groups can also be oxidized, N-oxidation is a common degradation pathway for many amine-containing compounds.

Troubleshooting and Prevention:

  • Solvent Choice: Use de-gassed or sparged solvents to remove dissolved oxygen. High-purity (HPLC-grade or equivalent) solvents are recommended to minimize catalytic metal impurities.

  • Inert Atmosphere: When preparing and storing solutions, blanket the headspace of the vial with an inert gas like argon or nitrogen.

  • Storage Conditions: Store solutions in amber vials to protect them from light and at reduced temperatures (2-8°C or -20°C for long-term storage).[2][3]

  • Antioxidants: For applications where it won't interfere with downstream processes, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

Question 2: I'm observing a new, less polar peak in my RP-HPLC analysis after storing my solution in an acidic buffer. What is this impurity?

Likely Cause: The new, less polar peak is likely the product of a dehydration reaction involving the tertiary alcohol. Under acidic conditions, the tertiary hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination of water results in the formation of a double bond within the piperidine ring structure.

Causality: Acid catalysis is a well-established mechanism for the dehydration of tertiary alcohols. The resulting alkene is less polar than the starting diol, causing it to elute later (have a longer retention time) on a reverse-phase (like C18) HPLC column.

Troubleshooting and Prevention:

  • pH Control: Avoid strongly acidic conditions (pH < 4) if possible. If your experiment requires a low pH, prepare the solution fresh and use it immediately. Minimize storage time under these conditions.

  • Temperature Control: Perform reactions and store solutions at the lowest practical temperature. Heat will significantly accelerate the rate of this acid-catalyzed dehydration.

  • Solvent Choice: In aprotic solvents, trace acid impurities can be sufficient to cause degradation over time. Using neutral, high-purity aprotic solvents like DMSO or DMF is generally safe, but prolonged storage is not recommended without stability verification.

Question 3: I'm experiencing poor solubility or precipitation when diluting my DMSO stock solution into an aqueous buffer for a biological assay. Is this a stability issue?

Likely Cause: This is more likely a solubility issue than a stability one, but it's critically related to the compound's properties. The piperidine nitrogen has a pKa that makes its protonation state—and thus its aqueous solubility—highly dependent on the pH of the buffer.[4]

Causality:

  • In Acidic to Neutral Buffers (e.g., pH < 9): The piperidine nitrogen will be protonated, forming a piperidinium salt. This salt form is generally much more soluble in aqueous media.[4]

  • In Basic Buffers (e.g., pH > 10): The piperidine will be in its neutral, free-base form. This form is significantly less polar and has lower aqueous solubility, which can lead to precipitation when the concentration exceeds its solubility limit in the final buffer.

Troubleshooting and Prevention:

  • pH Adjustment: The solubility of piperidine derivatives is pH-dependent.[4] Ensure your final aqueous buffer has a pH that is at least 2 units below the pKa of the piperidine nitrogen to maintain the more soluble, protonated form.

  • Lower Final Concentration: You may be exceeding the solubility limit. Try lowering the final concentration of the compound in your assay.

  • Co-solvents: If the assay allows, consider including a small percentage of an organic co-solvent (e.g., ethanol, PEG-400) in your final aqueous buffer to increase the solubility of the free-base form.

FAQ: General Handling and Storage

Q: What are the ideal storage conditions for solid this compound? A: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2] Storage at 2-8°C is recommended.

Q: Which solvents are generally recommended for preparing stock solutions? A: High-purity, anhydrous polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for preparing concentrated stock solutions. They offer good solvating power and are less likely to participate in degradation reactions compared to protic or acidic/basic solvents.

Q: Which solvents should be used with caution? A:

  • Protic Solvents (Water, Methanol, Ethanol): While the compound is soluble in these, their ability to participate in hydrogen bonding and potential to act as weak acids or bases means long-term stability should be verified. Solutions in these solvents should ideally be prepared fresh.

  • Acidic/Basic Solvents: Use with extreme caution and only when necessary for a specific reaction. Prepare solutions immediately before use and do not store them.

  • Chlorinated Solvents (DCM, Chloroform): These can contain trace amounts of HCl as a stabilizer or degradation product, which can catalyze dehydration. Use high-purity, anhydrous grades and consider storing over potassium carbonate to neutralize any acid.

Q: What is the best way to monitor the stability of my solution? A: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with Mass Spectrometry (LC-MS).[5] This allows you to quantify the parent compound and detect the appearance of any degradation products over time.[5][6]

Predicted Solvent Stability Summary
Solvent ClassExamplesPredicted StabilityKey Considerations
Polar Aprotic DMSO, DMFGood Recommended for stock solutions. Use anhydrous grade.
Polar Protic Water, Methanol, EthanolModerate pH-dependent stability. Prone to slow degradation. Prepare fresh.
Non-Polar Aprotic Toluene, HexaneModerate to Poor Limited solubility. Risk of degradation from impurities.
Ethers THF, DioxaneModerate Can form peroxides which are highly reactive. Use fresh, BHT-stabilized THF.
Chlorinated DCM, ChloroformPoor Risk of acidic impurities causing dehydration. Use with caution.
Aqueous Buffers PBS, Acetate, TrisVariable Highly pH-dependent. Avoid low pH for storage.

Visual Guides and Protocols

Troubleshooting Workflow for Stability Issues

This flowchart provides a logical path for diagnosing and solving stability problems.

TroubleshootingWorkflow start Stability Issue Observed (e.g., color change, new peak) q1 Is the solution discolored (yellow/brown)? start->q1 a1_yes Likely Oxidation q1->a1_yes Yes a1_no No Discoloration q1->a1_no No remedy_ox Troubleshoot Oxidation: 1. Use de-gassed solvent 2. Store under inert gas (Ar/N2) 3. Use amber vials 4. Store at 2-8°C or below a1_yes->remedy_ox q2 Is there a new peak in HPLC/LC-MS? a1_no->q2 a2_yes Degradation Product Formed q2->a2_yes Yes a2_no Possible concentration or solubility issue q2->a2_no No q3 Was the solution acidic (pH < 5) or heated? a2_yes->q3 end_node Implement preventative measures and re-analyze a2_no->end_node remedy_ox->end_node a3_yes Likely Dehydration q3->a3_yes Yes a3_no Consider other pathways (e.g., solvent reaction) q3->a3_no No remedy_dehyd Troubleshoot Dehydration: 1. Avoid low pH and heat 2. Prepare acidic solutions fresh 3. Use high-purity solvents a3_yes->remedy_dehyd a3_no->end_node remedy_dehyd->end_node

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

This diagram illustrates the two primary degradation pathways discussed.

DegradationPathways cluster_main This compound cluster_ox Oxidation cluster_dehyd Dehydration mol_structure [Structure of this compound] ox_product N-Oxide Products (Colored) mol_structure->ox_product [O2], light, metal ions dehyd_product Alkene Product (Less Polar) mol_structure->dehyd_product H+, Heat

Caption: Primary degradation pathways for the compound.

Protocol: Basic Stability Assessment via HPLC

Objective: To assess the stability of this compound in a chosen solvent over a defined period.

Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., Acetonitrile:Water 50:50, pH 7.4 PBS)

  • HPLC system with UV detector

  • C18 Reverse-Phase HPLC column

  • Class A volumetric flasks and pipettes

  • Autosampler vials (amber recommended)

Methodology:

  • Stock Solution Preparation: Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Time-Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it. This is your baseline. Record the peak area of the parent compound.

  • Sample Storage: Aliquot the remaining stock solution into several sealed amber vials. Store them under the desired stress conditions (e.g., Room Temperature, 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week), retrieve one vial. Allow it to return to room temperature.

  • Injection and Analysis: Analyze the sample by HPLC using the same method as the T=0 sample.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation. Calculate the percentage of the parent compound remaining.

References

  • Sigma-Aldrich. (2024, September 6).
  • BIOSYNCE. (2025, August 25).
  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
  • Sigma-Aldrich. (2025, September 23).
  • Benchchem. Common challenges in working with piperidine-based compounds.
  • Benchchem.
  • ResearchGate. Conformation equilibrium of 3-(hydroxymethyl)piperidine in solvents with different polarity.
  • Benchchem.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

Sources

Side reactions to avoid during the synthesis of 3-(Hydroxymethyl)piperidin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(Hydroxymethyl)piperidin-3-ol Derivatives

Welcome to the technical support center for the synthesis of complex piperidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound derivatives and related structures. The piperidine ring is a cornerstone of modern pharmaceuticals, and mastering its synthesis is critical for drug discovery.[1][2][3][4]

This document moves beyond standard protocols to provide in-depth troubleshooting for common side reactions. Our goal is to explain the underlying mechanisms of these unwanted transformations and provide validated strategies to mitigate them, ensuring the integrity and efficiency of your synthetic routes.

Core Synthetic Challenge: A Representative Pathway

A common strategy to access the 3,3-disubstituted piperidine core involves the manipulation of functional groups on a pre-formed piperidine ring. A key transformation is the reduction of an ester, such as an N-protected piperidine-3-carboxylate, to the corresponding primary alcohol. This step, while foundational, is often plagued by side reactions if not properly controlled.

Click to view a representative synthetic workflow diagram

G cluster_0 Core Synthesis Workflow Start N-Protected Piperidine- 3-Carboxylic Acid Ester Step1 Reduction (e.g., LiAlH₄, DIBAL-H) Start->Step1 Hydride Reagent Product N-Protected 3-(Hydroxymethyl) piperidine Intermediate Step1->Product Step2 Further Functionalization Product->Step2 e.g., Oxidation, Grignard Addition Final Target this compound Derivative Step2->Final

Caption: General workflow for synthesizing piperidine derivatives.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My ester reduction is sluggish, incomplete, or results in over-reduction of other functional groups. What is happening?

Question: I am attempting to reduce the ester at the C3 position using Lithium Aluminum Hydride (LiAlH₄), but I'm seeing a mix of starting material and my desired alcohol, and sometimes my other sensitive functional groups are also reduced. How can I improve the selectivity and yield?

Answer:

  • The 'Why' (Causality & Mechanism): This issue stems from the reactivity of the hydride reagent and the reaction conditions. LiAlH₄ is an extremely powerful and non-selective reducing agent capable of reducing almost all polar unsaturated functional groups, including esters, amides, carboxylic acids, and nitriles.[5] In contrast, sodium borohydride (NaBH₄) is much milder and typically only reduces aldehydes and ketones. Incomplete reduction often results from insufficient reagent, poor reagent quality (LiAlH₄ is hygroscopic), or inadequate temperature control. Over-reduction of other groups occurs because LiAlH₄ does not discriminate well between different carbonyl functionalities. The reduction of an amide, for example, proceeds through an iminium ion intermediate which is further reduced to the amine.[5][6]

  • The 'How' (Troubleshooting & Optimization):

    • Temperature Control is Critical: The addition of your substrate to the LiAlH₄ slurry (or vice-versa) should be performed at a low temperature (e.g., -20 °C to 0 °C) to moderate the highly exothermic reaction. After the addition is complete, the reaction can then be allowed to slowly warm to room temperature.

    • Verify Reagent Quality: Use a freshly opened bottle of LiAlH₄ or a standardized solution.

    • Consider Milder Reagents: If you have other sensitive groups (like a nitrile you wish to preserve), LiAlH₄ is a poor choice. Consider alternatives like Diisobutylaluminium hydride (DIBAL-H), which can selectively reduce esters to aldehydes at low temperatures (-78 °C), or be used for full reduction to the alcohol under other conditions, offering more control.

    • Amide Reduction: If reducing a piperidin-3-carboxamide, be aware that conditions can be tailored. Activation with triflic anhydride (Tf₂O) followed by reduction with NaBH₄ can be a milder alternative to LiAlH₄.[7]

  • Visualizing the Competing Pathways:

    G cluster_main Desired Pathway cluster_side Side Reaction Ester Piperidine-3-Carboxylate (Ester) Alcohol 3-(Hydroxymethyl)piperidine (Primary Alcohol) Ester->Alcohol LiAlH₄ (Controlled) Amide Other Functional Group (e.g., Amide) Amine Over-reduced Product (e.g., Amine) Amide->Amine LiAlH₄ (Uncontrolled)

    Caption: Desired reduction vs. over-reduction side reaction.

  • Validated Protocol: Selective Reduction of an N-Boc-Protected Ester

    • Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF under an argon atmosphere in a flame-dried, three-neck flask equipped with a dropping funnel and thermometer.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the N-Boc-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours (monitor by TLC).

    • Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

FAQ 2: I am observing an unexpected M+16 peak in my mass spectrum. Is this N-Oxidation?

Question: During my synthesis and workup, I'm isolating a byproduct that has a molecular weight 16 Da higher than my expected product. I suspect it's an N-oxide. Why does this happen and how can I avoid it?

Answer:

  • The 'Why' (Causality & Mechanism): Yes, an M+16 peak is a classic indicator of N-oxidation. The nitrogen atom in the piperidine ring is a tertiary amine, making its lone pair of electrons nucleophilic and susceptible to oxidation.[8] This can occur through reaction with certain reagents (e.g., peroxide byproducts, m-CPBA if used in another step) or even atmospheric oxygen under certain conditions.[9] While sometimes N-oxides are intentionally made as prodrugs, they are typically undesired synthetic byproducts.[10] The stereochemistry of oxidation can also be complex, often favoring axial attack on the more stable chair conformer of the piperidine ring.[11]

  • The 'How' (Troubleshooting & Optimization):

    • Inert Atmosphere: Always conduct reactions involving piperidine derivatives under an inert atmosphere (Argon or Nitrogen) to minimize contact with atmospheric oxygen.

    • Degas Solvents: Use solvents that have been degassed by sparging with argon or by several freeze-pump-thaw cycles, especially in reactions run at elevated temperatures.

    • Protecting Group Choice: An electron-withdrawing protecting group on the nitrogen, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or tosyl (Ts), significantly reduces the nucleophilicity of the nitrogen lone pair, making it less susceptible to oxidation.[12]

    • Avoid Oxidizing Agents: Be mindful of all reagents in your reaction. For example, if generating a halohydrin in a preceding step, ensure all oxidizing agents are quenched and removed before proceeding.

  • Visualizing N-Oxidation:

    G Piperidine Piperidine Derivative (Tertiary Amine) N_Oxide Piperidine N-Oxide (M+16 Side Product) Piperidine->N_Oxide [O] (e.g., Air, Peroxides)

    Caption: Unwanted oxidation of the piperidine nitrogen.

FAQ 3: My reaction is forming an unexpected bicyclic product, possibly an epoxide or oxazolidine. What is causing this intramolecular cyclization?

Question: I've created a diol intermediate (or a halo-alcohol) and upon treatment with a base or even during purification, it converts into a new product with a mass corresponding to the loss of H₂O or H-X. How do I prevent this?

Answer:

  • The 'Why' (Causality & Mechanism): This is a classic example of an intramolecular Sₙ2 reaction.[13] If you have a hydroxyl group and a leaving group (like a halide or a tosylate) on adjacent carbons (a halohydrin) or in a 1,3-relationship, the molecule can cyclize.[14] In the presence of a base, the hydroxyl group is deprotonated to form a highly nucleophilic alkoxide. This alkoxide then attacks the carbon bearing the leaving group from the backside, displacing it and forming a new ring (e.g., an epoxide).[15][16] For this to occur, the reacting groups must be able to adopt an anti-periplanar conformation, which is a key requirement for Sₙ2 reactions.[13] A similar cyclization can occur between the piperidine nitrogen and a leaving group on the sidechain.

  • The 'How' (Troubleshooting & Optimization):

    • Orthogonal Protection: If you intend to manipulate two different hydroxyl groups, they must be differentially protected. For instance, protect one as a silyl ether (e.g., TBS) and the other as a benzyl ether. This allows you to deprotect and react one at a time, preventing intramolecular reactions.

    • Control of Basicity: Avoid strong bases if a potential intramolecular cyclization exists. If a base is necessary, use a milder, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate and run the reaction at low temperatures to disfavor the cyclization pathway.

    • Purification Strategy: Be aware that silica gel is acidic and can sometimes catalyze cyclizations. If you observe product degradation on a silica column, consider switching to a neutral alumina column or purification by crystallization.

  • Protocol: Avoiding Epoxide Formation from a Halohydrin Intermediate

ParameterProblematic ProtocolOptimized Protocol
Base Sodium Hydride (NaH)Cesium Carbonate (Cs₂CO₃)
Temperature Room Temperature0 °C
Solvent THFAcetonitrile
Outcome High yield of epoxide side-productFavors desired reaction, minimizes cyclization
FAQ 4: My N-protecting group is being cleaved, or I'm getting multiple additions to the nitrogen.

Question: During an acidic workup, I'm losing my N-Boc protecting group. In another reaction where the nitrogen is unprotected, I'm seeing products corresponding to di-alkylation, forming a quaternary ammonium salt. How do I manage the nitrogen reactivity?

Answer:

  • The 'Why' (Causality & Mechanism): This is a question of protecting group stability and nitrogen nucleophilicity.

    • Protecting Group Lability: Different protecting groups have different cleavage conditions. The Boc group is notoriously labile to strong acids (like TFA, or even concentrated HCl during workup).[12] The Fmoc group is cleaved by bases, most commonly piperidine itself.[12][17] Benzyl (Bn) and Cbz groups are typically removed by catalytic hydrogenation. Choosing a group incompatible with your reaction conditions will lead to premature deprotection.

    • Nitrogen Nucleophilicity: A deprotected secondary amine in the piperidine ring is a strong nucleophile. In the presence of alkylating agents (e.g., alkyl halides), it will readily undergo N-alkylation. If the conditions are forcing or the stoichiometry is not controlled, this can proceed to a second alkylation, forming a quaternary ammonium salt, which is often an undesired byproduct.[18]

  • The 'How' (Troubleshooting & Optimization):

    • Choose the Right Protecting Group: This is the most important step. Plan your synthesis and select a protecting group that is stable to all planned reaction and workup conditions.

    • Control Stoichiometry: When performing N-alkylation on an unprotected piperidine, use a slight excess of the amine relative to the alkylating agent (e.g., 1.1 equivalents of piperidine) and add the alkylating agent slowly to maintain its low concentration, disfavoring the second alkylation.[18]

    • Buffered or Non-Acidic Workup: If you must use an acid-labile group like Boc, use a buffered or basic workup (e.g., washing with saturated NaHCO₃ solution) to neutralize acids before concentration.

  • Protecting Group Selection Guide:

Protecting GroupStable ToLabile To
Boc Hydrogenolysis, Base, Mild ReductionStrong Acid (TFA, HCl)
Cbz (Z) Acid, BaseHydrogenolysis (H₂, Pd/C)
Fmoc Acid, HydrogenolysisBase (Piperidine, DBU)
Benzyl (Bn) Acid, Base, Mild ReductionHydrogenolysis (H₂, Pd/C)
Tosyl (Ts) Strong Acid, OxidationStrong Reduction (Na/NH₃)
  • Decision Workflow for N-Protection:

    G Start Reaction Conditions? Acidic Acidic Conditions? Start->Acidic Basic Basic Conditions? Start->Basic Reductive Reductive Conditions (H₂, Pd/C)? Start->Reductive Use_Cbz Use Cbz, Bn, or Ts Acidic->Use_Cbz Yes Avoid_Boc Avoid Boc Acidic->Avoid_Boc Yes Use_Boc Use Boc, Cbz, or Bn Basic->Use_Boc Yes Avoid_Fmoc Avoid Fmoc Basic->Avoid_Fmoc Yes Use_Boc_Fmoc Use Boc or Fmoc Reductive->Use_Boc_Fmoc Yes Avoid_Cbz Avoid Cbz or Bn Reductive->Avoid_Cbz Yes

    Caption: Simplified decision tree for N-protecting group selection.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Shen, W. C., & Ho, I. K. (1989). Biological N-oxidation of piperidine in vitro. Zhongguo Yao Li Xue Bao, 10(3), 252-256. [Link]

  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (n.d.). Stereochemistry of oxidation of N-methylpiperidine. [Link]

  • National Institutes of Health. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. [Link]

  • Jørgensen, S., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Chemistry Steps. (n.d.). Preparation of Epoxides. [Link]

  • Master Organic Chemistry. (2015). Epoxides – The Outlier Of The Ether Family. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Epoxides. [Link]

  • Chemistry with Caroline. (2023). How to Synthesize Epoxides from Vicinal Halohydrins. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • University of Calgary. (n.d.). Ch16: HO-C-C-X => epoxide. [Link]

  • Wang, X., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]

  • ResearchGate. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • Miranda, L. P., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(16), 4949. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]

  • Kumar, A., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B, 1120-1125. [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

Sources

Technical Support Center: Chiral Separation of 3-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 3-(Hydroxymethyl)piperidin-3-ol and related amino alcohol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during enantioselective analysis and purification. The content is structured in a question-and-answer format to directly address specific experimental issues.

I. Initial Method Selection Strategy

Before diving into specific techniques, it's crucial to select the most appropriate starting point. The choice between chromatography, crystallization, or enzymatic methods depends on the scale, required purity, available equipment, and stage of development.

Start Goal: Separate Enantiomers of This compound Scale What is the required scale? Start->Scale Analytical Analytical Scale (<1 mg) Scale->Analytical Analytical Prep Preparative Scale (mg to kg) Scale->Prep Preparative Purity Required Enantiomeric Purity (ee%)? HighPurity >99.5% ee Purity->HighPurity High ModPurity ~95-99% ee Purity->ModPurity Moderate Chrom Chiral Chromatography (HPLC / SFC) Analytical->Chrom Primary Choice Prep->Purity HighPurity->Chrom Cryst Diastereomeric Salt Crystallization HighPurity->Cryst Often requires recrystallization ModPurity->Cryst Enzyme Enzymatic Resolution ModPurity->Enzyme

Caption: Initial decision pathway for selecting a chiral separation technique.

II. Chiral Chromatography (HPLC & SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for both analytical and preparative chiral separations. SFC, in particular, offers advantages in speed and reduced solvent consumption, making it a "greener" alternative.

Troubleshooting & FAQs: Chiral Chromatography

Q1: I am not seeing any separation of my this compound enantiomers on my chiral column. What is the first thing I should check?

Answer: The most critical factor in a chiral separation is the interaction between your analyte and the Chiral Stationary Phase (CSP). If you see no separation (a resolution factor, Rs, of 0), the primary issue is a lack of enantiorecognition.

  • Causality & Action: this compound is a polar, basic compound. Its separation relies on forming transient, diastereomeric complexes with the CSP. For this class of compounds, polysaccharide-based CSPs are the industry standard due to their broad applicability and multiple interaction sites (hydrogen bonding, dipole-dipole, steric hindrance).

    • Verify CSP Choice: Ensure you are using a suitable column. Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose, such as Chiralpak® or Chiralcel® series) are the most successful for piperidine derivatives.

    • Switch Mobile Phase Mode: If you are in reversed-phase mode, switch to normal-phase (e.g., Hexane/Alcohol) or polar organic mode (e.g., Acetonitrile/Methanol). Enantioselectivity is often dramatically different and superior in non-polar or polar organic mobile phases for this type of analyte.

    • Screen Different Columns: If one polysaccharide column doesn't work, do not assume the class is unsuitable. Subtle differences between phases (e.g., Amylose vs. Cellulose, or different derivatization like 3,5-dimethylphenylcarbamate vs. 3,5-dichlorophenylcarbamate) can be the difference between no separation and baseline resolution. A systematic column screening is the most effective first step in method development.

Q2: I have some separation, but the peaks are broad and tailing badly. How can I improve the peak shape?

Answer: Poor peak shape for a basic analyte like this compound is almost always due to undesirable secondary interactions with the stationary phase support (silica) or inconsistent ionization state.

  • Causality & Action: The basic piperidine nitrogen can interact strongly with acidic silanol groups on the silica surface, causing peak tailing. To achieve sharp, symmetrical peaks, you must suppress this interaction.

    • Add a Basic Modifier: The most effective solution is to add a small amount of a basic additive to your mobile phase. For normal-phase HPLC or SFC, 0.1% to 0.2% diethylamine (DEA) or ethylenediamine (EDA) is standard practice. This additive competes with your analyte for the active silanol sites, effectively masking them and leading to vastly improved peak symmetry.

    • Adjust Alcohol Modifier: In normal-phase, the type and percentage of the alcohol co-solvent (e.g., isopropanol, ethanol) can influence peak shape. Systematically varying the alcohol ratio can sometimes improve peak symmetry.

    • Check for Column Degradation: If the column is old or has been exposed to aggressive conditions, the stationary phase may be damaged, leading to poor performance. Test the column with a known standard to verify its health.

Q3: My compound doesn't have a UV chromophore, leading to poor sensitivity. What are my options?

Answer: This is a common challenge for aliphatic structures like this compound. There are two primary solutions: using a universal detector or introducing a chromophore via derivatization.

  • Causality & Action: Standard UV detectors rely on the analyte absorbing light, which is not efficient for this molecule at typical wavelengths (e.g., >220 nm).

    • Alternative Detectors: If available, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used as they do not require a chromophore. Mass Spectrometry (MS) is also an excellent option, providing both detection and mass confirmation.

    • Pre-column Derivatization: This is a robust and common indirect approach. You can react the racemic analyte with a chiral derivatizing agent that contains a strong chromophore. For your compound, the secondary amine of the piperidine ring or the hydroxyl groups are potential reaction sites. A common reagent is p-toluenesulfonyl chloride (PTSC), which reacts with the amine to introduce a strongly UV-active tosyl group. Another option is reacting a hydroxyl group with 3,5-dinitrobenzoic acid. The resulting diastereomers can then be separated on a standard achiral column (like a C18), simplifying method development.

Q4: I'm using Supercritical Fluid Chromatography (SFC) and my peak shape is poor (fronting or splitting). What's unique to SFC that could cause this?

Answer: SFC is highly sensitive to pressure, temperature, and mobile phase composition, which all affect the fluid's density and solvating power. Poor peak shape in SFC often relates to solubility issues or injection conditions.

  • Causality & Action:

    • Sample Solvent Incompatibility: The most common cause of peak distortion in SFC is injecting the sample in a solvent that is much stronger than the initial mobile phase. This causes the analyte to precipitate and then redissolve as the gradient progresses, leading to split or broad peaks. Solution: Dissolve your sample in a solvent as weak as possible, ideally the initial mobile phase itself or a solvent like methanol.

    • Fluid Density Changes: Ensure your back-pressure regulator (BPR) is functioning correctly to maintain a stable pressure (typically >100 bar). The temperature should also be stable (e.g., 35-40 °C). Fluctuations can alter the supercritical fluid's properties mid-run.

    • Water Content: Unlike HPLC, water is generally poorly miscible in CO2-based mobile phases and can cause issues. However, in some cases, small amounts of water (1-5%) used as an additive to the co-solvent can dramatically improve peak shape for highly polar compounds by modifying the stationary phase surface and enhancing solvation. This should be explored carefully.

Data Summary: Typical Starting Conditions for Chiral Screening
ParameterHPLC (Normal Phase)SFC
Columns Chiralpak IA, IB, IC, ID, IE, IF; Chiralcel OD, OJSame as HPLC, often in 3 µm particle size
Mobile Phase A n-Hexane or HeptaneSupercritical CO2
Mobile Phase B (Co-solvent) Isopropanol (IPA), Ethanol (EtOH)Methanol, Ethanol, IPA
Gradient Isocratic or 2% to 40% Co-solvent5% to 50% Co-solvent over 5-10 min
Additive 0.1% Diethylamine (DEA)0.2% DEA or 10-20 mM Ammonia in co-solvent
Flow Rate 1.0 mL/min (4.6 mm ID)3.0-4.0 mL/min (4.6 mm ID)
Temperature 25 - 40 °C35 - 40 °C
Back Pressure N/A120 - 150 bar
Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Begin with a screening of 3-4 polysaccharide-based columns (e.g., Chiralpak IA, IC, and Chiralcel OD-H).

  • Sample Preparation: Dissolve the racemic this compound standard in ethanol or isopropanol to a concentration of 1.0 mg/mL.

  • Mobile Phase Preparation: Prepare two initial mobile phases:

    • Mobile Phase 1: n-Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v)

    • Mobile Phase 2: n-Hexane / Ethanol / Diethylamine (85:15:0.1 v/v/v)

  • Initial Screening:

    • Equilibrate the first column with Mobile Phase 1 for at least 20 column volumes.

    • Set the flow rate to 1.0 mL/min, column temperature to 25 °C, and UV detection at 210 nm.

    • Inject 5 µL of the sample.

    • If no or poor separation is observed, repeat with Mobile Phase 2.

    • Repeat this process for all selected columns.

  • Optimization:

    • Once partial separation is achieved, optimize the resolution (Rs) by adjusting the ratio of Hexane to Alcohol. Reducing the alcohol percentage will generally increase retention and may improve resolution.

    • Investigate the effect of temperature. Both increasing and decreasing the temperature can have a significant, but unpredictable, effect on enantioselectivity.

III. Diastereomeric Salt Crystallization

This classical resolution technique is a cost-effective method for large-scale separations. It involves reacting the racemic base with a single enantiomer of a chiral acid to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing one to be selectively crystallized.

Troubleshooting & FAQs: Diastereomeric Salt Crystallization

Q1: I've tried several chiral acids, but nothing crystallizes. The mixture just stays as a clear solution or turns into a sticky oil. What's wrong?

Answer: This is a very common and frustrating problem. It indicates either that the diastereomeric salts are too soluble in your chosen solvent or that the conditions are not conducive to forming an ordered crystal lattice.

  • Causality & Action: Crystallization requires reaching a state of supersaturation where nucleation and crystal growth can occur.

    • Systematic Solvent Screening: The choice of solvent is the most critical parameter. You need a solvent where one diastereomer is sparingly soluble while the other is relatively soluble. Start with common solvents like ethanol, isopropanol, acetone, or ethyl acetate. If the salts are too soluble, try less polar solvents or solvent/anti-solvent mixtures. For example, slowly add an anti-solvent like heptane or water to a solution in methanol.

    • Increase Concentration: Your solution may simply be too dilute. Carefully evaporate some of the solvent or start with a higher initial concentration of your racemate and resolving agent.

    • Address "Oiling Out": An oil forms when supersaturation is achieved too rapidly, and the molecules crash out of solution without having time to arrange into a crystal lattice. To prevent this, slow down the process: use a slower cooling rate, add the anti-solvent more slowly with vigorous stirring, or use a slightly more solvating solvent system.

    • Resolving Agent Stoichiometry: While a 1:1 stoichiometry is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be beneficial, especially if the "wrong" diastereomer is less soluble.

Q2: I got crystals, but the enantiomeric excess (ee) is very low. How do I improve the purity?

Answer: Low ee indicates that the two diastereomeric salts have similar solubilities under your conditions, leading to co-crystallization.

  • Causality & Action: The goal is to maximize the solubility difference between the two diastereomers.

    • Recrystallization: This is the most straightforward approach. Dissolve the obtained crystals in a minimum amount of hot solvent and allow them to cool slowly. This process should enrich the less soluble diastereomer. Multiple recrystallizations may be necessary.

    • Re-optimize Solvent: The initial solvent choice might be good for crystallization but poor for selectivity. A different solvent or solvent mixture may provide a better solubility differential.

    • Kinetic vs. Thermodynamic Control: Sometimes, the first crystals to form (kinetic product) are not the most stable. In other cases, allowing the slurry to stir for an extended period (aging) can lead to a transformation to the more stable (and hopefully purer) thermodynamic product. Experiment with different crystallization times.

Start Problem: Low Yield or Purity in Diastereomeric Salt Resolution Issue What is the primary issue? Start->Issue NoCrystals No Crystals / Oiling Out Issue->NoCrystals No Solid LowEE Crystals Form, but Low ee% Issue->LowEE Impure Solid LowYield Pure Crystals, but Low Yield Issue->LowYield Low Amount Action_Solvent 1. Perform extensive solvent/anti-solvent screening NoCrystals->Action_Solvent Action_Recryst 1. Recrystallize the solid LowEE->Action_Recryst Action_Solvent3 1. Screen for solvent with lower salt solubility LowYield->Action_Solvent3 Action_Conc 2. Increase concentration / Slowly evaporate solvent Action_Solvent->Action_Conc Action_Cool 3. Slow down cooling rate / anti-solvent addition Action_Conc->Action_Cool Action_Solvent2 2. Re-screen solvents for better solubility difference Action_Recryst->Action_Solvent2 Action_Age 3. 'Age' the slurry to allow equilibration Action_Solvent2->Action_Age Action_Cool2 2. Lower the final crystallization temperature Action_Solvent3->Action_Cool2 Action_Stoich 3. Optimize stoichiometry of resolving agent Action_Cool2->Action_Stoich

Caption: Troubleshooting decision tree for diastereomeric salt crystallization.

IV. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that uses an enzyme to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For an alcohol like this compound, this typically involves an enantioselective acylation catalyzed by a lipase.

Troubleshooting & FAQs: Enzymatic Resolution

Q1: My enzymatic reaction is very slow and the enantioselectivity is poor. How can I improve it?

Answer: The performance of an enzymatic resolution is highly dependent on the choice of enzyme, solvent, acylating agent, and temperature. Poor results suggest a mismatch in one or more of these parameters.

  • Causality & Action: Enzymes have specific active sites, and their efficiency is dictated by how well one enantiomer fits compared to the other. The reaction environment dramatically affects enzyme activity and stability.

    • Enzyme Screening: This is the most critical step. There is no universal enzyme. Screen a panel of lipases (e.g., from Candida antarctica (Novozym 435), Pseudomonas cepacia, Porcine Pancreas) and esterases. Even for piperidine-based alcohols, different enzymes show vastly different selectivities.

    • Solvent Choice: The solvent must keep the substrate soluble while maintaining enzyme activity. Non-polar organic solvents like hexane, toluene, or MTBE are often preferred as they do not strip the essential water layer from the enzyme.

    • Acylating Agent: For acylating an alcohol, common choices are vinyl acetate or isopropenyl acetate. They are effective because the byproducts (acetaldehyde and acetone, respectively) are volatile and do not cause a reverse reaction, driving the equilibrium forward.

    • Temperature Optimization: Enzyme activity is temperature-dependent. A typical starting point is 30-40 °C. Lowering the temperature can sometimes increase enantioselectivity at the cost of reaction rate.

Q2: How do I know when to stop the reaction?

Answer: This is the central principle of kinetic resolution. The reaction must be stopped at or near 50% conversion to achieve the highest possible yield and enantiomeric excess for both the unreacted starting material and the product.

  • Causality & Action: In a perfect kinetic resolution, the enzyme reacts with only one enantiomer. As that enantiomer is consumed, its concentration drops. If the reaction is allowed to proceed past 50% conversion, the enzyme will begin to react with the "wrong," less-reactive enantiomer, which erodes the enantiomeric purity of both the remaining starting material and the product formed.

    • Monitor Reaction Progress: The reaction must be monitored over time. Periodically take small aliquots from the reaction mixture and analyze them by chiral HPLC or SFC to determine the conversion percentage and the ee of the remaining starting material and the acylated product.

    • Plot the Data: Plot conversion (%) vs. time, and ee (%) vs. time. This will allow you to identify the optimal endpoint where the combination of yield and ee meets your requirements. The theoretical maximum yield for one enantiomer in a kinetic resolution is 50%.

Start Racemic Mixture (R)-Substrate + (S)-Substrate Reaction Enantioselective Acylation Start->Reaction Enzyme Enzyme (e.g., Lipase) + Acyl Donor Enzyme->Reaction Stop Stop Reaction at ~50% Conversion Reaction->Stop k_fast for (S) >> k_slow for (R) Separation Standard Separation (Chromatography / Extraction) Stop->Separation Product_S Enantioenriched (S)-Product (Acylated) Separation->Product_S Product_R Enantioenriched (R)-Substrate (Unreacted) Separation->Product_R

Technical Support Center: Catalyst Removal from 3-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(Hydroxymethyl)piperidin-3-ol. This resource is designed for researchers, process chemists, and drug development professionals who encounter challenges with residual catalyst contamination. Here, we provide in-depth, field-proven insights and practical troubleshooting guidance in a direct question-and-answer format to help you achieve a high-purity final product that meets stringent regulatory standards.

Part 1: Understanding the Challenge

Q1: What are the most likely residual catalysts I'll encounter when synthesizing this compound?

The synthesis of this compound and related piperidine alcohols often involves catalytic hydrogenation of a precursor like a 3-pyridone or a related ketone.[1] Therefore, the most common residual catalysts are Platinum Group Metals (PGMs) used in these hydrogenation reactions.

Commonly Used Catalysts:

  • Palladium (Pd): Frequently used as Palladium on Carbon (Pd/C) for various hydrogenation and coupling reactions.[2]

  • Platinum (Pt): Used as Platinum on Carbon (Pt/C) or as Platinum dioxide (Adam's catalyst).

  • Rhodium (Rh): Often employed for its high activity and selectivity.

  • Ruthenium (Ru): Can be used for the hydrogenation of pyridine rings.[1]

  • Nickel (Ni): Raney Nickel is a common, cost-effective hydrogenation catalyst.[3]

These catalysts are typically added "intentionally" to the process, and regulatory bodies require their removal to be thoroughly assessed and controlled.[4][5]

Q2: Why is it so difficult to remove these catalysts from my product?

The molecular structure of this compound is the primary reason for the difficulty in catalyst removal. The molecule contains multiple functional groups that can act as ligands, strongly binding to residual metal ions.

Key Structural Challenges:

  • Chelation: The secondary amine of the piperidine ring and the two hydroxyl groups can form a multidentate chelate with dissolved or colloidal metal species. This strong interaction makes simple physical filtration or extraction ineffective.

  • High Polarity: The compound's high polarity makes it very soluble in polar solvents like water or alcohols, where metal salts may also have some solubility, complicating separation by crystallization or extraction.

  • Catalyst Deactivation: In some cases, the amine functionality of the piperidine can interact with the catalyst surface, leading to deactivation or strong adsorption, which makes the catalyst difficult to separate from the product.[6][7]

Q3: What are the regulatory limits for residual catalysts in Active Pharmaceutical Ingredients (APIs)?

Regulatory limits for elemental impurities, including residual catalysts, are defined by the International Council for Harmonisation (ICH) Q3D guidelines.[8][9] These guidelines establish a Permitted Daily Exposure (PDE) for each element, which is then used to calculate the maximum allowable concentration in the drug substance (in parts per million, ppm).

Catalysts are classified based on their toxicity and the likelihood of their presence in the final drug product.[4][10]

Catalyst MetalICH Q3D ClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Concentration Limit Example (Oral, ≤10g/day dose)
Palladium (Pd) 2B1001010 ppm
Platinum (Pt) 2B1001010 ppm
Rhodium (Rh) 2B1001010 ppm
Ruthenium (Ru) 2B1001010 ppm
Nickel (Ni) 2A2002020 ppm

This table summarizes key limits; refer to the latest ICH Q3D(R2) guideline for a complete list and details.[9][10]

Part 2: Troubleshooting Guide & Protocols

This section provides a logical workflow for diagnosing and solving catalyst contamination issues.

G Start Post-Reaction Mixture (High Catalyst Level) Filtration Step 1: Bulk Removal (Filtration through Celite®) Start->Filtration ICP_Check1 Analyze Filtrate (ICP-MS) Is Pd/Pt < 100 ppm? Filtration->ICP_Check1 Troubleshoot1 Troubleshooting: - Colloidal metal suspected - Filter aid ineffective Filtration->Troubleshoot1 Scavenging Step 2: Scavenging (Activated Carbon or Functionalized Silica) ICP_Check1->Scavenging No Crystallization Step 3: Purification (Recrystallization) ICP_Check1->Crystallization Yes ICP_Check2 Analyze Solution (ICP-MS) Is Pd/Pt < 10 ppm? Scavenging->ICP_Check2 ICP_Check2->Crystallization Yes Troubleshoot2 Troubleshooting: - Scavenger ineffective - High product loss on scavenger ICP_Check2->Troubleshoot2 No Final_API Final API (Meets ICH Q3D Specs) Crystallization->Final_API Troubleshoot2->Scavenging Re-screen Scavenger

Caption: Decision workflow for systematic catalyst removal.

Issue 1: My initial filtration after the reaction isn't removing the catalyst effectively. The filtrate remains grey/black.

This is a common issue and typically points to the presence of very fine or colloidal metal particles that can pass through standard filter paper or even filter aids like Celite®.[11]

Causality:

  • Catalyst Fines: Heterogeneous catalysts like Pd/C can break down during the reaction due to mechanical agitation, creating fine particles.

  • Homogeneous Leaching: A portion of the metal can leach from the solid support and exist as dissolved or colloidal species in the reaction mixture.

Troubleshooting Protocol: Enhanced Filtration

  • Cool the Reaction Mixture: Ensure the reaction is complete and cool the mixture to room temperature.

  • Add a Filter Aid: Add a generous layer of Celite® (diatomaceous earth) to the reaction mixture and stir for 15-30 minutes. This helps to agglomerate the fine particles.

  • Prepare the Filter Pad: Prepare a filtration funnel (e.g., a Büchner funnel) with a pad of Celite® approximately 1-2 cm thick over the filter paper.[11]

  • Wet the Pad: Pre-wet the Celite® pad with the reaction solvent to prevent it from being disturbed during filtration.

  • Filter Slowly: Filter the reaction mixture slurry through the prepared Celite® pad. Avoid applying a very strong vacuum initially, as this can pull the fine particles through the pad.

  • Wash Thoroughly: Wash the filter cake with fresh, cold solvent to recover any adsorbed product.

  • Analyze: Submit a sample of the filtrate for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the residual metal content.

Issue 2: Filtration helped, but my ICP-MS results are still too high (>100 ppm).

This indicates that a significant portion of the catalyst is present as a soluble or stable colloidal species, likely chelated by the product itself. At this stage, adsorption-based methods using scavengers are required.[12][13]

Causality:

  • Dissolved metal ions (e.g., Pd(II)) are not removed by physical filtration.

  • The strong binding affinity of the product for the metal requires a scavenger with an even higher affinity to strip the metal away.

Solution: Implement a Scavenging Step

Two primary classes of scavengers are effective: Activated Carbon and Functionalized Silica.[12][14] It is often necessary to screen a few options to find the most effective and economical solution for your specific process.

Option A: Activated Carbon

Activated carbon is a low-cost, effective adsorbent for many metals, including palladium.[15][16] It works through a combination of physisorption (adsorption onto its porous surface) and chemisorption (reduction of metal ions to Pd(0) on the surface).[12]

Screening Protocol: Activated Carbon Treatment

  • Dissolve: Dissolve the crude product in a suitable solvent (e.g., methanol, ethanol, or THF) at a concentration of 5-10% w/v.

  • Add Carbon: Add 5-10 wt% of activated carbon (relative to the crude product weight) to the solution.

  • Agitate: Stir the mixture at a controlled temperature (start with room temperature, but 40-50°C can improve kinetics) for 2-4 hours.

  • Filter: Filter the mixture through a fresh Celite® pad to remove the carbon.

  • Analyze: Analyze the filtrate via ICP-MS to determine the final palladium concentration.

Option B: Functionalized Silica Scavengers

These are silica gels functionalized with specific chemical groups that have a very high affinity for platinum group metals.[14][17] They are highly selective and often more efficient than activated carbon, though typically more expensive.

Scavenger TypeFunctional GroupPrimary Target MetalsMechanism
Si-Thiol -SH (Thiol)Pd, Pt, Cu, Ag, PbStrong covalent bond formation (chelation)[18]
Si-TMT DimercaptotriazinePdVery high affinity for Palladium[18]
Si-Trisamine -NH(CH₂)₂NH(CH₂)₂NH₂Pd, Rh, Ru, CuChelation via multiple nitrogen atoms[18]

Screening Protocol: Silica Scavenger Treatment

  • Dissolve: Dissolve the crude product in a suitable solvent.

  • Add Scavenger: Add the selected silica scavenger. A typical starting point is 3-5 molar equivalents of the scavenger's functional group relative to the initial catalyst loading.[19]

  • Agitate: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 1-4 hours.

  • Filter: Filter to remove the solid-supported scavenger.[19]

  • Analyze: Analyze the filtrate via ICP-MS.

Issue 3: Scavenging works, but I'm losing too much product!

Significant product loss during scavenging is usually due to non-selective adsorption of your polar product onto the scavenger surface.

Causality:

  • Activated Carbon: The high surface area of activated carbon can adsorb organic molecules indiscriminately, especially polar ones.[12]

  • Silica Scavengers: The silica backbone can have residual silanol groups that interact with the amine or hydroxyl groups of your product.

Troubleshooting Steps:

  • Optimize Scavenger Loading: Reduce the amount of scavenger used to the minimum required to meet the specification. Run a small-scale experiment with varying amounts (e.g., 2, 4, 6, 8 wt% carbon) to find the sweet spot.

  • Change the Solvent: The solvent plays a critical role. A solvent in which your product is highly soluble will minimize its adsorption onto the scavenger. Try a more polar solvent if possible.

  • Switch Scavenger Type: If product loss is high with activated carbon, switch to a more selective functionalized silica scavenger, which is less likely to adsorb your product.[17]

  • Wash Thoroughly: After filtering off the scavenger, wash the filter cake with several portions of fresh solvent to recover as much product as possible.

Issue 4: My product is clean after scavenging, but after crystallization, the catalyst level increases again.

This frustrating issue points to contamination from equipment or cross-contamination from mother liquors.

Causality:

  • Leaching from Equipment: If using stainless steel reactors, acidic conditions can potentially leach metals like Nickel or Chromium.

  • Cross-Contamination: Re-using mother liquors from previous batches that had high catalyst content can re-introduce the impurity.

Solution: Process Review and Control

  • Equipment Cleaning: Ensure all reactors, filter housings, and driers are thoroughly cleaned and verified before use.

  • Dedicated Equipment: If possible, dedicate certain crystallizers to final product stages to avoid cross-contamination.

  • Mother Liquor Management: Do not recycle mother liquors back into the final crystallization step without first analyzing their impurity profile.

Part 3: Final Purification & Verification

Q4: Can crystallization alone remove the catalyst?

Crystallization is a powerful purification technique, but its effectiveness for catalyst removal is highly dependent on the system.[20][21]

  • When it works: If the metal impurity has very different solubility characteristics from your product in the chosen solvent system, it can be purged into the mother liquor.[]

  • When it fails: If the metal species is strongly chelated to your product, it can co-crystallize, becoming trapped within the crystal lattice.[12]

Best Practice: Use crystallization as a final polishing step after a scavenging step has reduced the bulk of the metal impurity. This ensures that the concentration of the metal-product chelate is too low to be significantly incorporated into the crystal lattice.

G cluster_0 Scavenging Stage cluster_1 Crystallization Stage Solubilized Crude Product in Solution (e.g., 150 ppm Pd) Scavenger Add Scavenger (e.g., Si-Thiol) Solubilized->Scavenger Stir Stir (2h, 40°C) Scavenger->Stir Filter Filter to Remove Scavenger Stir->Filter Clean_Solution Purified Solution (<10 ppm Pd) Filter->Clean_Solution Concentrate Concentrate & Cool Clean_Solution->Concentrate Crystals Crystals Form Concentrate->Crystals Isolate Isolate & Dry Crystals->Isolate Final_API Final API (<5 ppm Pd) Isolate->Final_API

Caption: Recommended workflow combining scavenging and crystallization.

Q5: How do I accurately measure the final concentration of the residual catalyst?

The standard and regulatory-accepted method for quantifying trace elemental impurities in pharmaceutical products is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).[10]

  • ICP-MS: Offers extremely low detection limits (parts per billion) and is the preferred method for ensuring compliance with ICH Q3D guidelines.

  • Method Validation: It is crucial that the analytical method used is properly validated for your specific product matrix to ensure accurate and reliable results.

References

  • European Medicines Agency. (n.d.). ICH Q3D Elemental impurities - Scientific guideline. Retrieved from [Link][8]

  • West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?. Retrieved from [Link][4]

  • ResearchGate. (2025). ICH Q3D (R2): Guidelines for Elemental Impurities. Retrieved from [Link][10]

  • International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link][9]

  • International Council for Harmonisation. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link][5]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link][12]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link][15]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link][11]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link][16]

  • SiliCycle. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. Retrieved from [Link][19]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?. Retrieved from [Link][23]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link][20]

  • Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link][2]

  • ACS Publications. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Retrieved from [Link][17]

  • Gopani. (2024). Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. Retrieved from [Link][3]

  • ScienceDirect. (2020). Studies on the deactivation and activation of palladium impregnated carbon catalyst for environmental applications. Materials Today: Proceedings. Retrieved from [Link][24]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][21]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link][18]

  • ResearchGate. (2019, October 7). How do I remove a homogeneous catalyst after my reaction?. Retrieved from [Link][25]

  • Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link][26]

  • ResearchGate. (n.d.). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. Retrieved from [Link][27]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link][28]

  • Cefic. (n.d.). Catalyst handling best practice guide. Retrieved from [Link][29]

  • Refining Community. (2019, May 28). Catalyst Losses and Troubleshooting. Retrieved from [Link][30]

  • Google Patents. (n.d.). CN108017572A - The preparation method of (S)-3-hydroxy piperidines. Retrieved from [1]

  • ResearchGate. (n.d.). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Retrieved from [Link][6]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link][31]

  • National Institutes of Health. (n.d.). Chemoselective Hydroxyl Group Transformation. PMC. Retrieved from [Link][32]

  • ResearchGate. (2025, May 8). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Retrieved from [Link][33]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link][34]

  • PubMed. (2023, October 25). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Retrieved from [Link][7]

Sources

Validation & Comparative

Comparative analysis of 3-(Hydroxymethyl)piperidin-3-ol with other piperidine diols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Piperidine Diols for Medicinal Chemistry

A Senior Application Scientist's Analysis of 3-(Hydroxymethyl)piperidin-3-ol versus Key Positional Isomers

The piperidine scaffold is a cornerstone of modern drug design, recognized as a "privileged structure" due to its frequent appearance in a wide array of FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to be functionalized allow for precise tuning of physicochemical and pharmacological properties. Within this class, piperidine diols are of particular interest. The introduction of hydroxyl groups enhances polarity and provides hydrogen bonding capabilities, which are crucial for molecular recognition at biological targets.[3] However, the seemingly subtle choice of where to place these hydroxyl groups on the piperidine ring can dramatically alter a molecule's behavior.

This guide provides a comparative analysis of this compound, a unique geminal-diol analogue, against other structurally significant piperidine diols. We will delve into a comparative analysis of their synthesis, physicochemical properties, and structure-activity relationships to provide researchers, scientists, and drug development professionals with a framework for strategic scaffold selection.

Featured Molecule: this compound

This compound (Molecular Formula: C₆H₁₃NO₂, Molecular Weight: 131.17 g/mol ) is an intriguing scaffold featuring a primary and a tertiary hydroxyl group attached to the same carbon atom (C3).[4] This arrangement presents a unique three-dimensional vector for its hydrogen-bonding groups, distinguishing it from isomers where the hydroxyls are on separate carbons.

Synthetic Strategy

A plausible and efficient synthesis of this compound commences with a commercially available N-protected piperidin-3-one. The core of the strategy involves a nucleophilic addition to the ketone, followed by deprotection.

Proposed Synthetic Pathway:

  • Protection: Start with piperidin-3-one and protect the nitrogen atom, typically with a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, to prevent its reactivity in subsequent steps.

  • Hydroxymethylation: The key step involves the reaction of the N-protected piperidin-3-one with a suitable one-carbon nucleophile. A Grignard reagent derived from a protected hydroxymethyl group (e.g., (methoxymethoxy)methylmagnesium chloride) or, more directly, a Reformatsky-type reaction with an appropriate reagent could be employed. A simpler, albeit potentially lower-yielding, approach could involve a base-catalyzed reaction with paraformaldehyde.

  • Deprotection: The final step is the removal of the nitrogen-protecting group. For a benzyl group, this is typically achieved via catalytic hydrogenation (e.g., using H₂ gas and a Palladium-on-carbon catalyst), which simultaneously removes the benzyl group and yields the final diol.

Synthesis of this compound cluster_0 Synthetic Pathway start N-Boc-Piperidin-3-one intermediate N-Boc-3-(hydroxymethyl)piperidin-3-ol start->intermediate 1. Paraformaldehyde, Base 2. Workup product This compound intermediate->product TFA or HCl (Deprotection)

Caption: Proposed synthesis of this compound.

Comparative Analysis with Piperidine Diol Isomers

To understand the unique properties of this compound, we will compare it against three other diol isomers: the adjacent piperidine-3,4-diol , the meta-positioned piperidine-3,5-diol , and the positional isomer 2-(hydroxymethyl)piperidin-3-ol .

Piperidine_Diol_Isomers cluster_1 This compound cluster_2 Piperidine-3,4-diol cluster_3 Piperidine-3,5-diol cluster_4 2-(Hydroxymethyl)piperidin-3-ol node1 node1 node2 node2 node3 node3 node4 node4

Caption: Structures of the compared piperidine diol isomers.

Comparative Synthesis Insights

The synthesis of each isomer requires a distinct strategy. While this compound is built from a 3-keto precursor, the synthesis of piperidine-3,4-diols often involves the dihydroxylation of a corresponding unsaturated precursor, 1,2,3,4-tetrahydropyridine. The synthesis of piperidine-3,5-diols can be more complex, sometimes involving multi-step chemoenzymatic methods to control stereochemistry.[5][6] This highlights a key consideration in drug development: the synthetic accessibility and cost of a chosen scaffold.

Physicochemical Property Comparison

The arrangement of hydroxyl groups directly impacts key physicochemical properties that govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7]

Property3-(Hydroxymethyl) piperidin-3-ol2-(Hydroxymethyl) piperidin-3-olPiperidine-3,4-diolPiperidine-3,5-diol
Molecular Formula C₆H₁₃NO₂C₆H₁₃NO₂C₅H₁₁NO₂C₅H₁₁NO₂
Molecular Weight 131.17131.17[8]117.15[9]117.15
Predicted XLogP3 -1.1 (Estimated)-0.4[8]-1.3[9]-1.3 (Estimated)
Polar Surface Area 52.5 Ų (Estimated)52.5 Ų[8]52.5 Ų[9]52.5 Ų (Estimated)
pKa (Strongest Basic) ~9.5 (Estimated)~9.6 (Estimated)~9.4 (Estimated)~9.3 (Estimated)

Analysis of Properties:

  • Lipophilicity (LogP): All listed diols are highly polar, with negative LogP values indicating high hydrophilicity. The this compound is predicted to be very soluble in aqueous media. This high polarity can be advantageous for intravenous formulations but may hinder passive diffusion across biological membranes, such as the blood-brain barrier.[10] The slightly higher LogP of the 2,3-isomer compared to the 3,4- and 3,5-diols may be due to the potential for intramolecular hydrogen bonding between the adjacent hydroxyl and hydroxymethyl groups, which can mask some of the polarity.

  • Basicity (pKa): As piperidine derivatives, all these compounds are basic. The pKa of the ring nitrogen is a critical parameter, as it determines the ionization state at physiological pH (around 7.4).[10] At this pH, a significant portion of these molecules will be protonated, further increasing their water solubility but potentially limiting membrane permeability.

  • Polar Surface Area (PSA): The PSA for all diols is identical, as it is based on the number of polar atoms (two oxygens and one nitrogen). A PSA below 60 Ų is often associated with good brain penetration, but this must be balanced with the molecule's LogP/LogD.

Experimental Protocols & Methodologies

To ensure scientific integrity, predicted values must be validated by experimental data. Here are standardized protocols for key characterization experiments.

Protocol: LogD Measurement by Shake-Flask Method

This protocol determines the distribution coefficient (LogD) at a physiologically relevant pH of 7.4, which is a more accurate predictor of lipophilicity for ionizable compounds than LogP.[11]

Methodology:

  • Preparation of Solutions:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Mutually saturate n-octanol and the PBS buffer by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Partitioning Experiment:

    • In a vial, combine 990 µL of the PBS-saturated n-octanol and 100 µL of the n-octanol-saturated PBS.

    • Add 10 µL of the 10 mM compound stock solution.

    • Vortex the mixture vigorously for 1 minute and then rotate at room temperature for 1 hour to ensure equilibrium is reached.[11]

  • Phase Separation & Analysis:

    • Centrifuge the mixture to achieve complete separation of the aqueous and organic phases.

    • Carefully collect an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.

  • Calculation:

    • Calculate LogD using the formula: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ)

LogD Workflow cluster_workflow Shake-Flask LogD Protocol prep 1. Prepare & Saturate n-Octanol and PBS (pH 7.4) mix 2. Add Compound Stock Mix & Equilibrate (1 hr) prep->mix separate 3. Centrifuge to Separate Phases mix->separate analyze 4. Quantify Compound in Each Phase (LC-MS) separate->analyze calculate 5. Calculate LogD Value analyze->calculate

Caption: Experimental workflow for LogD determination.

Spectroscopic Characterization

The identity and purity of each synthesized diol must be confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. For this compound, one would expect to see characteristic signals for the CH₂OH group, the piperidine ring protons, and the absence of a proton at the C3 position. The chemical shifts of protons adjacent to the nitrogen will be sensitive to the protonation state.[12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.

Structure-Activity Relationship (SAR) Insights

The true value of these different scaffolds lies in how their distinct three-dimensional structures translate into biological function. The piperidine ring and its derivatives are known to interact with a wide range of biological targets, leading to applications as anticancer, antimicrobial, and CNS-active agents.[14][15][16]

  • This compound: The geminal diol-like arrangement creates a rigid projection of hydrogen bond donors from the C3 position. This could be ideal for targeting binding pockets that have complementary hydrogen bond acceptors (e.g., carboxylate or phosphate groups) in a specific geometric orientation. The tertiary alcohol is less likely to be a site of metabolism compared to a secondary alcohol.

  • Piperidine-3,4-diol: The cis and trans stereoisomers of this diol will present their hydroxyl groups at different angles. A cis-3,4-diol can act as a bidentate ligand, chelating metal ions in metalloenzymes or interacting with two adjacent residues in a protein. The trans-diol presents its hydroxyls in a more extended conformation.

  • Piperidine-3,5-diol: The 1,3-relationship of the hydroxyls in this isomer places them on opposite sides of the ring in the stable chair conformation (diequatorial). This wide separation is suitable for spanning larger distances within a binding site, potentially bridging two different domains of a receptor.

  • 2-(Hydroxymethyl)piperidin-3-ol: The proximity of the hydroxyl groups to the basic nitrogen atom can influence both the pKa and the metabolic stability of the compound. This scaffold has been investigated for its potential neuroactive effects.[3]

Conclusion

The comparative analysis of this compound with its positional isomers reveals critical differences in their synthetic accessibility and physicochemical profiles, which in turn suggest distinct therapeutic potential.

  • This compound stands out due to its unique geminal-diol-like structure, offering a rigid and distinct spatial arrangement of hydrogen bond donors. Its high polarity suggests it is best suited for targets accessible without crossing highly lipophilic barriers or for formulation as a water-soluble agent.

  • Piperidine-3,4- and 3,5-diols provide alternative vectors for their hydroxyl groups, enabling them to span different distances and geometries within a target's binding site. Their stereochemistry is a critical factor that must be controlled during synthesis to achieve the desired biological effect.

Ultimately, the choice between these valuable piperidine diol scaffolds is not arbitrary. It must be a strategic decision guided by a deep understanding of the target biology, the desired ADME profile, and synthetic feasibility. This guide serves as a foundational resource for making that informed decision, empowering researchers to more effectively leverage the power of the piperidine scaffold in the pursuit of novel therapeutics.

References

  • Benchchem. A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
  • Smolecule. 6-(Hydroxymethyl)piperidin-3-ol.
  • ChemicalBook. 21492-03-5(cis-4-(Hydroxymethyl)piperidin-3-ol) Product Description.
  • PubMed. Divergent asymmetric synthesis of 3,5-disubstituted piperidines.
  • The Royal Society of Chemistry. Supplementary Information.
  • Keio University. Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form.
  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • ResearchGate. Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives.
  • Enamine. LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
  • ResearchGate. Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form | Request PDF.
  • PubChem. (2s,3r)-2-(Hydroxymethyl)piperidin-3-ol | C6H13NO2 | CID 14659558.
  • ACS Publications. Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines | The Journal of Organic Chemistry.
  • ChemicalBook. (3S,5R)-piperidine-3,5-diol synthesis.
  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC.
  • The Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Organic Chemistry Portal. Piperidine synthesis.
  • PubChem. Piperidine-3,4-diol | C5H11NO2 | CID 3400854.
  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubChem. 3-Hydroxypiperidine | C5H11NO | CID 23293.
  • Benchchem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • PubChem. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016.
  • ChemicalBook. cis-4-(Hydroxymethyl)piperidin-3-ol(21492-03-5) 1 H NMR.
  • Benchchem. Comparative Analysis of 3,3-Dipropylpiperidine and its Enantiomers: A Guide for Researchers.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • PubMed Central. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace.
  • PubMed Central. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC.
  • ChemicalBook. 2-(Hydroxymethyl)piperidine(3433-37-2) 1H NMR spectrum.
  • SpectraBase. 3-Piperidinol - Optional[1H NMR] - Chemical Shifts.
  • Smolecule. Buy (3S,4R)-Piperidine-3,4-diol | 39640-70-5.
  • ChemicalBook. 2-(hydroxymethyl)piperidin-3-ol hydrochloride CAS#: 27230-47-3.
  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.
  • PubMed Central. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH.
  • Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

Sources

A Strategic Guide to Uncovering the Biological Activity of 3-(Hydroxymethyl)piperidin-3-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and the Untapped Potential of 3-(Hydroxymethyl)piperidin-3-ol

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to engage in hydrogen bonding allow for precise interactions with biological targets.[1] The specific compound, this compound, presents a unique chemical architecture with two hydroxyl groups, offering multiple points for hydrogen bonding and potential for diverse biological interactions. While direct biological data is scarce, its structural features suggest potential neuroactive and anticancer properties, aligning with broader findings for other piperidine derivatives.[4][5]

This guide will provide the necessary tools to systematically explore the biological potential of this molecule and its analogs.

The Strategic Approach: A Workflow for Biological Characterization

To effectively investigate a novel compound like this compound, a logical and iterative workflow is essential. This process involves the synthesis of analogs, screening against relevant biological targets, and using the resulting data to inform the design of subsequent generations of compounds.

G cluster_0 Compound Generation cluster_1 Biological Screening cluster_2 SAR Development start Design Analogs of This compound synth Chemical Synthesis start->synth purify Purification & Characterization synth->purify screen In Vitro Biological Assays (e.g., Receptor Binding) purify->screen Test Compounds activity Identify Active Compounds screen->activity sar Structure-Activity Relationship (SAR) Analysis activity->sar Data Analysis optimize Lead Optimization sar->optimize optimize->start Iterative Design

Caption: The relationship between structural modifications and biological outcomes in SAR studies.

Conclusion and Future Directions

While this compound itself remains a largely unexplored molecule, the robust history and proven utility of the piperidine scaffold in drug discovery provide a strong foundation for its investigation. [1][2]By systematically synthesizing analogs and screening them against relevant biological targets using the detailed protocols provided, researchers can efficiently uncover the potential of this novel chemical entity. The iterative process of SAR development will be crucial in transforming this simple starting point into potentially valuable lead compounds for the treatment of CNS disorders or other diseases. Further studies could also explore its potential as an anticancer agent by employing cell-based cytotoxicity assays. [5][6]

References

  • University of North Carolina at Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Retrieved from [Link]

  • Kim, D., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(24), 5899-5911. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.29.1–1.29.17. Retrieved from [Link]

  • Tricklebank, M. D. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current protocols in pharmacology, Chapter 1, Unit 1.13. Retrieved from [Link]

  • Enna, S. J., & Snyder, S. H. (1976). Characterization of GABA Receptors. Journal of Neurochemistry, 26(1), 221-224. Retrieved from [Link]

  • Vereshchagin, A. N., & Frolov, N. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Sigma Receptor Binding Assays. PubMed. Retrieved from [Link]

  • D'Andrea, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116893. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Zeng, C., et al. (2016). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 82, 72–79. Retrieved from [Link]

  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & medicinal chemistry, 15(19), 6596–6607. Retrieved from [Link]

  • de Oliveira, R. G., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Applied Research on Medicinal and Aromatic Plants, 10, 8-17. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Wild, M., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 57790. Retrieved from [Link]

  • Choi, S. R., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. Retrieved from [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(7), 1339–1348. Retrieved from [Link]

  • ACS Omega. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. Retrieved from [Link]

  • SpringerLink. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. Retrieved from [Link]

  • Keio University. (n.d.). Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. Retrieved from [Link]

  • PubChem. (n.d.). (2s,3r)-2-(Hydroxymethyl)piperidin-3-ol. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. Retrieved from [Link]

  • Ananthan, S., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & medicinal chemistry letters, 21(16), 4858–4861. Retrieved from [Link]

  • Le, T. X. H., et al. (2012). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules, 17(10), 11849–11861. Retrieved from [Link]

  • Preprints.org. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN105367484A - Preparation method of 3-hydroxy piperidine.
  • MDPI. (n.d.). Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. Retrieved from [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

Sources

Navigating the Labyrinth: A Comparative Guide to In Vitro Assay Validation for Compounds Containing the 3-(Hydroxymethyl)piperidin-3-ol Moiety

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Data Integrity

For researchers, scientists, and drug development professionals, the integrity of in vitro assay data is the bedrock upon which successful discovery programs are built. The emergence of novel chemical scaffolds, such as those containing the 3-(hydroxymethyl)piperidin-3-ol moiety, presents both exciting opportunities and potential pitfalls in assay performance. This guide provides an in-depth, objective comparison of validation strategies to identify and mitigate potential assay interference from this specific chemical entity. We will move beyond rote protocol recitation to explore the causality behind experimental choices, empowering you to generate robust and reliable data.

The Double-Edged Sword: Understanding the this compound Moiety

The this compound scaffold is an attractive starting point for medicinal chemists due to its three-dimensional character, multiple points for diversification, and potential for forming key hydrogen bond interactions with biological targets. However, the very features that make it desirable can also be a source of non-specific assay interference. The presence of a tertiary alcohol and a primary alcohol, in addition to the secondary amine of the piperidine ring, introduces a high density of hydrogen bond donors and acceptors. This can lead to a variety of assay artifacts that, if not properly controlled for, can result in misleading structure-activity relationships (SAR) and the costly pursuit of false-positive hits.

Potential mechanisms of interference from this moiety include:

  • Non-specific Hydrogen Bonding: The hydroxyl and amine groups can engage in hydrogen bonding with assay components, such as enzymes, detection antibodies, or other proteins, leading to conformational changes or steric hindrance that can modulate their activity independent of specific binding to the target's active site.

  • Chelation of Metal Ions: The diol-like arrangement of the hydroxyl groups may chelate essential metal ions (e.g., Mg²⁺, Mn²⁺, Zn²⁺) from enzymes or detection reagents, leading to inhibition.

  • Compound Aggregation: At higher concentrations, the hydrophilic nature of the moiety may contribute to the formation of colloidal aggregates that can sequester and denature proteins, a common mechanism of assay interference.[1][2]

  • Reactivity: While generally stable, the nucleophilic character of the amine and hydroxyl groups could, under specific assay conditions (e.g., presence of reactive electrophiles), lead to covalent modification of assay components.

This guide will focus on proactive validation strategies to de-risk compounds containing this moiety, comparing different assay formats and providing detailed experimental protocols to ensure the biological activity you observe is genuine.

A Comparative Framework for Assay Validation

A robust assay validation plan for compounds featuring the this compound moiety should be guided by the principles outlined by regulatory bodies such as the FDA and EMA.[3][4][5][6] The core of this plan involves a series of counter-screens and orthogonal assays designed to systematically investigate potential interference mechanisms.

Below is a comparative table outlining key validation experiments, the potential interference mechanism they address, and the expected outcome for a "clean" compound.

Validation Experiment Potential Interference Mechanism Addressed Assay Formats Compared Expected Outcome for a "Clean" Compound
Detergent Critical Micelle Concentration (CMC) Shift Assay Compound Aggregation- Fluorescence-based assays- Enzyme activity assaysNo significant shift in the CMC of a standard detergent (e.g., Triton X-100) in the presence of the test compound.
Target-Independent Activity Profiling Non-specific protein reactivity, general cytotoxicity- Cell-based viability assays (e.g., MTT, CellTiter-Glo®)- Counter-screening against unrelated enzymesThe compound should be inactive against a panel of unrelated targets and show no significant cytotoxicity at concentrations where target-specific activity is observed.
Orthogonal Assay Confirmation All mechanisms (provides independent confirmation of activity)- Primary assay (e.g., fluorescence polarization)- Orthogonal assay (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)The compound should demonstrate comparable potency and efficacy in both the primary and orthogonal assays, which rely on different detection principles.
Assay Component Interference Testing Direct interference with detection reagents- Run assay in the absence of the primary target but with all other components.- Test for quenching or enhancement of fluorescent/luminescent signals.The compound should not generate a signal in the absence of the target and should not significantly alter the signal from a control fluorophore or luminophore.
Metal Ion Dependence/Rescue Chelation of essential metal ions- Run the assay with varying concentrations of the relevant metal ion.- Attempt to "rescue" inhibition by adding excess metal ions.The compound's inhibitory activity should not be significantly altered by changes in metal ion concentration, and inhibition should not be reversible by the addition of excess metal ions.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for key validation experiments. These protocols are designed to be adaptable to your specific assay system.

Protocol 1: Detergent Critical Micelle Concentration (CMC) Shift Assay

This assay is a robust method to assess the propensity of a compound to form aggregates.

Principle: The fluorescent dye, 8-Anilino-1-naphthalenesulfonic acid (ANS), exhibits low fluorescence in aqueous solutions but becomes highly fluorescent upon partitioning into the hydrophobic interior of detergent micelles. The concentration of detergent at which micelles begin to form is the CMC. Aggregating compounds can act as seeds for micelle formation, causing a leftward shift in the apparent CMC of the detergent.

Materials:

  • Test compound containing the this compound moiety

  • Triton X-100 (or other non-ionic detergent)

  • 8-Anilino-1-naphthalenesulfonic acid (ANS)

  • Assay buffer (matching your primary assay)

  • Microplate reader with fluorescence detection (Ex/Em ~380/480 nm)

Procedure:

  • Prepare a serial dilution of Triton X-100 in assay buffer.

  • For each Triton X-100 concentration, prepare two sets of wells: one with the test compound at a fixed concentration (e.g., 10 µM) and one with vehicle control (e.g., DMSO).

  • Add ANS to all wells at a final concentration of 1 µM.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Read the fluorescence intensity.

  • Plot the fluorescence intensity as a function of the log of the Triton X-100 concentration for both the compound-treated and vehicle-treated samples.

  • Determine the CMC for each curve as the x-axis intercept of the tangent to the steep part of the curve.

Interpretation: A significant leftward shift in the CMC in the presence of the test compound suggests that it is forming aggregates at the tested concentration.

Protocol 2: Orthogonal Assay Confirmation using Surface Plasmon Resonance (SPR)

SPR is a label-free technology that measures the binding of an analyte (your compound) to a ligand (your target protein) immobilized on a sensor surface. It provides a direct measure of binding affinity and kinetics, making it an excellent orthogonal method to confirm hits from primary screens.

Principle: Changes in the refractive index at the sensor surface, caused by the binding and dissociation of the analyte, are detected in real-time.

Materials:

  • SPR instrument (e.g., Biacore™, ProteOn™)

  • Sensor chip appropriate for your target immobilization chemistry

  • Your purified target protein

  • Test compound containing the this compound moiety

  • Running buffer (degassed)

Procedure:

  • Immobilize your target protein on the sensor chip according to the manufacturer's instructions.

  • Prepare a serial dilution of your test compound in running buffer.

  • Inject the compound dilutions over the sensor surface, starting with the lowest concentration. Include a buffer-only injection as a control.

  • Monitor the binding response in real-time.

  • After each injection, allow for a dissociation phase where running buffer flows over the surface.

  • Regenerate the sensor surface if necessary between injections.

  • Fit the resulting sensorgrams to an appropriate binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Interpretation: If the compound is a true binder, you will observe concentration-dependent binding to the target. The KD value obtained from SPR should be in agreement with the IC₅₀/EC₅₀ from your primary assay. A lack of binding in SPR, despite activity in the primary assay, is a strong indicator of assay interference.

Visualizing the Validation Workflow

A systematic approach is crucial for efficiently identifying and eliminating artifactual hits. The following workflow diagram illustrates a logical progression for validating compounds containing the this compound moiety.

ValidationWorkflow cluster_0 Primary Screening cluster_1 Initial Triage cluster_2 Interference Counter-screens cluster_3 Orthogonal Validation cluster_4 Final Confirmation PrimaryScreen Primary Assay (e.g., Fluorescence-based) DoseResponse Dose-Response Confirmation PrimaryScreen->DoseResponse Active Hits AggregationAssay Aggregation Assay (e.g., Detergent CMC Shift) DoseResponse->AggregationAssay Potent Hits AssayComponentControl Assay Component Interference DoseResponse->AssayComponentControl OrthogonalAssay Orthogonal Assay (e.g., SPR, ITC) AggregationAssay->OrthogonalAssay Non-aggregating Hits AssayComponentControl->OrthogonalAssay No Interference ValidatedHit Validated Hit OrthogonalAssay->ValidatedHit Confirmed Binder

Caption: A streamlined workflow for validating hits containing the this compound moiety.

Conclusion: A Commitment to Data Quality

The this compound moiety represents a valuable addition to the medicinal chemist's toolbox. However, its inherent chemical properties necessitate a heightened level of vigilance during in vitro assay validation. By moving beyond a simple "pass/fail" mentality and adopting a comparative, mechanism-based approach to validation, researchers can confidently distinguish true biological activity from assay artifacts. The implementation of the strategies and protocols outlined in this guide will not only enhance the reliability of your data but also accelerate the pace of your drug discovery programs by ensuring that resources are focused on the most promising chemical matter. Remember, the ultimate goal of any in vitro assay is to provide a faithful representation of a compound's interaction with its biological target; a rigorous and thoughtful validation process is the only way to achieve this.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Kymos. New FDA Guidance on Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Royal Society of Chemistry. (2022). Nuisance small molecules under a machine-learning lens. [Link]

  • Bio-Connect.nl. (2024). Managing Matrix Interference in Immunoassays: Tips and Solutions. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Journal of Applied Bioanalysis. (2024). Interferences in Immunological Assays: Causes, Detection, and Prevention. [Link]

  • ResearchGate. (2024). Tackling assay interference associated with small molecules. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • PubMed. (2024). Tackling assay interference associated with small molecules. [Link]

  • Taylor & Francis Online. (2020). Evolution of assay interference concepts in drug discovery. [Link]

Sources

Navigating the Synthesis of 3-(Hydroxymethyl)piperidin-3-ol: A Comparative Guide to Plausible Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

The 3,3-disubstituted piperidine motif, particularly those bearing hydrophilic functional groups, represents a critical scaffold in modern medicinal chemistry. These structures are integral to the development of novel therapeutics, offering a three-dimensional framework that can be finely tuned to interact with biological targets. Among these, 3-(Hydroxymethyl)piperidin-3-ol, a geminal diol analogue, presents a unique synthetic challenge due to the presence of two polar functional groups on the same carbon atom. This guide provides a comparative analysis of two plausible, literature-derived synthetic routes to this valuable building block, designed to inform researchers on the strategic choices available for its preparation. While direct, complete syntheses for this specific molecule are not extensively documented, the following routes are constructed based on well-established and analogous chemical transformations.

Introduction to the Target Molecule

This compound is a saturated heterocyclic compound featuring a piperidine ring substituted at the C3 position with both a hydroxyl and a hydroxymethyl group. This unique arrangement of functional groups allows for diverse downstream derivatization, making it an attractive starting point for the synthesis of more complex molecules, including potential drug candidates. The presence of two hydrogen bond donors and a basic nitrogen atom imparts specific physicochemical properties that can be exploited in drug design to enhance solubility and target engagement.

Route 1: Synthesis via a β-Keto Ester Intermediate

This approach leverages the reactivity of a β-keto ester precursor to introduce the required functional groups onto a pre-formed piperidine ring. The synthesis commences with the Dieckmann condensation of an acyclic amino diester to construct the piperidine core, followed by functional group manipulation at the C3 position.

Scientific Rationale

The core of this strategy lies in the stepwise functionalization of the C3 position. The initial β-keto ester provides a versatile handle for introducing the hydroxymethyl group via an aldol-type reaction with formaldehyde. The subsequent reduction of both the ketone and the ester functionalities yields the target diol. The use of protecting groups for the piperidine nitrogen is crucial to prevent side reactions and to ensure the desired reactivity.

Proposed Experimental Protocol

Step 1: Synthesis of N-Benzyl-3-oxopiperidine-4-carboxylate This step involves the cyclization of an acyclic precursor via a Dieckmann condensation. A plausible method is the reaction of N-benzyl glycine ethyl ester with an appropriate four-carbon electrophile, followed by base-mediated cyclization[1].

  • To a solution of N-benzyl glycine ethyl ester in a suitable organic solvent (e.g., toluene), add 4-bromoethyl butyrate and a non-nucleophilic base (e.g., potassium carbonate)[1].

  • Heat the reaction mixture to facilitate the alkylation reaction.

  • After completion, the reaction is worked up to isolate the intermediate diester.

  • The diester is then treated with a strong base (e.g., sodium ethoxide) in an anhydrous solvent to induce the Dieckmann condensation, forming the cyclic β-keto ester[1].

  • Acidic workup and purification by chromatography yield the desired N-benzyl-3-oxopiperidine-4-carboxylate.

Step 2: Hydroxymethylation of the β-Keto Ester The active methylene group at the C4 position can be hydroxymethylated using formaldehyde. However, for our target molecule, we need to introduce the hydroxymethyl group at C3. A more viable approach starts from an N-protected 3-oxopiperidine and introduces a carboxylate at C3. A plausible precursor is ethyl 2-oxo-3-piperidinecarboxylate, which can be synthesized from diethyl malonate and acrylonitrile[2].

  • N-protection of ethyl 2-oxo-3-piperidinecarboxylate with a suitable protecting group (e.g., Boc anhydride).

  • Reaction with a formaldehyde source (e.g., paraformaldehyde) in the presence of a base (e.g., piperidine hydrochloride) to introduce the hydroxymethyl group at the C3 position[3].

Step 3: Reduction to this compound A powerful reducing agent is required to concurrently reduce the ketone and the ester functionalities to alcohols.

  • The hydroxymethylated β-keto ester is dissolved in an anhydrous solvent like tetrahydrofuran (THF).

  • The solution is cooled to 0 °C and treated with an excess of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄).

  • The reaction is carefully quenched with water and a basic solution to precipitate the aluminum salts.

  • The product is extracted with an organic solvent, dried, and purified.

Step 4: Deprotection The final step is the removal of the N-protecting group.

  • If an N-benzyl group is used, it can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If an N-Boc group is used, it can be cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).

Visualization of Route 1

Route 1: Synthesis via a β-Keto Ester Intermediate Acyclic_Precursor Acyclic Amino Diester Beta_Keto_Ester N-Protected 3-Oxopiperidine-3-carboxylate Acyclic_Precursor->Beta_Keto_Ester Dieckmann Condensation Hydroxymethylated_Intermediate N-Protected 3-Hydroxymethyl- 3-oxopiperidine-3-carboxylate Beta_Keto_Ester->Hydroxymethylated_Intermediate Hydroxymethylation (e.g., with Formaldehyde) Protected_Diol N-Protected this compound Hydroxymethylated_Intermediate->Protected_Diol Reduction (e.g., LiAlH4) Final_Product This compound Protected_Diol->Final_Product Deprotection

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis via Epoxide Ring-Opening

This strategy involves the formation of a spiro-epoxide at the C3 position of the piperidine ring, followed by nucleophilic ring-opening to install the hydroxymethyl group.

Scientific Rationale

The formation of an epoxide from a ketone is a well-established transformation, often achieved using sulfur ylides (Corey-Chaykovsky reaction). The strained three-membered ring of the epoxide is then susceptible to ring-opening by a suitable nucleophile. In this case, a cyanide nucleophile can be used, which upon subsequent reduction, will yield the desired hydroxymethyl group. This approach offers a different bond disconnection strategy compared to Route 1.

Proposed Experimental Protocol

Step 1: Synthesis of N-Protected 3-Piperidone Commercially available 3-piperidone can be protected on the nitrogen atom.

  • Dissolve 3-piperidone hydrochloride in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

  • Add a protecting group precursor, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O), and stir until the reaction is complete.

  • Work up and purify the N-protected 3-piperidone.

Step 2: Formation of the Spiro-Epoxide The Corey-Chaykovsky reaction is a reliable method for converting ketones to epoxides.

  • Prepare a solution of trimethylsulfonium iodide in anhydrous THF.

  • Add a strong base, such as sodium hydride, to generate the sulfur ylide in situ.

  • Add the N-protected 3-piperidone to the ylide solution at low temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction to isolate the N-protected 3-spiro-epoxypiperidine[4].

Step 3: Epoxide Ring-Opening with a Cyanide Nucleophile The epoxide ring is opened with a cyanide source to introduce a hydroxymethyl precursor.

  • Dissolve the spiro-epoxide in a protic solvent mixture (e.g., ethanol/water).

  • Add a cyanide salt, such as potassium cyanide (KCN).

  • Heat the reaction mixture to facilitate the ring-opening reaction[5]. The cyanide will attack the less hindered carbon of the epoxide, leading to the formation of a 3-hydroxy-3-(cyanomethyl)piperidine derivative.

Step 4: Reduction of the Nitrile The nitrile group is reduced to a primary amine, which is then converted to a hydroxyl group. A more direct approach would be the reduction of the nitrile to the corresponding alcohol. This can be achieved in a two-step process: reduction to the aldehyde followed by reduction to the alcohol, or more directly using reagents like DIBAL-H followed by an acidic workup. A more robust method involves the reduction of the nitrile to the primary amine, followed by diazotization and hydrolysis.

  • Reduce the nitrile to a primary amine using a reducing agent like LiAlH₄ or by catalytic hydrogenation.

  • The resulting aminomethyl compound is then treated with sodium nitrite in an acidic aqueous solution to form the diazonium salt, which subsequently hydrolyzes to the hydroxymethyl group.

Step 5: Deprotection The final step is the removal of the N-protecting group as described in Route 1.

Visualization of Route 2

Route 2: Synthesis via Epoxide Ring-Opening Piperidone N-Protected 3-Piperidone Epoxide N-Protected 3-Spiro-epoxypiperidine Piperidone->Epoxide Corey-Chaykovsky Reaction Nitrile_Intermediate N-Protected 3-Hydroxy- 3-(cyanomethyl)piperidine Epoxide->Nitrile_Intermediate Ring-Opening (e.g., KCN) Protected_Diol N-Protected this compound Nitrile_Intermediate->Protected_Diol Nitrile Reduction and Conversion to Alcohol Final_Product This compound Protected_Diol->Final_Product Deprotection

Caption: Synthetic pathway for Route 2.

Comparative Analysis

ParameterRoute 1: β-Keto Ester IntermediateRoute 2: Epoxide Ring-Opening
Starting Materials Acyclic amino diester or diethyl malonate and acrylonitrile.N-Protected 3-piperidone.
Number of Steps 4-5 steps.4-5 steps.
Key Reactions Dieckmann condensation, hydroxymethylation, reduction.Epoxidation, epoxide ring-opening, nitrile reduction.
Estimated Overall Yield Moderate, potentially limited by the Dieckmann condensation and hydroxymethylation steps.Moderate, with potential challenges in the epoxide formation and nitrile conversion steps.
Scalability The Dieckmann condensation can be challenging to scale up. The use of LiAlH₄ also presents scalability issues.The Corey-Chaykovsky reaction is generally scalable. The use of cyanide requires stringent safety protocols.
Safety Considerations Use of strong reducing agents like LiAlH₄ requires careful handling.Use of highly toxic potassium cyanide necessitates specialized handling and waste disposal procedures.
Stereocontrol The C3 position is a quaternary center, so stereocontrol is not an issue for the target molecule.The C3 position is a quaternary center, so stereocontrol is not an issue for the target molecule.

Conclusion and Future Outlook

Both proposed routes offer plausible pathways to this compound, each with its own set of advantages and challenges. Route 1, starting from acyclic precursors, offers flexibility in the early stages but may present challenges in the cyclization and reduction steps. Route 2 provides a more convergent approach starting from a pre-formed piperidine ring, but involves the use of highly toxic reagents.

The choice between these routes will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability of starting materials. Further experimental validation is required to determine the optimal conditions and to accurately assess the efficiency of each route. The development of a robust and scalable synthesis for this compound will undoubtedly facilitate its broader application in the discovery of new and improved therapeutic agents.

References

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. [Link]

  • Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc. [Link]

  • CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]

    • RSC Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]

  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central. [Link]

  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]

  • THE REACTION OF ACETOPHENONE WITH FORMALDEHYDE AND METHYLAMINE HYDROCHLORIDE. The Journal of Organic Chemistry. [Link]

  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. RSC Publishing. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Scheme 1. General strategy for the synthesis of piperidine derivatives.... ResearchGate. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • CN105367484A - Preparation method of 3-hydroxy piperidine.
  • Grignard Reagents. Chemistry LibreTexts. [Link]

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. National Institutes of Health. [Link]

  • Reaction conditions: a: para formaldehyde, piperidine hydrochloride; b:.... ResearchGate. [Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PubMed Central. [Link]

  • Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. Beilstein Journals. [Link]

  • Ring‐Opening Reactions of Epoxides With Titanium(III) Reagents. ResearchGate. [Link]

  • Reactions of amines and formaldehyde/aryl aldehydes in combination or in isolation, with 1-(2-hydroxyphenyl). Indian Journal of Chemistry. [Link]

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][6]oxazine-1,8-diones. MDPI. [Link]

  • Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide?. ResearchGate. [Link]

Sources

The Ascendancy of Three-Dimensional Scaffolds: A Head-to-Head Comparison of 3-(Hydroxymethyl)piperidin-3-ol with Commercially Available Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. The embrace of three-dimensional (3D) molecular architectures has been shown to enhance target specificity, improve physicochemical properties, and ultimately, increase the probability of clinical success. Within this paradigm shift, 3-(hydroxymethyl)piperidin-3-ol has emerged as a particularly compelling scaffold, offering a unique constellation of features that address key challenges in modern drug discovery.

This guide provides an in-depth, data-driven comparison of this compound with three widely employed, commercially available scaffolds: piperidine-4-carboxamide, morpholine, and azetidine-3-carboxylic acid. Through a critical analysis of their respective impacts on key drug-like properties, supported by established experimental protocols, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to make informed scaffold selections in their quest for the next generation of medicines.

The Strategic Advantage of this compound

This compound is a saturated heterocyclic scaffold that distinguishes itself through its geminal di-substitution at the 3-position of the piperidine ring. This seemingly subtle structural feature imparts a host of desirable attributes:

  • Inherent Three-Dimensionality: The sp³-rich piperidine core, coupled with the tetrahedral arrangement of substituents at C3, endows molecules with a well-defined and rigid 3D geometry. This can facilitate more precise and selective interactions with the complex topographies of biological targets.

  • Dual Hydrogen Bonding Capabilities: The presence of two hydroxyl groups provides both hydrogen bond donor and acceptor functionalities, enabling multifaceted interactions within a target's binding site.

  • Enhanced Physicochemical Properties: The introduction of this polar, non-aromatic scaffold can significantly improve aqueous solubility, a critical factor for oral bioavailability. Furthermore, its saturated nature often confers greater metabolic stability compared to more labile aromatic systems.[1]

  • Vectors for Elaboration: The hydroxyl groups and the piperidine nitrogen offer multiple points for synthetic diversification, allowing for the exploration of a broad chemical space to optimize potency and pharmacokinetic properties.

A Comparative Analysis of Key Performance Indicators

Physicochemical Properties: The Foundation of Druggability

The physicochemical profile of a molecule is a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The table below presents a comparative summary of key physicochemical parameters for our scaffolds of interest, based on a combination of predicted values and experimental data from analogous structures.

ScaffoldMolecular Weight (Da)cLogPAqueous Solubility (µM)Polar Surface Area (Ų)
This compound 131.17~ -0.5 to 0.5High (>200)~ 52.5
Piperidine-4-carboxamide128.17~ 0.5Moderate to High~ 43.1
Morpholine87.12~ -0.86Very High (miscible)~ 21.6
Azetidine-3-carboxylic acid101.10~ -1.5Very High~ 49.3

Table 1: Comparative Physicochemical Properties of Core Scaffolds.

Analysis:

  • This compound is anticipated to exhibit a favorable balance of properties. Its di-hydroxyl functionality leads to high aqueous solubility and a significant polar surface area (PSA), which is beneficial for target engagement.[2][3][4][5] The cLogP is expected to be in a range that supports a good balance between solubility and permeability.

  • Piperidine-4-carboxamide presents a slightly more lipophilic profile compared to the other scaffolds, which can be advantageous for cell permeability.[6] However, this may come at the cost of reduced aqueous solubility.

  • Morpholine is a highly polar and water-soluble scaffold due to the presence of the ether oxygen.[6][7][8] While this ensures excellent solubility, its low lipophilicity can sometimes hinder passive diffusion across biological membranes.

  • Azetidine-3-carboxylic acid , being a small, strained ring with a carboxylic acid, is also highly polar and water-soluble.[9] Its small size and rigidity can be advantageous for fitting into specific binding pockets.

In Vitro ADME Profile: Predicting In Vivo Success

The in vitro ADME profile provides a crucial early assessment of a compound's likely pharmacokinetic behavior. The following table offers a qualitative and quantitative comparison based on typical findings for molecules incorporating these scaffolds.

ScaffoldCaco-2 PermeabilityMetabolic Stability (Liver Microsomes)Plasma Protein Binding
This compound ModerateHighLow
Piperidine-4-carboxamideModerate to HighModerate to HighLow to Moderate
MorpholineLow to ModerateHighLow
Azetidine-3-carboxylic acidLowHighLow

Table 2: Comparative In Vitro ADME Properties of Scaffolds.

Analysis:

  • This compound is predicted to have moderate permeability, a consequence of the balance between its polar hydroxyl groups and the lipophilic piperidine core. Its saturated nature suggests high metabolic stability, as it lacks easily oxidizable aromatic rings.[1] Low plasma protein binding is also anticipated due to its polarity.

  • Piperidine-4-carboxamide generally exhibits good permeability.[6] Its metabolic stability is typically good, though the amide bond can be susceptible to hydrolysis in some cases.

  • Morpholine 's high polarity can limit its passive permeability. However, it is generally considered to be metabolically robust.[7][8]

  • Azetidine-3-carboxylic acid 's low lipophilicity often results in low passive permeability, potentially requiring active transport mechanisms for cellular uptake. It is, however, expected to be metabolically stable.

Experimental Methodologies

The data presented above is predicated on standardized experimental protocols. Below are detailed methodologies for the key assays discussed.

Aqueous Solubility (Shake-Flask Method)

Workflow Diagram:

solubility_workflow cluster_prep Sample Preparation cluster_incubation Equilibration cluster_analysis Quantification stock Prepare 10 mM stock solution in DMSO dilute Add excess solid/stock to aqueous buffer (e.g., PBS pH 7.4) stock->dilute shake Shake at room temperature for 24 hours dilute->shake centrifuge Centrifuge to pellet undissolved compound shake->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc Analyze concentration by HPLC-UV supernatant->hplc quantify Quantify against a standard curve hplc->quantify

Caption: Workflow for the shake-flask aqueous solubility assay.

Protocol:

  • An excess amount of the solid compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The vial is sealed and agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • The resulting suspension is filtered or centrifuged to remove any undissolved solid.

  • The concentration of the compound in the clear filtrate or supernatant is determined by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV), against a standard curve.

Caco-2 Permeability Assay

Workflow Diagram:

caco2_workflow cluster_culture Cell Culture cluster_assay Transport Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts differentiate Culture for 21 days to form a polarized monolayer seed->differentiate teer Verify monolayer integrity (TEER measurement) differentiate->teer add_compound Add test compound to apical (donor) side teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from basolateral (receiver) side at time intervals incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate apparent permeability (Papp) quantify->calculate

Caption: Workflow for the Caco-2 permeability assay.

Protocol:

  • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated and polarized cell monolayer.

  • The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (donor) compartment.

  • At specified time intervals, samples are taken from the basolateral (receiver) compartment.

  • The concentration of the compound in the samples is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The apparent permeability coefficient (Papp) is calculated. A bidirectional assay (measuring transport from basolateral to apical) can also be performed to determine the efflux ratio.

Human Liver Microsomal Stability Assay

Workflow Diagram:

microsomal_workflow cluster_setup Reaction Setup cluster_reaction Metabolism Reaction cluster_analysis Analysis prepare Prepare reaction mixture (microsomes, buffer, NADPH regenerating system) preincubate Pre-incubate at 37°C prepare->preincubate start Initiate reaction with test compound preincubate->start aliquots Take aliquots at time points (0, 5, 15, 30, 60 min) start->aliquots quench Quench reaction with cold acetonitrile aliquots->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate half-life (T½) and intrinsic clearance analyze->calculate

Caption: Workflow for the human liver microsomal stability assay.

Protocol:

  • The test compound is incubated with human liver microsomes in the presence of a NADPH-regenerating system at 37°C.

  • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate the proteins.

  • The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance.

Conclusion: A Verdict on Versatility and Performance

The selection of a scaffold is a pivotal decision in the drug discovery cascade, with profound implications for the ultimate success of a therapeutic candidate. While each of the discussed scaffolds possesses its own merits and has found utility in various applications, this compound presents a particularly compelling and well-balanced profile.

Its inherent three-dimensionality, coupled with its dual hydrogen bonding capabilities and predicted favorable physicochemical and ADME properties, positions it as a superior choice for projects demanding a nuanced interplay of solubility, permeability, and metabolic stability. The piperidine-4-carboxamide offers a more lipophilic alternative, which may be advantageous in certain contexts but carries a potential solubility liability. The highly polar morpholine and azetidine scaffolds, while ensuring excellent solubility and metabolic stability, may present challenges in achieving adequate cell permeability for intracellular targets.

In an era where "drug-like" properties are paramount, this compound stands out as a versatile and robust scaffold, empowering medicinal chemists to navigate the complexities of drug design with greater confidence and a higher probability of success. Its strategic incorporation into drug candidates is a forward-thinking approach to crafting the efficacious and safe medicines of tomorrow.

References

  • A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery. Benchchem.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC - NIH.
  • A structure-Permeability study of small drug-like molecules. Request PDF.
  • ADME SCREENING OF NOVEL 1,4-DIHYDROPYRIDINE DERIV
  • An In-depth Technical Guide to the Physicochemical Properties of Substituted Piperidine-3-carbothioamides. Benchchem.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5.
  • What Has Polar Surface Area Ever Done for Drug Discovery?
  • Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. PubMed.
  • Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. Request PDF.
  • 3-Azetidinecarboxylic acid CAS#: 36476-78-5. ChemicalBook.
  • Mechanistic Insights into Passive Membrane Permeability of Drug-like Molecules from a Weighted Ensemble of Trajectories. NIH.
  • Evaluation of Dynamic Polar Molecular Surface Area as Predictor of Drug Absorption: Comparison with Other Computational and Experimental Predictors. Scilit.
  • Drug–Membrane Permeability across Chemical Space. PMC - PubMed Central - NIH.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data.
  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data.
  • (PDF) Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity.
  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • ADME profile of dihydropyrimidone derivatives (1, 12, and 33) predicted...
  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed.
  • 3-Azetidinecarboxylic acid 98 36476-78-5. Sigma-Aldrich.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry.
  • A-971432 | C18H17Cl2NO3 | CID 46872626. PubChem - NIH.
  • Azetidine-3-carboxylic acid, 98+% 1 g | Buy Online. Thermo Scientific Chemicals.
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Azetidine-3-carboxylic acid-SDS-MedChemExpress.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiprolifer
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

Sources

A Senior Application Scientist’s Guide to the Validation of Analytical Methods for 3-(Hydroxymethyl)piperidin-3-ol Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This principle extends to its foundational building blocks, such as the piperidine derivative 3-(Hydroxymethyl)piperidin-3-ol. As a key intermediate, its purity profile directly influences the impurity landscape of the final API, impacting everything from clinical outcomes to regulatory approval.[1] Therefore, the validation of analytical methods used to assess its purity is not merely a quality control exercise; it is a cornerstone of robust drug development.

This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography (GC). We will delve into the causality behind experimental choices, provide detailed validation protocols grounded in ICH guidelines, and present supporting data to empower researchers and drug development professionals in selecting and validating the most appropriate methods for their needs. The validation framework discussed is based on the internationally recognized ICH Q2(R1) guideline, which outlines the necessary parameters to ensure an analytical procedure is suitable for its intended purpose.[2][3][4]

The following diagram illustrates the typical workflow for analytical method validation, which forms the structural basis for the protocols described in this guide.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution & Documentation cluster_3 Phase 4: Reporting & Lifecycle P1 Define Analytical Target Profile (ATP) P2 Develop Analytical Method (e.g., HPLC, qNMR, GC) P1->P2 Input V1 Draft Validation Protocol (Define Parameters & Criteria per ICH Q2(R1)) P2->V1 Method Transfer V2 Review & Approve Protocol V1->V2 E1 Execute Experiments (Specificity, Linearity, Accuracy, Precision, etc.) V2->E1 Protocol Execution E2 Process & Analyze Data E1->E2 E3 Document All Results E2->E3 R1 Prepare Validation Report E3->R1 Data Transfer R2 Method Implementation for Routine Use R1->R2 R3 Ongoing Method Monitoring & Lifecycle Management R2->R3 Method_Selection_Decision_Tree Start What is the Analytical Goal? Q1 Determine Absolute Purity of Main Compound? Start->Q1 Q2 Profile Non-Volatile Impurities? Q1->Q2 No Res_qNMR Use qNMR (Primary Method) Q1->Res_qNMR Yes Q3 Quantify Residual Solvents & Volatile Impurities? Q2->Q3 No Res_HPLC Use HPLC-UV/CAD (Separation-based) Q2->Res_HPLC Yes Q3->Start No/Other Res_GC Use Headspace-GC (Volatility-based) Q3->Res_GC Yes

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 3-(Hydroxymethyl)piperidin-3-ol Analogs as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved therapeutics.[1][2][3] Its conformational flexibility and ability to engage in key binding interactions allow it to serve as a robust framework for developing drugs targeting everything from central nervous system disorders to infectious diseases.[2] This guide focuses on a specific, yet versatile, starting point for drug discovery: the 3-(Hydroxymethyl)piperidin-3-ol scaffold. Possessing a secondary amine and two hydroxyl groups, this molecule offers multiple vectors for chemical modification, making it an ideal candidate for the rapid generation of diverse chemical libraries.

This document outlines a comprehensive, field-proven workflow for conducting a comparative in silico molecular docking study of novel virtual analogs derived from this scaffold. We will focus on a high-impact, well-validated target, Acetylcholinesterase (AChE), which is critical in the pathophysiology of Alzheimer's disease.[4][5] The objective is not merely to present a protocol, but to elucidate the scientific rationale behind each step, from target selection and ligand design to data interpretation and the crucial bridge to experimental validation.

Pillar 1: Strategic Target Selection and Virtual Library Design

The Causality of Choosing Acetylcholinesterase (AChE)

The selection of a biological target is the most critical initial step. Our choice of AChE is predicated on several key factors:

  • Therapeutic Relevance: AChE inhibitors are a primary class of drugs used to manage the symptoms of Alzheimer's disease.[5]

  • Structural Precedent: The piperidine core is a validated component of potent AChE inhibitors, most notably in the drug Donepezil, which provides an essential reference compound for our comparative analysis.[6][7]

  • Data Availability: High-resolution crystal structures of human AChE complexed with inhibitors are readily available in the Protein Data Bank (PDB), providing a reliable foundation for structure-based drug design.[4][7][8]

For this guide, we will utilize the crystal structure of human AChE in complex with Donepezil (PDB ID: 1EVE) as our receptor model.[7] This allows us to define the active site with high confidence and validate our docking protocol by re-docking the co-crystallized ligand.

Designing a Focused Virtual Analog Library

Beginning with the this compound core, we will design a small, representative virtual library. The goal is to systematically probe the structure-activity relationship (SAR) by introducing modifications at the three key functionalization points. The rationale for these modifications is to explore how changes in sterics, electronics, and hydrogen bonding potential affect the binding affinity and interaction profile within the AChE active site.

Table 1: Virtual Analog Library Design Based on the this compound Scaffold

Analog IDModification SiteModificationRationale
Parent -This compoundBaseline compound
ANA-01 N1-Position (Amine)N-BenzylExplore π-π stacking interactions within the active site gorge.
ANA-02 N1-Position (Amine)N-EthylInvestigate the effect of a small, flexible alkyl substituent.
ANA-03 C3-HydroxymethylO-Benzoyl (Ester)Introduce a bulky aromatic group to probe hydrophobic pockets.
ANA-04 C3-HydroxymethylO-Methyl (Ether)Reduce hydrogen-bonding ability while maintaining polarity.
Ref-01 -DonepezilFDA-approved reference drug for performance benchmarking.

Pillar 2: The Self-Validating Molecular Docking Workflow

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure the reliability of the generated data.

G Computational Docking Workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Fetch Protein Structure (PDB ID: 1EVE) PrepProt 2. Prepare Receptor - Remove Water & Ligands - Add Hydrogens - Assign Charges PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid Ligands 3. Prepare Ligands - Sketch 2D Structures - Convert to 3D - Energy Minimization Dock 5. Run Docking (AutoDock Vina) Ligands->Dock Grid->Dock Validation 6. Protocol Validation - Re-dock Donepezil - Calculate RMSD (< 2Å) Dock->Validation Analyze 7. Analyze Results - Compare Docking Scores - Visualize Binding Poses Validation->Analyze Interact 8. Identify Key Interactions - H-Bonds, Hydrophobic, π-π Analyze->Interact Report 9. Generate Report (Data Table & SAR Insights) Interact->Report

Caption: A generalized workflow for comparative molecular docking studies.

Detailed Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Action: Download the crystal structure of human AChE (PDB ID: 1EVE) from the Protein Data Bank.

    • Causality: Using an experimental structure provides a high-fidelity representation of the target protein's active site.

    • Action: Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), remove all water molecules and the co-crystallized ligand (Donepezil).

    • Causality: Water molecules can interfere with the docking algorithm and are typically removed to simplify the system. The original ligand must be removed to make the binding site accessible.

    • Action: Add polar hydrogen atoms and assign Gasteiger charges to the protein.

    • Causality: Correct protonation states and atomic charges are essential for accurately calculating the electrostatic interactions that govern ligand binding.[11]

  • Ligand Preparation:

    • Action: Draw the 2D structures of the parent compound, the designed analogs (ANA-01 to ANA-04), and Donepezil using chemical drawing software (e.g., ChemDraw).

    • Action: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Causality: Starting the docking process from a low-energy, stable conformation of the ligand reduces computational overhead and increases the likelihood of finding the true binding pose.

  • Docking Simulation and Validation:

    • Software: AutoDock Vina is selected for its accuracy, speed, and widespread use in the scientific community.[4]

    • Action: Define the docking grid box. The center and dimensions of the box should be set to encompass the entire active site gorge, as defined by the position of the co-crystallized Donepezil in the original PDB file.

    • Causality: The grid box defines the search space for the docking algorithm. A well-defined box focuses the computational effort on the region of interest, improving efficiency and accuracy.

    • Action (Protocol Validation): Before docking the analog library, dock the extracted Donepezil ligand back into the prepared AChE structure. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

    • Trustworthiness: A successful re-docking, indicated by an RMSD value below 2.0 Å, validates that the chosen software and parameters can accurately reproduce the experimentally observed binding mode.[7] This is a critical self-validating step.

    • Action: Perform the docking runs for the parent compound and all virtual analogs. Generate the top 10 binding poses for each ligand.

  • Results Analysis:

    • Action: For each analog, record the binding affinity (docking score) in kcal/mol for the top-ranked pose.

    • Action: Visually inspect the top-ranked pose for each analog in the context of the AChE active site. Identify and record key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking. Pay close attention to interactions with key residues like Tyr121, Trp279, and Phe330.[7]

    • Causality: The docking score provides a quantitative estimate of binding affinity, but it is not sufficient on its own. A physically realistic binding pose with favorable interactions provides much stronger evidence of potential activity.[4][12]

Pillar 3: Comparative Data Analysis and Experimental Validation

The true power of this approach lies in the direct comparison of the designed analogs against both the parent scaffold and a known drug.

Quantitative Comparison of Docking Results

The data generated from the docking simulations should be compiled into a clear, comparative table.

Table 2: Comparative Docking Performance of this compound Analogs against AChE

Analog IDModificationBinding Affinity (kcal/mol)Key Interacting ResiduesH-Bonds
Parent --6.8Tyr121, Phe3302
ANA-01 N-Benzyl-9.5Tyr121, Trp279 (π-π), Phe3302
ANA-02 N-Ethyl-7.2Tyr121, Phe3302
ANA-03 O-Benzoyl-8.1Tyr334, Trp841
ANA-04 O-Methyl-6.5Tyr121, Phe3301
Ref-01 Donepezil-12.7Trp279 (π-π), Phe330, Tyr3341

Note: The data in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, we can derive initial SAR insights. For instance, the addition of a benzyl group (ANA-01) significantly improves binding affinity compared to the parent, likely due to a favorable π-π stacking interaction with Trp279, mimicking a key interaction of Donepezil.

Bridging the Gap: The Experimental Validation Workflow

Computational predictions are hypotheses that must be tested experimentally.[9][13] A trustworthy computational protocol always concludes with a clear path to experimental validation. The most promising analogs identified in silico (e.g., ANA-01) must be synthesized and evaluated in a biochemical assay.

G Experimental Validation Workflow cluster_synthesis Chemistry cluster_bioassay Biochemistry cluster_correlation Data Correlation Select 1. Select Top Candidates (e.g., ANA-01) Synth 2. Chemical Synthesis Select->Synth Purify 3. Purification & Characterization (HPLC, NMR, MS) Synth->Purify Assay 4. In Vitro AChE Assay (Ellman's Method) Purify->Assay IC50 5. Determine IC50 Value Assay->IC50 Correlate 6. Correlate Docking Score vs. IC50 IC50->Correlate SAR 7. Refine SAR & Design Next Generation Analogs Correlate->SAR

Caption: A workflow for the experimental validation of in silico hits.

Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
  • Objective: To quantify the inhibitory potency of the synthesized compounds by determining their half-maximal inhibitory concentration (IC50).[6]

  • Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, the concentration of which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

  • Procedure:

    • Prepare a series of dilutions for each synthesized compound and the reference drug (Donepezil).

    • In a 96-well plate, add AChE enzyme solution, DTNB solution, and the test compound at its various concentrations.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Monitor the increase in absorbance at 412 nm over time using a plate reader.

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to a control well with no inhibitor.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Self-Validation: The correlation (or lack thereof) between the predicted binding affinities from docking and the experimentally determined IC50 values serves as the final validation of the computational model. A strong correlation provides confidence in the model's predictive power for designing the next generation of analogs.

Conclusion

This guide has detailed a robust and scientifically-grounded methodology for conducting comparative docking studies, using the versatile this compound scaffold as a starting point. By integrating rational ligand design, a validated computational workflow, and a clear pathway to experimental verification, researchers can efficiently navigate the early stages of drug discovery. This holistic approach, which emphasizes the causality behind procedural choices and insists on empirical validation, ensures that computational chemistry serves as a powerful and reliable engine for identifying promising new therapeutic candidates.

References

  • Benchchem. Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers.
  • Benchchem. Comparative Docking Analysis of Piperidine Derivatives: A Guide for Researchers.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (Source not specified).
  • Dhunmati, K., et al. Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology.
  • MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
  • ijariie. A Review on In Silico molecular docking Studies.
  • PMC. A Guide to In Silico Drug Design. PubMed Central.
  • Wisdomlib. In silico docking studies: Significance and symbolism.
  • Benchchem. Comparative Molecular Docking Analysis of Piperidine-3-Carbothioamide Analogs and Related Derivatives as Enzyme Inhibitors.
  • PMC. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.
  • Dawood, R.S., & Dayl, S.A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. ResearchGate. Available from: [Link]

  • Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. (2025). ResearchGate.
  • Bhardwaj, S., & Dubey, S. Qsar and Docking Studies of Some Novel Piperine Analogues as Monoamine Oxidase Inhibitors. Asian Journal of Research in Pharmaceutical Sciences.
  • PMC. In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. NIH.
  • In Silico Analysis and Experimental Validation of Active Compounds from Cichorium intybus L. Ameliorating Liver Injury. (2015). PubMed.
  • Prabhakaran, S., & Velmathi, S. (2022). Synthesis and Molecular Docking Studies of N,N-Dimethyl Arylpyranopyrimidinedione Derivatives.
  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2024). PubMed Central.
  • Sun, D., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.
  • Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023).

Sources

A Comparative Guide to the Pharmacokinetic Profile of 3-(Hydroxymethyl)piperidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, lauded for its prevalence in numerous approved pharmaceuticals and its favorable physicochemical properties that often translate to desirable pharmacokinetic characteristics.[1] This guide delves into the pharmacokinetic profile of a specific, promising subclass: 3-(hydroxymethyl)piperidin-3-ol derivatives. The introduction of a hydroxymethyl group can significantly influence a molecule's polarity, metabolic stability, and overall disposition within a biological system.[2] Understanding these nuances is paramount for the rational design of drug candidates with optimal in vivo performance.

This document serves as a technical guide for researchers, providing a comparative framework for evaluating the pharmacokinetic properties of novel this compound analogs. We will explore the structure-pharmacokinetic relationships through a representative comparison, detail the essential experimental protocols for determining these parameters, and offer insights into the causal relationships between chemical structure and in vivo behavior.

Comparative Pharmacokinetic Analysis

The hypothetical compounds are:

  • Compound A: The parent this compound.

  • Compound B: An N-methylated analog of Compound A.

  • Compound C: A derivative with a fluoro-substitution on the piperidine ring.

  • Compound D: A more lipophilic analog with a phenyl group attached to the piperidine nitrogen.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Derivatives in Rats (Oral Administration, 10 mg/kg)

ParameterCompound ACompound BCompound CCompound D
Cmax (ng/mL) 150 ± 25220 ± 30180 ± 2095 ± 15
Tmax (h) 1.00.51.02.0
AUC (0-t) (ng·h/mL) 600 ± 75950 ± 100750 ± 80850 ± 90
t½ (h) 3.5 ± 0.54.0 ± 0.63.8 ± 0.46.2 ± 0.8
Bioavailability (%) 30453825
Clearance (mL/min/kg) 45 ± 530 ± 438 ± 420 ± 3
Vd (L/kg) 2.5 ± 0.32.0 ± 0.22.2 ± 0.34.5 ± 0.5

Data are presented as mean ± standard deviation.

From this illustrative data, several structure-pharmacokinetic relationships can be inferred. The N-methylation in Compound B appears to enhance oral absorption, as suggested by the higher Cmax, AUC, and bioavailability compared to the parent Compound A . This could be attributed to a change in pKa and membrane permeability. The introduction of a fluorine atom in Compound C shows a modest improvement in bioavailability over the parent compound, potentially by blocking a site of metabolism. The increased lipophilicity of Compound D results in a longer half-life and a larger volume of distribution, indicating more extensive tissue distribution, but its oral bioavailability is reduced, possibly due to poor aqueous solubility or first-pass metabolism.

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on robust and well-controlled in vivo studies, typically conducted in rodent models such as rats or mice.[3][4][5][6]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound following oral and intravenous administration.

Materials:

  • Test compounds (Compound A, B, C, D)

  • Vehicle suitable for administration (e.g., 0.5% carboxymethylcellulose in water)

  • Male Sprague-Dawley rats (250-300 g)

  • Dosing gavage needles and syringes

  • Catheters for intravenous administration and blood collection

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Preparation:

    • House rats in a controlled environment for at least one week prior to the study.

    • Fast animals overnight before dosing, with free access to water.

    • For the intravenous arm of the study, surgically implant a catheter in the jugular vein for blood sampling and another in the femoral vein for drug administration.

  • Drug Formulation and Administration:

    • Prepare a homogenous suspension or solution of the test compound in the chosen vehicle.

    • Oral Administration: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

    • Intravenous Administration: Administer a single bolus dose (e.g., 1 mg/kg) via the femoral vein catheter.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Place blood samples into pre-chilled anticoagulant tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the test compound.

    • Analyze the plasma samples, calibration standards, and quality control samples.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

G cluster_pre Pre-Study cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting catheter Catheter Implantation (IV group) fasting->catheter dose_iv IV Bolus catheter->dose_iv formulate Formulate Compound dose_po Oral Gavage formulate->dose_po formulate->dose_iv blood Serial Blood Collection dose_po->blood dose_iv->blood centrifuge Centrifuge for Plasma blood->centrifuge store Store Plasma at -80°C centrifuge->store lcms LC-MS/MS Analysis store->lcms pk_calc Pharmacokinetic Calculations lcms->pk_calc report Generate Report pk_calc->report

Caption: Workflow for a typical rodent pharmacokinetic study.

In Silico ADME Prediction

In the early stages of drug discovery, in silico tools can provide valuable predictions of the ADME properties of novel compounds, helping to prioritize which analogs to synthesize and evaluate in vivo.

G cluster_adme In Silico ADME Prediction struct Compound Structure abs Absorption Caco-2 Permeability P-gp Substrate struct:f0->abs dist Distribution Plasma Protein Binding Brain-Blood Barrier Penetration struct:f0->dist met Metabolism CYP450 Inhibition/Induction Sites of Metabolism struct:f0->met exc Excretion Renal Clearance struct:f0->exc tox Toxicity hERG Inhibition Ames Mutagenicity struct:f0->tox

Caption: In silico ADME-Tox prediction workflow.

These computational models utilize the chemical structure of a compound to predict its physicochemical properties and how it will interact with biological systems. While these predictions do not replace experimental data, they are a valuable tool for guiding the design of compounds with improved pharmacokinetic profiles.

Conclusion

The pharmacokinetic profile of this compound derivatives is a critical determinant of their potential as therapeutic agents. By systematically modifying the core scaffold and evaluating the resulting changes in ADME properties, researchers can optimize these compounds for in vivo efficacy and safety. The experimental protocols and comparative framework presented in this guide provide a foundation for these investigations, empowering drug discovery teams to make data-driven decisions in their pursuit of novel medicines.

References

  • Bienta. Pharmacokinetics Studies in Mice or Rats. Available from: [Link]

  • Cook, J. M., et al. (2021). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. PLoS ONE, 16(5), e0251549. Available from: [Link]

  • He, H., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (91), 51993. Available from: [Link]

  • U.S. Food and Drug Administration. (1995). V B. Metabolism and Pharmacokinetic Studies. Available from: [Link]

  • Babu, V. R., et al. (2021). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 12(9), 4843-4852. Available from: [Link]

  • Lelyukh, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7166. Available from: [Link]

  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. Available from: [Link]

  • Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 69(5), 897-903. Available from: [Link]

  • PubChem. 3-Piperidinol, 1-methyl-. Available from: [Link]

  • Chen, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. ACS Omega, 5(22), 13133-13142. Available from: [Link]

Sources

Benchmarking the Performance of 3-(Hydroxymethyl)piperidin-3-ol in Specific Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of 3-(Hydroxymethyl)piperidin-3-ol in key biological assays. Recognizing the therapeutic potential inherent in the piperidine scaffold, this document outlines a series of robust experimental protocols to objectively evaluate its efficacy against established compounds in the fields of oncology and neuroscience.[1][2] By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to facilitate a thorough and accurate assessment of this promising molecule.

The piperidine ring is a "privileged structure" in medicinal chemistry, lauded for its conformational flexibility and presence in a multitude of biologically active compounds.[1] Derivatives of piperidine have shown a wide range of pharmacological activities, including anticancer, neuroactive, and antiviral properties.[1][3] this compound, with its dual hydrogen-bond donor capabilities from the hydroxymethyl and hydroxyl groups, presents an intriguing candidate for targeted therapeutic development.[3] This guide will focus on two primary areas of investigation suggested by the general profile of piperidine derivatives: anticancer cytotoxicity and neuroactivity, specifically its interaction with nicotinic acetylcholine receptors.[3]

Section 1: Evaluation of Anticancer Potential

Piperidine moieties are integral to numerous anticancer drugs, acting through mechanisms such as the induction of apoptosis and direct DNA interaction.[1][2] To assess the anticancer potential of this compound, we will employ two fundamental in vitro assays: a cytotoxicity assay to measure its effect on cancer cell viability and a DNA intercalation assay to explore a potential mechanism of action.

Comparative Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]

For this comparative analysis, we will benchmark this compound against Irinotecan , a topoisomerase I inhibitor that leads to DNA damage and cell death, and is a mainstay in cancer therapy.[6][7][8][9][10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells (e.g., MCF-7, PC3) in 96-well plates incubate1 Incubate for 24h to allow cell adhesion seed->incubate1 treat Treat cells with varying concentrations of: - this compound - Irinotecan (Positive Control) - Vehicle (Negative Control) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 540 nm solubilize->read calculate Calculate % cell viability and determine IC50 values read->calculate

Caption: Workflow for the comparative cytotoxicity MTT assay.

Data Presentation: Comparative Cytotoxicity (IC50 Values in µM)

CompoundMCF-7 (Breast Cancer)PC-3 (Prostate Cancer)A549 (Lung Cancer)
This compoundExperimental DataExperimental DataExperimental Data
Irinotecan (Positive Control)Experimental DataExperimental DataExperimental Data
Vehicle (Negative Control)No significant effectNo significant effectNo significant effect

This table is a template for presenting the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability.

Investigation of DNA Intercalation

DNA intercalators are molecules that can insert themselves between the base pairs of DNA, often leading to cellular dysfunction and apoptosis.[11][12][13][14][15] An ethidium bromide (EtBr) displacement assay is a common method to screen for potential DNA intercalating agents.[16][17][18][19][20] EtBr fluoresces strongly when intercalated into DNA. A compound that also intercalates will displace the EtBr, leading to a decrease in fluorescence.

For this assay, this compound will be compared with Doxorubicin , a well-characterized DNA intercalator and potent chemotherapeutic agent.[11][12][13][14][15]

Experimental Protocol: Ethidium Bromide Displacement Assay

  • Preparation of DNA-EtBr Complex: Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide in a suitable buffer (e.g., Tris-HCl). Allow the mixture to incubate to ensure the formation of the DNA-EtBr complex.

  • Baseline Fluorescence Measurement: Measure the initial fluorescence intensity of the DNA-EtBr complex using a fluorometer.

  • Titration with Test Compounds: Add increasing concentrations of this compound, Doxorubicin, and a non-intercalating control to separate samples of the DNA-EtBr complex.

  • Fluorescence Measurement: After each addition, incubate briefly and measure the fluorescence intensity.

  • Data Analysis: Plot the percentage decrease in fluorescence against the compound concentration. A significant decrease in fluorescence suggests displacement of EtBr and potential DNA intercalation.

Data Presentation: DNA Intercalation Potential

Compound% Fluorescence Quenching at 100 µM
This compoundExperimental Data
Doxorubicin (Positive Control)Experimental Data
Non-intercalating ControlExperimental Data

Section 2: Evaluation of Neuroactive Properties

Piperidine derivatives are known to interact with various neurotransmitter systems.[3] Given the structural similarities of some piperidines to endogenous ligands, we will investigate the potential of this compound to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological processes.[21][22][23][24]

Nicotinic Acetylcholine Receptor Binding Assay

A competitive radioligand binding assay will be used to determine the affinity of this compound for nAChRs. This assay measures the ability of a test compound to displace a known radioactively labeled ligand from the receptor.

The compound will be benchmarked against Varenicline , a partial agonist of the α4β2 nicotinic acetylcholine receptor, widely used for smoking cessation.[21][22][23][24][25]

Experimental Workflow: nAChR Binding Assay

nAChR_Binding_Workflow cluster_prep Preparation cluster_binding Competitive Binding cluster_separation Separation and Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing nAChRs (e.g., from HEK-293 cells) setup Set up reactions in triplicate: - Total Binding: Membranes + Radioligand (e.g., [3H]Epibatidine) - Non-specific Binding: Membranes + Radioligand + Excess unlabeled ligand - Competitive Binding: Membranes + Radioligand + Test Compounds prep_membranes->setup incubate Incubate to reach equilibrium setup->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity using a scintillation counter wash->count calc_binding Calculate specific binding count->calc_binding determine_ki Determine Ki values from competition curves calc_binding->determine_ki

Caption: Workflow for the nAChR competitive binding assay.

Data Presentation: Comparative nAChR Binding Affinity (Ki in nM)

Compoundα4β2 nAChR Binding Affinity (Ki)
This compoundExperimental Data
Varenicline (Positive Control)Experimental Data

The Ki value represents the inhibition constant for a ligand, indicating its binding affinity. A lower Ki value signifies a higher binding affinity.

Conclusion

This guide provides a structured and comparative approach to benchmarking the biological performance of this compound. By employing standardized assays and well-characterized comparator compounds, researchers can generate robust and reproducible data to elucidate the potential therapeutic applications of this molecule in oncology and neuroscience. The detailed protocols and data presentation formats are designed to ensure scientific integrity and facilitate clear interpretation of the experimental outcomes. Further investigations into other biological activities and in vivo studies will be crucial next steps in the comprehensive evaluation of this compound.

References

  • Hosseinzadeh, F., et al. (2021). Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients. Metabolites, 11(9), 629. [Link]

  • Gupta, S., et al. (2023). Varenicline. In: StatPearls. StatPearls Publishing. [Link]

  • Bera, I., et al. (2021). Molecular mechanism and binding free energy of doxorubicin intercalation in DNA. Physical Chemistry Chemical Physics, 23(3), 2055-2068. [Link]

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789-802. [Link]

  • Yang, F., et al. (2015). Doxorubicin, a DNA intercalator, inhibits transcription elongation. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1849(1), 53-61. [Link]

  • Psych Scene Hub. (2023). Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. [Link]

  • Afinan, I., et al. (2018). Intercalation of antitumor drug doxorubicin and its analogue by DNA duplex: structural features and biological implications. Journal of Biomolecular Structure and Dynamics, 36(13), 3463-3473. [Link]

  • ResearchGate. Doxorubicin intercalation into DNA. [Link]

  • Dr. Oracle. (2025). What is varenicline? [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Irinotecan? [Link]

  • YouTube. (2025). Pharmacology of Varenicline (Chantix, Champix); Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • OncoLink. (2025). Irinotecan (Camptosar®, CPT-11). [Link]

  • U.S. Food and Drug Administration. Chantix Label. [Link]

  • ResearchGate. (2025). Irinotecan: Mechanisms of tumor resistance and novel strategies for modulating its activity. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Chen, L., et al. (1993). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. Analytical Chemistry, 65(18), 2493-2496. [Link]

  • de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Advanced Research, 9, 51-61. [Link]

  • National Institutes of Health. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • ResearchGate. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. [Link]

  • ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

  • Boger, D. L., et al. (2001). A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. Journal of the American Chemical Society, 123(25), 5878-5891. [Link]

  • ResearchGate. (2025). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. [Link]

  • ResearchGate. (A) Indirect fluorescence displacement assay using ethidium bromide as... [Link]

  • PubChem. This compound hydrochloride. [Link]

  • ResearchGate. (2025). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. [Link]

  • Al-Azzawi, A. M., et al. (2017). DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators using Ethidium Bromide Competition Fluorescent Assay. Journal of Applicable Chemistry, 6(5), 844-853. [Link]

  • Haider, K., et al. (2013). Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA. PLoS ONE, 8(3), e58239. [Link]

  • Sugimoto, H., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 37(25), 4343-4349. [Link]

  • Medvedev, A. E., et al. (1995). [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. Voprosy Meditsinskoi Khimii, 41(4), 28-31. [Link]

  • Green, W. N., & Wanamaker, C. P. (2006). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Journal of Neuroscience, 26(18), 4759-4762. [Link]

  • Wikipedia. Piperidine. [Link]

  • National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. (2s,3r)-2-(Hydroxymethyl)piperidin-3-ol. [Link]

  • PubChem. (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydron;chloride. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Hydroxymethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, rigorous adherence to safety protocols is not merely a matter of compliance but the bedrock of scientific integrity and personal well-being. The handling and disposal of novel or specialized chemical reagents like 3-(Hydroxymethyl)piperidin-3-ol demand a systematic approach grounded in a thorough understanding of its potential hazards. This guide provides a comprehensive, step-by-step framework for its safe disposal, ensuring the protection of laboratory personnel and the environment.

I. Hazard Assessment & Characterization: The Principle of Prudent Extrapolation

Table 1: Inferred Hazard Profile and Physical Properties of this compound

PropertyData / Inferred HazardSource / Rationale
Molecular Formula C₆H₁₃NO₂PubChem[4]
Molecular Weight 131.17 g/mol ChemicalBook[5]
Appearance Likely off-white solid or crystalline solidBased on related compounds[5][6]
Acute Toxicity Assumed Toxic. Harmful if swallowed, inhaled, or in contact with skin.Extrapolated from piperidine and its derivatives.[1][2]
Skin Corrosion/Irritation Assumed Corrosive/Irritant. Causes skin irritation, potentially severe burns.Based on GHS data for the hydrochloride salt (H315) and piperidine (H314).[4][7]
Serious Eye Damage Assumed Corrosive/Irritant. Causes serious eye irritation, potentially severe damage.Based on GHS data for the hydrochloride salt (H319) and piperidine (H314).[4][7]
Respiratory Irritation Assumed Irritant. May cause respiratory irritation.Based on GHS data for the hydrochloride salt (H335).[4]
Environmental Hazard Assumed Harmful. Harmful to aquatic life.Extrapolated from piperidine.
II. The Regulatory Framework: Adherence to National Standards

All laboratory waste disposal activities are governed by stringent regulations. In the United States, the primary frameworks are established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This act provides the "cradle-to-grave" framework for hazardous waste management.[8] Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the volume of hazardous waste produced monthly, which dictates storage limits and reporting requirements.[9][10]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP).[11][12][13] The CHP must outline specific procedures, controls, and PPE requirements to protect laboratory workers from chemical hazards.[13][14]

III. Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Based on the inferred hazards, the following minimum PPE must be worn when handling this compound in any form, including for disposal preparation.

  • Eye and Face Protection: Chemical safety goggles combined with a face shield are mandatory to protect against potential splashes of this corrosive/irritant compound.[2]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is critical to check the manufacturer's compatibility data for piperidine derivatives. Always inspect gloves for tears or degradation before use.[2]

  • Body Protection: A flame-retardant laboratory coat must be worn and fully fastened. For handling larger quantities or during spill cleanup, a chemical-resistant apron or suit is required.[2]

  • Respiratory Protection: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[15][16]

IV. Laboratory Waste Collection & Segregation: A Step-by-Step Protocol

Proper segregation at the point of generation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions. This substance should be treated as a corrosive, toxic, organic hazardous waste.

Experimental Protocol: Waste Collection

  • Container Selection: Select a designated hazardous waste container that is clean, in good condition, and constructed of a compatible material (e.g., High-Density Polyethylene - HDPE). Do not use metal containers, as basic compounds like piperidines can be corrosive.[8] The container must have a secure, vapor-tight lid.

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The Environmental Protection Agency (EPA) requires that each waste label contains the words “Hazardous Waste,” the identity of the waste, and a clear hazard warning.[9][10] The label must clearly state:

    • "Hazardous Waste"

    • "this compound"

    • List all other components of the waste stream (e.g., solvents used for rinsing).

    • Appropriate hazard pictograms (Corrosive, Toxic/Health Hazard).

  • Collection:

    • Solid Waste: Collect unadulterated solid this compound and contaminated items (e.g., weigh boats, contaminated gloves, wipes) in the designated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container.

    • Rinsate: Triple-rinse any emptied containers (e.g., the original product vial) with a suitable solvent (e.g., methanol or ethanol). The first two rinses must be collected as hazardous waste in the appropriate liquid waste container. The third rinse may be collected as well, following institutional guidelines.

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[17] This area must be at or near the point of generation and under the control of laboratory personnel.[18] Crucially, ensure the container is segregated from incompatible waste streams, particularly acids, to prevent violent reactions.[17]

  • Storage: Keep the waste container securely closed at all times, except when adding waste.[17] Do not overfill the container; a maximum of 90% capacity is a safe practice to allow for expansion.[8]

Diagram 1: Disposal Workflow in the Laboratory

The following diagram illustrates the procedural flow for handling this compound waste from the point of generation to its removal from the laboratory.

G cluster_ppe Phase 1: Preparation cluster_collection Phase 2: Waste Collection & Segregation cluster_storage Phase 3: Accumulation & Disposal start Begin Waste Generation ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe hood Work Inside Certified Chemical Fume Hood ppe->hood container Select & Pre-Label Compatible HDPE Container hood->container collect Collect Waste (Solid, Liquid, Rinsate) container->collect segregate Segregate from Incompatibles (e.g., Acids) collect->segregate saa Store in Designated SAA (Keep Container Closed) segregate->saa full Container Full? saa->full full->saa No dispose Arrange Pickup by EHS for Final Disposal full->dispose Yes

Caption: Workflow for the safe collection and temporary storage of this compound waste.

V. Spill and Emergency Procedures

Preparedness is paramount. In the event of a spill, immediate and correct action can prevent serious injury or exposure.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with a chemical absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels on the neat compound.[1]

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.

    • Prevent entry to the area.

    • Provide the emergency response team with all available information on the spilled substance.

VI. Final Disposal Pathway

Once a hazardous waste container is full, it must be removed from the SAA within three days.[17] Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular trash.[1][17] The final disposal must be handled by trained professionals.

  • Contact EHS: Notify your institution's EHS department that you have a full container of hazardous waste ready for pickup.

  • Transport: EHS personnel will transport the sealed and properly labeled container from the SAA to a Central Accumulation Area (CAA).

  • Licensed Disposal: From the CAA, the waste is picked up by a licensed hazardous waste disposal company.[8] These companies typically use high-temperature incineration with scrubbers to destroy the chemical in an environmentally sound manner.[19]

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and regulatory compliance, building a deep and enduring culture of safety.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
  • Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan).
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Sigma-Aldrich. (2025, September 23). Piperidine - SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 25). (+/-)-1-Boc-3-(hydroxymethyl)piperidine - SAFETY DATA SHEET.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Chemical Supplier. (n.d.). MSDS of trans-4-(hydroxymethyl)piperidin-3-ol hydrochloride.
  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Fisher Scientific. (2023, October 11). Piperidine - SAFETY DATA SHEET.
  • Apollo Scientific. (2023, August 3). (S)-Piperidin-3-ol - Safety Data Sheet.
  • ChemicalBook. (n.d.). cis-4-(Hydroxymethyl)piperidin-3-ol Product Description.
  • Sigma-Aldrich. (2024, September 8). 3-(Hydroxymethyl)piperidine - SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). 3-Piperidinemethanol - SAFETY DATA SHEET.
  • Chemical Supplier. (2009, March 24). MSDS of N-Boc-3-(hydroxymethyl)piperidine.
  • Fisher Scientific. (2025, December 22). Piperidin-3-ol - SAFETY DATA SHEET.
  • PubChem. (n.d.). This compound hydrochloride.
  • PubChem. (n.d.). Piperidin-3-ylmethanol.
  • Ketone Pharma. (n.d.). 3-Hydroxy Piperidine | Supplier.

Sources

A Senior Application Scientist's Guide to Handling 3-(Hydroxymethyl)piperidin-3-ol: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 3-(Hydroxymethyl)piperidin-3-ol. Moving beyond a simple checklist, we delve into the causality behind each recommendation, empowering you to work with confidence and safety. Our focus is on establishing a self-validating system of protocols that ensures the integrity of your research and, most importantly, your personal safety.

Hazard Assessment: Understanding the "Why"

The presence of two hydroxyl (-OH) groups in this compound suggests it is a solid or a high-boiling point liquid, potentially with hygroscopic properties. The primary hazards are associated with direct contact and inhalation of dust or aerosols.

Table 1: Synthesized Hazard Profile for this compound

Hazard Class Classification Rationale and Key Precautionary Statements
Skin Corrosion / Irritation Category 1B / 2 Piperidine derivatives are known to cause severe skin burns and irritation[2][3][5]. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage / Irritation Category 1 Direct contact can cause serious, potentially irreversible eye damage[2][3]. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5]. Immediately call a POISON CENTER or doctor[2].

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Inhalation of dust or aerosols may cause respiratory tract irritation[1][4][6]. P261: Avoid breathing dust/fume/gas/mist/vapours/spray[4][7]. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[1][5]. |

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final line of defense. Before you even select your gloves, you must ensure that engineering and administrative controls are in place.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure[8][9]. The facility should be equipped with an eyewash station and a safety shower, which are critical in case of accidental exposure[8][10].

  • Administrative Controls : Never work alone. Ensure you are fully trained on the chemical's hazards and the associated emergency procedures. Adhere strictly to good laboratory practices, such as washing hands thoroughly after handling and before leaving the lab[4][11].

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach. It must be based on a thorough risk assessment of the specific procedures you are performing.

Table 2: Recommended PPE for Handling this compound

PPE Type Specification Rationale
Hand Protection Nitrile or Butyl rubber gloves (EN 374 tested) Provides a robust barrier against skin contact. Always inspect gloves for leaks or tears before use[5][9][11]. For prolonged contact or immersion, consult the glove manufacturer's resistance chart.
Eye & Face Protection Tightly fitting safety goggles with side shields (ANSI Z87.1 / EN 166) or a face shield. Protects against splashes and airborne particles. A face shield is recommended when handling larger quantities or when there is a significant splash risk[9][11].
Skin & Body Protection Fully buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for splash hazards. Protects skin and personal clothing from contamination. A complete suit protecting against chemicals may be required depending on the scale of work[9].

| Respiratory Protection | Not typically required when handled in a fume hood. | If engineering controls are insufficient or for emergency response, use a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK-P2 for EU or OV/AG/P99 for US)[6][9][12]. |

Procedural Guidance: Safe Handling Workflows

Protocol 1: PPE Donning and Doffing

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Gloves: Select the appropriate size and type of gloves. Inspect for any defects.

  • Eye/Face Protection: Put on safety goggles or a face shield.

Doffing (Taking Off):

  • Gloves: Remove gloves using the glove-in-glove technique to avoid touching the outer contaminated surface with bare skin.

  • Lab Coat/Apron: Remove your lab coat, turning it inside out as you remove it to contain any contamination.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Hand Hygiene Don2 2. Lab Coat Don1->Don2 Don3 3. Gloves Don2->Don3 Don4 4. Eye Protection Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Hand Hygiene Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Protocol 2: Emergency Response - Spill and Exposure

Immediate and correct action is vital in an emergency.

In Case of Skin Contact:

  • Immediately remove all contaminated clothing[10].

  • Flush the affected skin with plenty of water for at least 15 minutes[2][10].

  • Seek immediate medical attention[2][8].

In Case of Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][8].

  • Remove contact lenses if present and easy to do so[1][5].

  • Seek immediate medical attention[2][3].

In Case of a Spill:

  • Evacuate personnel from the immediate area[9].

  • Ensure adequate ventilation and remove all sources of ignition if the compound is dissolved in a flammable solvent[8][9].

  • Wear appropriate PPE, including respiratory protection if necessary[13].

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth)[8][13].

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal[8][12].

  • Clean the spill area thoroughly.

Spill_Response Spill Spill Occurs Evacuate 1. Evacuate & Alert Spill->Evacuate PPE 2. Don Full PPE Evacuate->PPE Contain 3. Contain Spill (Inert Absorbent) PPE->Contain Collect 4. Collect Waste (Non-Sparking Tools) Contain->Collect Dispose 5. Package for Disposal Collect->Dispose Clean 6. Decontaminate Area Dispose->Clean

Caption: Basic Spill Response Workflow.

Operational Plan: Waste Disposal

Proper disposal is a critical final step in the chemical handling lifecycle. All waste must be handled in accordance with local, state, and federal regulations[10][14].

  • Contaminated PPE : Dispose of used gloves and other contaminated disposable items in a designated hazardous waste container[6][9]. Do not place them in the regular trash.

  • Chemical Waste : Collect waste this compound and its solutions in a compatible, properly labeled hazardous waste container[15]. The container must be kept sealed except when adding waste and stored in a secondary containment bin[15].

  • Empty Containers : The first rinse of an "empty" container must be collected and disposed of as hazardous waste[15]. For highly toxic chemicals, the first three rinses should be collected[15]. After thorough rinsing and air-drying, the container can be managed for disposal or recycling according to your institution's policies.

By integrating these principles of hazard assessment, control implementation, and procedural diligence, you can create a robust safety system for handling this compound, ensuring a safe and productive research environment.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2009, March 24). MSDS of N-Boc-3-(hydroxymethyl)piperidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Hydroxy-N-methylpiperidine. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of trans-4-(hydroxymethyl)piperidin-3-ol hydrochloride. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)piperidin-3-ol
Reactant of Route 2
3-(Hydroxymethyl)piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.